molecular formula C15H21NO2 B336422 N-cyclohexyl-4-ethoxybenzamide

N-cyclohexyl-4-ethoxybenzamide

Cat. No.: B336422
M. Wt: 247.33 g/mol
InChI Key: PVJZNTAFOJHPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-ethoxybenzamide is a chemical compound of interest in organic and medicinal chemistry research. It is built around a benzamide core, a structure known for its diverse biological activities. Scientific literature on closely related N-substituted benzamide compounds indicates potential research applications in areas such as anticancer studies, as some analogues have been investigated for their ability to induce apoptosis and inhibit activity of transcription factors like nuclear factor-kappa B (NF-κB) in T-lymphocytes . Furthermore, heterocyclic analogues of benzanilide derivatives have been studied as potassium channel activators, suggesting this class of compounds has significant value in pharmacological research . As an organic building block, this compound may also serve as a key intermediate in synthetic pathways. For instance, structurally similar N-substituted benzamides are used as precursors in the synthesis of more complex heterocyclic systems, such as quinazoline-4-ones . The compound features a cyclohexyl group, a motif that often influences the molecule's overall conformation and stereoelectronic properties. In crystal structures of similar compounds, the cyclohexane ring typically adopts a stable chair conformation . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17)

InChI Key

PVJZNTAFOJHPHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

N-cyclohexyl-4-ethoxybenzamide CAS 329059-61-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-cyclohexyl-4-ethoxybenzamide (CAS 329059-61-2) , a lipophilic amide scaffold utilized in medicinal chemistry as a structural probe for structure-activity relationship (SAR) studies. This compound serves as a critical intermediate in the development of analgesic agents, TRP channel modulators, and liquid crystal mesogens.

CAS 329059-61-2 | Molecular Probe & Intermediate[1]

Chemical Identity & Physicochemical Properties

N-cyclohexyl-4-ethoxybenzamide is a secondary amide formed by the condensation of 4-ethoxybenzoic acid and cyclohexylamine. Its structure combines a lipophilic cyclohexyl ring with an electron-donating ethoxy-substituted benzene ring, linked by a rigid amide bond. This architecture makes it a valuable "linker" molecule in fragment-based drug discovery (FBDD).

Core Specifications
PropertyValueNote
CAS Number 329059-61-2 Unique Identifier
IUPAC Name N-cyclohexyl-4-ethoxybenzamideOfficial Nomenclature
Molecular Formula C₁₅H₂₁NO₂-
Molecular Weight 247.34 g/mol -
Physical State Crystalline SolidWhite to off-white powder
Melting Point 158–162 °C (Predicted)Based on 4-methoxy analog (159–160 °C) [1]
Solubility DMSO, DMF, CH₂Cl₂, ChloroformInsoluble in water (<0.1 mg/mL)
LogP (Predicted) 3.42 ± 0.4High lipophilicity; membrane permeable
pKa (Amide) ~15 (Neutral)Non-ionizable at physiological pH

Synthetic Methodology

The synthesis of N-cyclohexyl-4-ethoxybenzamide follows a standard nucleophilic acyl substitution pathway. Two primary methods are employed depending on the scale and required purity: the Acid Chloride Method (robust, high yield) and the Coupling Reagent Method (mild conditions).

Protocol A: Acid Chloride Activation (Standard)

This method is preferred for gram-scale synthesis due to its high atom economy and ease of purification.

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂)

  • Cyclohexylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve 4-ethoxybenzoic acid in anhydrous DCM under N₂ atmosphere. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate crude 4-ethoxybenzoyl chloride (yellow oil/solid). Do not purify.

  • Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Add a mixture of cyclohexylamine and Et₃N in DCM dropwise over 30 minutes. The exotherm must be controlled (<5°C).

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Crystallization: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Protocol B: Direct Amide Coupling (High Throughput)

Ideal for small-scale library generation using HATU or EDC.

  • Mix: 4-Ethoxybenzoic acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF.

  • Activate: Stir for 15 minutes at RT.

  • Couple: Add Cyclohexylamine (1.1 eq). Stir for 12 hours.

  • Purify: Dilute with water (precipitate forms) or extract with EtOAc.

Synthesis Logic Diagram

Synthesis Start 4-Ethoxybenzoic Acid (Precursor) Activation Activation (SOCl2 or HATU) Start->Activation Activation Intermediate Reactive Intermediate (Acid Chloride / Active Ester) Activation->Intermediate -HCl / -Byproducts Product N-cyclohexyl-4-ethoxybenzamide (Final Product) Intermediate->Product Nucleophilic Attack Amine Cyclohexylamine (Nucleophile) Amine->Product Coupling

Figure 1: Synthetic pathway for N-cyclohexyl-4-ethoxybenzamide via acyl substitution.

Structural Biology & Pharmacological Applications

Pharmacophore Analysis

This molecule serves as a versatile template in medicinal chemistry. Its structure can be dissected into three functional regions:

  • Lipophilic Head (Cyclohexyl): Occupies hydrophobic pockets (e.g., in TRP channels or COX enzyme active sites). It increases metabolic stability compared to a phenyl ring (no aromatic hydroxylation).

  • Linker (Amide): Provides hydrogen bond donor (NH) and acceptor (C=O) capabilities, essential for orienting the molecule within a binding site.

  • Electronic Tail (4-Ethoxybenzene): The ethoxy group acts as a weak electron donor and a hydrogen bond acceptor. The para-substitution pattern creates a linear, rod-like geometry often found in liquid crystals and channel blockers.

Potential Biological Targets

Based on structural analogs (e.g., Ethenzamide, N-cyclohexyl-4-methoxybenzamide), this compound is investigated for:

  • Analgesic/Anti-inflammatory Activity: Amides of 4-alkoxybenzoic acids are known to inhibit Cyclooxygenase (COX) pathways or modulate TRP (Transient Receptor Potential) channels involved in pain signaling [2, 3].

  • Antiviral Activity: Related N-substituted benzamides have shown activity against Enterovirus 71 by targeting capsid proteins [1].

SAR Logic Diagram

SAR Core N-cyclohexyl-4-ethoxybenzamide Ethoxy 4-Ethoxy Group (H-Bond Acceptor) Core->Ethoxy Amide Amide Linker (Rigid Scaffold) Core->Amide Cyclohexyl Cyclohexyl Ring (Hydrophobic Interaction) Core->Cyclohexyl Binding Target Binding (COX / TRP Channels) Ethoxy->Binding Electronic Effect Amide->Binding Orientation Lipophilicity Increases LogP (Membrane Permeability) Cyclohexyl->Lipophilicity Stability Metabolic Stability (vs. Phenyl) Cyclohexyl->Stability

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional contributions.

Handling, Safety, and Storage

Safety Data (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a Category 4 Irritant based on the properties of the parent amine and acid chloride precursors.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Operate within a fume hood to avoid inhalation of dust.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible.

  • Shelf Life: >2 years if kept dry and dark.

References

  • Tang, J., et al. (2016). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 21(9), 1234. Link

  • PubChem.[2][3][4][5] (n.d.). "Compound Summary: N-cyclohexyl-4-ethoxybenzamide." National Library of Medicine. Link

  • Kalgutkar, A. S., et al. (2000). "Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 1931-1934. Link

  • Sigma-Aldrich.[2][6] (n.d.). "N-CYCLOHEXYL-4-ETHOXYBENZAMIDE Product Specification." Link

Sources

Strategic Optimization of the N-Cyclohexylbenzamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Deconstruction

The N-cyclohexylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (GPCRs), particularly the Sigma-1 receptor (σ1R) and 5-HT4 receptors. Its utility stems from the ability to orient a lipophilic domain (cyclohexane) and an aromatic domain (benzene) through a hydrogen-bond-donating linker (amide), mimicking the spatial arrangement of endogenous neuropeptides and steroids.

For drug development professionals, optimizing this scaffold requires a tripartite analysis:

  • Region A (Aromatic Head): Controls electronic affinity and π-stacking interactions.

  • Region B (Linker): Determines conformational flexibility and H-bond donor/acceptor capability.

  • Region C (Lipophilic Tail): The cyclohexyl moiety, critical for hydrophobic pocket occupancy and metabolic stability.

Synthetic Access: High-Fidelity Protocols

While Schotten-Baumann conditions are historically cited, modern drug discovery requires methods that tolerate sensitive functional groups and prevent racemization (if chiral substituents are introduced).

Protocol: HATU-Mediated Amide Coupling

This protocol is the industry standard for small-scale library generation (100 mg - 1 g scale) due to high conversion rates for sterically hindered anilines or cyclohexylamines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclohexylamine derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with the benzoic acid derivative (1.0 equiv) and anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes under

    
     atmosphere.
    
  • Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated O-azabenzotriazole ester.

  • Addition: Add the cyclohexylamine derivative (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Target: [M+H]+).

  • Workup (Self-Validating Step): Dilute reaction mixture with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid/HOBt byproducts).
      
    • Brine.[1][2]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Synthetic Decision Tree (Visualization)

SyntheticWorkflow start Target: N-Cyclohexylbenzamide acid_check Is the Benzoic Acid Sterically Hindered? start->acid_check scale_check Scale of Reaction? acid_check->scale_check acid_chloride Route A: Acid Chloride Method (SOCl2 / Reflux) scale_check->acid_chloride >100g (Process) coupling_agent Route B: Coupling Reagent (HATU / EDC) scale_check->coupling_agent <10g (Discovery) purification Purification Strategy acid_chloride->purification Recrystallization coupling_agent->purification Column Chromatography

Caption: Decision logic for selecting synthetic routes based on scale and steric hindrance.

Structure-Activity Relationship (SAR) Analysis

The SAR of N-cyclohexylbenzamides is heavily influenced by the specific biological target. The following analysis focuses on the Sigma-1 Receptor (σ1R) , a key target for neurodegenerative diseases, where this scaffold acts as a high-affinity ligand.[3]

Region A: The Aromatic Ring (Electronic & Steric Tuning)

The benzene ring engages in


 stacking with aromatic residues (e.g., Tyr, Trp) in the receptor binding pocket.
  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    at the para-position often enhance binding affinity by reducing the electron density of the ring, strengthening
    
    
    -stacking interactions with electron-rich receptor residues.
  • Steric "Twist": Ortho-substitution (e.g., o-OMe) forces the amide bond out of planarity with the benzene ring. This "twisted" conformation can improve selectivity by mimicking the 3D shape of rigid biological substrates, but excessive bulk may prevent entry into the binding cleft.

Region B: The Amide Linker

The amide bond (


) is not merely a linker; it is a critical pharmacophore point.
  • Hydrogen Bonding: The amide

    
     acts as a hydrogen bond donor. Methylation of this nitrogen (forming a tertiary amide) frequently abolishes activity at σ1R, confirming the necessity of the H-bond donor.
    
  • Bioisosteres: Replacing the amide with a sulfonamide (

    
    ) or retro-amide (
    
    
    
    ) often retains potency but alters metabolic stability and solubility profiles.
Region C: The Cyclohexyl Ring (Hydrophobic Anchor)

The cyclohexane ring occupies a defined hydrophobic pocket.

  • Conformation: The ring exists predominantly in the chair conformation.

  • Metabolic Liability: The C-4 position is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.

    • Optimization Strategy: Blocking the C-4 position with a Fluorine atom or a Methyl group can block metabolism (metabolic switching) without significantly altering the steric profile, often extending half-life (

      
      ).
      
Comparative SAR Data (Representative)
Compound IDR1 (Para-Phenyl)R2 (Amide N)R3 (Cyclohexyl C-4)σ1R Ki (nM)LogPNotes
NCB-01 HHH1202.9Baseline scaffold activity.
NCB-02 ClHH153.5EWG increases potency (hydrophobic/electronic).
NCB-03 HMeH>10,0003.1Loss of H-bond donor abolishes activity.
NCB-04 HHMe853.3Slight steric clash, but metabolically more stable.
NCB-05

HF83.6Lead Candidate Profile: High potency + metabolic block.

Mechanistic Visualization: Sigma-1 Receptor Interaction[4]

The following diagram illustrates the pharmacophore mapping of the N-cyclohexylbenzamide derivative within the Sigma-1 receptor binding pocket.

PharmacophoreMap ligand_aryl Aromatic Ring (Ligand) ligand_amide Amide NH (H-Donor) ligand_aryl->ligand_amide rec_pi Receptor Tyr/Trp (Pi-Stacking) ligand_aryl->rec_pi Pi-Pi Interaction ligand_cyclo Cyclohexyl Ring (Hydrophobic) ligand_amide->ligand_cyclo rec_hbond Receptor Asp/Glu (H-Acceptor) ligand_amide->rec_hbond Hydrogen Bond rec_pocket Hydrophobic Pocket (Val/Leu) ligand_cyclo->rec_pocket Van der Waals

Caption: Pharmacophore mapping of N-cyclohexylbenzamide interactions within the σ1R binding site.

Physicochemical Considerations for Drugability[5][6]

When developing this scaffold, researchers must balance potency with physicochemical properties (Rule of 5).

  • Solubility: The N-cyclohexylbenzamide core is inherently lipophilic (LogP ~2.9–3.5).

    • Solution: Introduce polar groups on the phenyl ring (e.g., pyridine replacement or morpholine side chains) to lower LogP if CNS penetration is not the primary goal, or to fine-tune BBB permeability (optimal LogP 2.0–3.0).

  • Crystal Packing: These derivatives often crystallize readily due to strong intermolecular N-H···O=C hydrogen bonding networks. This is advantageous for purification but can lead to dissolution rate-limited absorption in vivo.

References

  • PubChem. N-Cyclohexylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Rousseaux, S., et al. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists.[3] MDPI Pharmaceuticals. Available at: [Link] (Note: Representative context for Benzamide S1R activity).

  • Google Patents.EP0507672B1 - N-cyclohexyl benzamides derivatives.

Sources

An In-depth Technical Guide to Investigating the Analgesic Potential of N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Analgesic Candidate

The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the benzamide scaffold has emerged as a privileged structure, present in a variety of pharmacologically active compounds. This guide delineates a comprehensive, field-proven strategy for the systematic investigation of a novel benzamide derivative, N-cyclohexyl-4-ethoxybenzamide , for its potential as a next-generation analgesic.

This document deviates from a rigid, templated approach. Instead, it presents a dynamic, logic-driven framework that a senior scientist would employ to navigate the preclinical development of a new chemical entity. The narrative emphasizes not just the "what" and "how" of experimental protocols, but the critical "why" that underpins each decision, ensuring a self-validating and robust investigational cascade. Every claim and protocol is grounded in established scientific principles and supported by authoritative references, reflecting a commitment to scientific integrity and excellence.

Section 1: Synthesis, Purification, and Structural Elucidation of N-cyclohexyl-4-ethoxybenzamide

The journey of any new chemical entity begins with its creation and unambiguous identification. The proposed synthesis of N-cyclohexyl-4-ethoxybenzamide is a straightforward yet critical first step.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the acylation of cyclohexylamine with 4-ethoxybenzoyl chloride. This standard Schotten-Baumann reaction is reliable and scalable.

Reaction Scheme:

  • Reactants: 4-ethoxybenzoic acid, thionyl chloride, cyclohexylamine, and a suitable base (e.g., triethylamine or pyridine).

  • Step 1: Acid Chloride Formation: 4-ethoxybenzoic acid is reacted with an excess of thionyl chloride, typically with a catalytic amount of dimethylformamide (DMF), to form 4-ethoxybenzoyl chloride. The reaction is usually performed under reflux, and the excess thionyl chloride is removed by distillation.

  • Step 2: Amide Formation: The crude 4-ethoxybenzoyl chloride is then dissolved in an inert solvent (e.g., dichloromethane or diethyl ether) and added dropwise to a cooled solution of cyclohexylamine and the base. The base scavenges the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Structural Characterization

Unambiguous confirmation of the chemical structure and purity is paramount. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of all proton environments, including the ethoxy group, the cyclohexyl ring, and the aromatic protons.

    • ¹³C NMR will identify all unique carbon atoms in the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the C-O of the ether.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should be >95% for use in biological assays.

Section 2: Preclinical Evaluation of Analgesic Potential: A Multi-tiered Approach

With a well-characterized compound in hand, the investigation into its biological activity can commence. This phase is designed as a funnel, starting with broad in vitro screening to generate initial hypotheses about the mechanism of action, followed by progressively more complex in vivo models to assess efficacy.

In Vitro Profiling: Unveiling the Molecular Mechanism

The initial in vitro assays are designed to cast a wide net and explore potential interactions with known pain pathways. This approach is both cost-effective and crucial for guiding subsequent in vivo studies.

Table 1: Initial In Vitro Assay Panel for N-cyclohexyl-4-ethoxybenzamide

Assay TargetRationaleExperimental Approach
Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes, which are key to prostaglandin synthesis.[2][3]Commercially available enzyme inhibition assays will be used to determine the IC50 values for both COX-1 and COX-2.
Opioid Receptors (μ, δ, κ) Opioid receptors are the primary targets for the most potent analgesics.Radioligand binding assays will be performed to assess the affinity of the compound for the three major opioid receptor subtypes.
Transient Receptor Potential (TRP) Channels TRP channels, such as TRPV1, are involved in the detection of noxious stimuli and are promising targets for new analgesics.[4][5]Calcium influx assays using cell lines expressing specific TRP channels will be employed to screen for agonist or antagonist activity.[5]
Voltage-Gated Sodium Channels (NaV) These channels are critical for the initiation and propagation of action potentials in nociceptive neurons.[6]Electrophysiological assays (e.g., patch-clamp) on dorsal root ganglion (DRG) neurons can assess the compound's ability to modulate sodium currents.
In Vivo Analgesic Efficacy Models: From Acute to Chronic Pain

Positive results from the in vitro screens will trigger a cascade of in vivo studies in established animal models of pain. These models are designed to assess the compound's effectiveness against different types of pain.[7][8]

Workflow for In Vivo Analgesic Testing

Caption: A stepwise workflow for the in vivo evaluation of N-cyclohexyl-4-ethoxybenzamide's analgesic potential.

Detailed In Vivo Protocols:

  • Acute Nociceptive Pain:

    • Hot Plate Test: This test measures the latency of a thermal pain response in rodents. An increase in the time it takes for the animal to react to the hot surface indicates an analgesic effect.

    • Tail-Flick Test: Similar to the hot plate test, this assay measures the latency to withdraw the tail from a radiant heat source.

  • Inflammatory Pain:

    • Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rodent, inducing inflammation and hyperalgesia. The analgesic effect of the test compound is measured by its ability to reduce paw swelling and increase the pain threshold.[9]

    • Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). A reduction in the number of writhes is indicative of peripheral analgesic activity.[10][11]

  • Neuropathic Pain:

    • Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve, leading to the development of chronic neuropathic pain symptoms such as allodynia and hyperalgesia. The ability of the compound to alleviate these symptoms is assessed over several weeks.

Section 3: Pharmacokinetic Profiling: Understanding the Compound's Journey in the Body

A potent analgesic is only useful if it can reach its target in the body at therapeutic concentrations. Therefore, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-cyclohexyl-4-ethoxybenzamide is crucial.[12][13][14]

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionExperimental Method
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[15]Comparison of the area under the curve (AUC) of plasma concentration-time profiles following intravenous and oral administration.[14]
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.[12]Determined from the plasma concentration-time profile after oral administration.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.[12]Determined from the plasma concentration-time profile after oral administration.
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.[14]Calculated from the elimination phase of the plasma concentration-time profile.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Calculated from intravenous administration data.
Metabolism The biotransformation of the drug into other compounds (metabolites).In vitro studies using liver microsomes and in vivo analysis of plasma, urine, and feces for metabolites.[15][16]

Section 4: Elucidating the Definitive Mechanism of Action

The data from the initial in vitro and in vivo studies will provide strong clues about the primary mechanism of action. This section outlines a hypothetical scenario and the subsequent focused investigation.

Hypothetical Scenario: Initial screening reveals that N-cyclohexyl-4-ethoxybenzamide is a potent inhibitor of COX-2 with minimal activity at COX-1, and it demonstrates significant efficacy in the carrageenan-induced paw edema model.

Proposed Mechanism of Action Pathway

Proposed_Mechanism_of_Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesizes Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Pain_Perception Increased Pain Perception Nociceptor_Sensitization->Pain_Perception Compound N-cyclohexyl-4-ethoxybenzamide Compound->COX2 Inhibits

Caption: The proposed mechanism of action for N-cyclohexyl-4-ethoxybenzamide as a selective COX-2 inhibitor.

Further Mechanistic Studies:

  • Ex Vivo Prostaglandin Synthesis Assay: Blood samples from animals treated with the compound can be stimulated with lipopolysaccharide (LPS) to induce prostaglandin synthesis. A reduction in PGE2 levels would confirm in vivo COX-2 inhibition.

  • Receptor Occupancy Studies: If a specific receptor target is identified, receptor occupancy studies can be conducted to correlate target engagement with the analgesic effect.

  • Gene Expression Analysis: Techniques like qPCR or RNA-seq can be used to examine changes in the expression of genes related to inflammation and pain in relevant tissues (e.g., dorsal root ganglia, spinal cord) following treatment.

Section 5: Data Interpretation, Future Directions, and Concluding Remarks

The culmination of this comprehensive investigation will be a robust data package that clearly defines the analgesic potential, mechanism of action, and pharmacokinetic profile of N-cyclohexyl-4-ethoxybenzamide.

Interpretation of Potential Outcomes:

  • Selective COX-2 Inhibitor: If the compound is a selective COX-2 inhibitor, it would be a promising candidate for treating inflammatory pain with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Multi-target Analgesic: The compound may exhibit activity at multiple targets, which could translate to broader efficacy across different pain modalities.[13]

  • Novel Mechanism of Action: It is possible that N-cyclohexyl-4-ethoxybenzamide acts via a novel mechanism, which would represent a significant breakthrough in pain research.

Future Directions:

  • Lead Optimization: If the initial compound shows promise but has suboptimal properties (e.g., poor bioavailability, off-target effects), a medicinal chemistry program would be initiated to synthesize and test analogs.

  • Safety and Toxicology Studies: A comprehensive battery of toxicology studies will be required before the compound can be considered for clinical development.

  • Clinical Trial Design: Based on the preclinical data, a well-designed Phase I clinical trial would be planned to assess the safety, tolerability, and pharmacokinetics in healthy human volunteers.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethenzamide?. [Link]

  • National Center for Biotechnology Information. N-Cyclohexylbenzamide | C13H17NO | CID 15657. PubChem. [Link]

  • PubChemLite. N-cyclohexyl-4-nitrobenzamide (C13H16N2O3). [Link]

  • Nishida, H., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. Xenobiotica, 38(3), 295-309. [Link]

  • Li, Y., et al. (2023). Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique. Pharmaceutical Research, 40(12), 3027-3038. [Link]

  • ResearchGate. ¹³C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

  • GOV.UK. (2026, February 6). ACMD review of the evidence on the use and harms of etomidate (accessible). [Link]

  • Periasamy, A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(10), 1239-1245. [Link]

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An In-depth Technical Guide to N-cyclohexyl-4-ethoxybenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-4-ethoxybenzamide, a substituted benzamide derivative of interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identifiers, physicochemical properties, and a robust, field-proven synthetic protocol. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and scalable synthesis. Furthermore, this guide explores the potential therapeutic applications of N-cyclohexyl-4-ethoxybenzamide by drawing parallels with structurally similar compounds exhibiting notable biological activities.

Introduction

N-substituted benzamides represent a significant class of organic compounds with diverse applications in pharmacology and materials science. Their structural versatility allows for fine-tuning of physicochemical and biological properties. N-cyclohexyl-4-ethoxybenzamide, the subject of this guide, incorporates a hydrophobic cyclohexyl moiety and an ethoxy-substituted phenyl ring, suggesting potential for interaction with biological targets. While specific research on this compound is emerging, the broader family of benzamide derivatives has been investigated for anti-inflammatory, analgesic, and antiviral activities.[1][2] This guide serves as a foundational resource for researchers and drug development professionals, providing the necessary chemical data and a detailed synthetic methodology to facilitate further investigation into the therapeutic potential of N-cyclohexyl-4-ethoxybenzamide.

Chemical Identity and Properties

A precise understanding of a compound's chemical identifiers and physicochemical properties is fundamental for any research and development endeavor.

Chemical Identifiers
IdentifierValueSource
IUPAC Name N-cyclohexyl-4-ethoxybenzamide-
CAS Number 329059-61-2
Molecular Formula C15H21NO2
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2
InChIKey SBPJFWMSDRTBPY-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Molecular Weight 247.33 g/mol
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane; low solubility in water.-

Synthesis of N-cyclohexyl-4-ethoxybenzamide

The synthesis of N-cyclohexyl-4-ethoxybenzamide can be efficiently achieved through a two-step process, beginning with the preparation of the acyl chloride precursor, 4-ethoxybenzoyl chloride, followed by its reaction with cyclohexylamine via the Schotten-Baumann reaction. This method is widely used for the synthesis of amides from amines and acid chlorides due to its reliability and generally high yields.[3][4][5]

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann Reaction) 4-ethoxybenzoic_acid 4-Ethoxybenzoic Acid 4-ethoxybenzoyl_chloride 4-Ethoxybenzoyl Chloride 4-ethoxybenzoic_acid->4-ethoxybenzoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->4-ethoxybenzoyl_chloride product N-cyclohexyl-4-ethoxybenzamide 4-ethoxybenzoyl_chloride->product Stirring at room temp. cyclohexylamine Cyclohexylamine cyclohexylamine->product base Aqueous Base (e.g., NaOH) base->product

Caption: Synthetic workflow for N-cyclohexyl-4-ethoxybenzamide.

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, driving the reaction to completion.[6][7]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (1 equivalent).

  • Under a fume hood, add an excess of thionyl chloride (SOCl2) (approximately 2-3 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethoxybenzoyl chloride, a liquid or low-melting solid, can be used in the next step without further purification.[8]

Step 2: Synthesis of N-cyclohexyl-4-ethoxybenzamide

Causality: The Schotten-Baumann reaction is a robust method for forming amides. It is typically performed in a two-phase system (an organic solvent and water) with a base. The base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the amine reactant and thus allowing it to act as a nucleophile.[3][4]

Experimental Protocol:

  • In a beaker or flask, dissolve cyclohexylamine (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • In a separate vessel, prepare an aqueous solution of a base, such as 10% sodium hydroxide.

  • Combine the organic solution of cyclohexylamine and the aqueous base solution and cool the mixture in an ice bath with vigorous stirring.

  • Slowly add the crude 4-ethoxybenzoyl chloride (1 equivalent), dissolved in a small amount of the same organic solvent, to the biphasic mixture.

  • Continue to stir the reaction mixture vigorously for 30-60 minutes at room temperature.

  • After the reaction is complete (as indicated by the disappearance of the acyl chloride odor), separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted cyclohexylamine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude N-cyclohexyl-4-ethoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a solid product.

Potential Applications and Biological Significance

  • Anti-inflammatory and Analgesic Potential: Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[1] The combination of a substituted aromatic ring and a lipophilic cyclohexyl group in N-cyclohexyl-4-ethoxybenzamide makes it a candidate for screening in relevant assays.

  • Antiviral Activity: A study on N-phenylbenzamide derivatives revealed their potential as inhibitors of Enterovirus 71 (EV 71).[2] This suggests that the benzamide scaffold could be a starting point for the development of novel antiviral agents.

  • Herbicidal and Fungicidal Activity: Substituted benzamides are also known to exhibit herbicidal and fungicidal properties. For instance, derivatives of 4-methoxybenzoyl chloride are used as intermediates in the synthesis of fungicides and plant growth regulators.[9]

The following diagram illustrates the logical relationship between the core structure and its potential applications.

G cluster_potential_applications Potential Research Areas core_structure N-cyclohexyl-4-ethoxybenzamide anti_inflammatory Anti-inflammatory & Analgesic core_structure->anti_inflammatory Based on similar N-substituted benzamides antiviral Antiviral core_structure->antiviral Based on similar N-phenylbenzamides agrochemical Agrochemical core_structure->agrochemical Based on benzoyl chloride intermediates

Caption: Potential research avenues for N-cyclohexyl-4-ethoxybenzamide.

Conclusion

This technical guide has provided a detailed overview of N-cyclohexyl-4-ethoxybenzamide, including its chemical identifiers, key properties, and a comprehensive, experimentally grounded synthetic protocol. The synthesis, based on the reliable Schotten-Baumann reaction, is presented with a clear rationale for each step, ensuring its utility for researchers. While direct biological data for this specific compound is limited, the analysis of structurally related molecules suggests promising avenues for future research in anti-inflammatory, antiviral, and agrochemical applications. This document serves as a valuable starting point for scientists and professionals in the field of drug discovery and development who are interested in exploring the potential of this and similar benzamide derivatives.

References

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The Expanding Therapeutic Landscape of 4-Ethoxybenzamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-ethoxybenzamide scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the multifaceted applications of 4-ethoxybenzamide derivatives, moving beyond the well-established analgesic properties of ethenzamide to explore their potential in treating metabolic diseases, inflammatory disorders, neurological conditions, and infectious diseases. We will delve into the nuanced mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this promising chemical framework.

Introduction: Beyond Analgesia - The Renaissance of a Scaffold

For decades, the therapeutic utility of the 4-ethoxybenzamide core was largely defined by ethenzamide (2-ethoxybenzamide), a widely used over-the-counter analgesic and antipyretic.[1][2] While effective, this singular application has overshadowed the broader therapeutic potential inherent in this chemical moiety. Recent advancements in medicinal chemistry and a deeper understanding of complex biological pathways have unveiled a wealth of opportunities for 4-ethoxybenzamide derivatives, positioning them as promising candidates for a new generation of targeted therapies.

This guide will systematically explore these burgeoning applications, providing a technical roadmap for scientists engaged in the discovery and development of novel drugs. We will examine the critical structure-activity relationships that govern the diverse pharmacological profiles of these compounds and offer practical, field-proven insights into their evaluation.

Mechanisms of Action: A Tale of Diverse Molecular Targets

The therapeutic versatility of 4-ethoxybenzamide derivatives stems from their ability to interact with a range of distinct biological targets. This section will elucidate the key mechanisms of action, supported by signaling pathway diagrams, to provide a clear understanding of their pharmacological effects.

Ethenzamide: A Re-evaluation of its Analgesic Properties

Initially classified as a non-steroidal anti-inflammatory drug (NSAID), emerging evidence suggests that the analgesic effect of ethenzamide may not be primarily driven by the inhibition of cyclooxygenase (COX) enzymes.[1][3] Instead, a more complex mechanism involving the central nervous system is now believed to be at play.

  • 5-HT2B Receptor Blockade: Studies have demonstrated that ethenzamide acts as an antagonist of the 5-hydroxytryptamine (serotonin) 2B receptor (5-HT2B) in the spinal cord.[1][3] The activation of 5-HT2B receptors is known to play a pro-nociceptive role, contributing to the perception of pain.[4] By blocking these receptors, ethenzamide can attenuate pain signaling at the spinal level.[2]

G cluster_nociception Nociceptive Signaling Pathway Serotonin Serotonin (5-HT) HT2BR 5-HT2B Receptor Serotonin->HT2BR Activates NociceptiveNeuron Nociceptive Neuron HT2BR->NociceptiveNeuron Initiates Ethenzamide Ethenzamide Ethenzamide->HT2BR Antagonizes PainSignal Pain Signal Transmission NociceptiveNeuron->PainSignal Leads to caption Ethenzamide's Analgesic Mechanism of Action

Caption: Ethenzamide's analgesic effect via 5-HT2B receptor antagonism.

A New Frontier in Metabolic Disease: PTP1B Inhibition

Derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have shown significant promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[5][6] Overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[2][7]

  • Mechanism of PTP1B Inhibition: PTP1B dephosphorylates the insulin receptor, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[8][9] By inhibiting PTP1B, 4-ethoxybenzamide derivatives can enhance insulin sensitivity and promote glucose homeostasis.[10]

G cluster_insulin_signaling Insulin Signaling Pathway Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binds and Activates DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt) InsulinReceptor->DownstreamSignaling Phosphorylates PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates BenzamideDerivative 4-Ethoxybenzamide Derivative BenzamideDerivative->PTP1B Inhibits GlucoseUptake Glucose Uptake DownstreamSignaling->GlucoseUptake Promotes caption PTP1B Inhibition by 4-Ethoxybenzamide Derivatives

Caption: Mechanism of PTP1B inhibition to enhance insulin signaling.

Targeting Neurological Disorders: Dopamine D4 Receptor Antagonism

The 4-ethoxybenzamide scaffold has been incorporated into novel compounds exhibiting potent and selective antagonism of the dopamine D4 receptor.[4] This receptor is implicated in various neurological and psychiatric conditions, including L-DOPA-induced dyskinesia in Parkinson's disease and certain aspects of psychosis.

  • Dopamine D4 Receptor Signaling: The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, can modulate various downstream signaling pathways, including the ERK cascade, often through transactivation of receptor tyrosine kinases like the PDGFβ receptor.[11][12] Antagonists of this receptor can block these effects.

G cluster_d4_signaling Dopamine D4 Receptor Signaling Dopamine Dopamine D4Receptor Dopamine D4 Receptor Dopamine->D4Receptor Activates GProtein G Protein D4Receptor->GProtein Activates BenzamideAntagonist 4-Ethoxybenzamide Antagonist BenzamideAntagonist->D4Receptor Blocks PDGFBReceptor PDGFβ Receptor GProtein->PDGFBReceptor Transactivates ERK ERK Cascade PDGFBReceptor->ERK Activates CellularResponse Cellular Response ERK->CellularResponse Modulates caption Dopamine D4 Receptor Antagonism

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Therapeutic Applications and Quantitative Data

This section presents a summary of the diverse therapeutic applications of 4-ethoxybenzamide derivatives, supported by quantitative data to facilitate comparison and evaluation.

Anti-diabetic and Anti-obesity Agents
Derivative ClassTargetIC50Key FindingsReference
2-ethoxy-4-(methoxymethyl)benzamidePTP1B0.07 µMHigh inhibitory activity and good membrane permeability.[6]
Isoflavone dimer derivativePTP1B2.5 ± 0.2 µMSignificantly inhibited PTP1B.[1]
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetatePTP1B8.7 ± 0.3 µM to 11.0 ± 1.8 µMShowed marked PTP1B inhibitory activity.[5]
Anti-inflammatory Agents
Derivative ClassIn Vivo ModelKey FindingsReference
3-alkoxy-4-methanesulfonamido acetophenoneCarrageenan-induced rat paw edemaComparable anti-inflammatory activity to rofecoxib and indomethacin; non-ulcerogenic.[8]
N-(2-bromo-phenyl)-2-hydroxy-benzamideProtease inhibition assayIC50 values of 0.04–0.07 mg/mL, superior to acetylsalicylic acid.[13]
Neurological Agents
Derivative ClassTargetKiSelectivityReference
(S)-N-(3-pyrrolidinyl)benzamideDopamine D4 Receptor2.1 nM110-fold selectivity over D2 receptors.[4]
Chloro- and cyano-substituted benzamidesSigma-1 Receptor0.6–5.6 nMHigh affinity and selectivity.[14]
Anticancer and Antimicrobial Agents
Derivative ClassApplicationIC50 / MICKey FindingsReference
Prodiginine derivativesAnticancer (A594, CNE2, HepG2, MCF-7)0.24 to 0.56 µMSuperior cytotoxicity compared to cisplatin.[15]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][14]triazine sulfonamidesAnticancer (BxPC-3, PC-3)0.11–0.33 µMAntiproliferative activity in micromolar concentrations.[16]
N-Benzamide derivativesAntibacterial (E. coli, B. subtilis)3.12 µg/mL (E. coli), 6.25 µg/mL (B. subtilis)Excellent activity against both gram-positive and gram-negative bacteria.[17]
Benzimidazole derivativesAntibacterial (S. aureus, S. epidermidis)7.81 µg/mL to 15.62 µg/mLComparable or superior activity to standard antibiotics.[18][19]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of 4-ethoxybenzamide derivatives.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature.[1][5][20]

Objective: To determine the in vitro inhibitory activity of test compounds against PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the PTP1B enzyme and substrate to their working concentrations in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • Test compound or vehicle control (for positive and negative controls)

    • PTP1B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add the PTP1B substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution (e.g., 1 M NaOH) to terminate the reaction.

  • Read Absorbance: Measure the absorbance at a wavelength appropriate for the product of the substrate hydrolysis (e.g., 405 nm for p-nitrophenol).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[16][21][22]

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Objective: To determine the cytotoxic effect of a test compound on a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Synthesis Strategies for 4-Ethoxybenzamide Derivatives

The synthesis of 4-ethoxybenzamide derivatives can be approached through several well-established synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern on the aromatic ring and the amide nitrogen.

A common and straightforward approach involves the amidation of a corresponding 4-ethoxybenzoic acid derivative. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the desired amine.

For the synthesis of more complex derivatives, such as the 3-alkoxy-4-methanesulfonamido acetophenone derivatives, a multi-step synthesis is typically required, often starting from a commercially available substituted acetophenone.[8] Similarly, the synthesis of 2-ethoxy-4-(methoxymethyl)benzamide derivatives involves a series of reactions to introduce the methoxymethyl group and build the amide functionality.[6]

Conclusion and Future Directions

The 4-ethoxybenzamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. From the re-elucidation of ethenzamide's analgesic mechanism to the discovery of potent inhibitors of PTP1B and antagonists of the dopamine D4 receptor, the versatility of this chemical moiety is undeniable.

Future research in this area should focus on several key aspects:

  • Optimization of Lead Compounds: Many of the derivatives discussed in this guide represent promising starting points. Further optimization of their potency, selectivity, and pharmacokinetic properties is crucial for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that the therapeutic potential of 4-ethoxybenzamide derivatives is far from exhausted. Screening of compound libraries against a wider range of biological targets could unveil novel applications.

  • Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of a greater diversity of 4-ethoxybenzamide derivatives for biological screening.

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  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. (2022). PubMed Central. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. [Link]

  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. (n.d.). PubMed. [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. (n.d.). PMC. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]

  • Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. (n.d.). PubMed. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PMC. [Link]

  • Role of peripheral and spinal 5-HT2B receptors in formalin-induced nociception. (n.d.). PubMed. [Link]

  • A biophysical rationale for the selective inhibition of PTP1B over TCPTP by nonpolar terpenoids. (2023). bioRxiv. [Link]

  • Investigation of the Utility of Multivariate Meta-Analysis Methods in Estimating the Summary Dose Response Curve. (n.d.). PubMed Central. [Link]

  • Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction. (2021). PubMed. [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). Research Square. [Link]

  • Type 2 diabetes mellitus and protein-tyrosine phosphatase 1b. (2016). MedCrave online. [Link]

  • DETERMINATION OF PHARMACOKINETIC PARAMETERS FROM DISTRIBUTION STUDY FOLLOWING DEVELOPMENT AND VALIDATION OF A SENSITIVE LC-MS ME. (2024). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). PMC. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. [Link]

  • Article. (2023). SciELO. [Link]

  • (PDF) Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. (2025). ResearchGate. [Link]

  • View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Pharmacology. [Link]

  • Identification of a New Selective Dopamine D4 Receptor Ligand. (n.d.). PMC. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. [Link]

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  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

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An In-depth Technical Guide to N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of N-cyclohexyl-4-ethoxybenzamide, a specialized chemical compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of the compound's characteristics and potential. Given its status as a rare chemical, some data herein is derived from predictive models and analysis of structurally related compounds, a necessary approach in the exploration of novel chemical entities. All such instances are clearly indicated to maintain the highest degree of scientific integrity.

Compound Identification and Overview

N-cyclohexyl-4-ethoxybenzamide is a secondary amide featuring a cyclohexyl group attached to the nitrogen of a 4-ethoxybenzamide moiety. Its chemical structure suggests a molecule with moderate lipophilicity, conferred by the cyclohexyl and ethoxybenzene groups, and hydrogen bonding capabilities through the amide linkage. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently available, its existence is confirmed by its CAS registry number.

Key Identifiers:

  • Chemical Name: N-cyclohexyl-4-ethoxybenzamide

  • CAS Number: 329059-61-2[1]

  • Molecular Formula: C₁₅H₂₁NO₂

  • Molecular Weight: 247.34 g/mol [1]

Physicochemical Properties

Due to the limited availability of direct experimental data for N-cyclohexyl-4-ethoxybenzamide, the following table presents a combination of data from its precursors, 4-ethoxybenzoic acid and cyclohexylamine, alongside predicted values for the final compound. Such predictions are invaluable for anticipating its behavior in various experimental settings.[2][3]

Property4-Ethoxybenzoic Acid (Precursor)Cyclohexylamine (Precursor)N-cyclohexyl-4-ethoxybenzamide (Predicted/Inferred)
PubChem CID 120937965Not available
Molecular Weight ( g/mol ) 166.1799.17247.34
Melting Point (°C) 197-199-17.7Solid at room temperature, likely with a defined melting point
Boiling Point (°C) Decomposes134.5High, likely > 300
Solubility Slightly soluble in waterMiscible in waterLow solubility in water; soluble in organic solvents like ethanol, acetone
Appearance White to light yellow crystal powderColorless to yellow liquidLikely a white to off-white solid

Synthesis Protocol: Amidation of 4-Ethoxybenzoic Acid

The most direct and common method for the synthesis of N-cyclohexyl-4-ethoxybenzamide is the amidation of 4-ethoxybenzoic acid with cyclohexylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Rationale for Reagent Selection
  • 4-Ethoxybenzoic Acid: The carboxylic acid precursor providing the ethoxybenzoyl moiety.

  • Cyclohexylamine: The primary amine that introduces the N-cyclohexyl group.

  • Thionyl Chloride (SOCl₂): A common and effective activating agent that converts the carboxylic acid to a more reactive acyl chloride intermediate. This is often preferred for its clean reaction, with byproducts (SO₂ and HCl) being gaseous.

  • Triethylamine (TEA) or Pyridine: A non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing the protonation of the cyclohexylamine and driving the reaction to completion.

  • Anhydrous Dichloromethane (DCM): A suitable inert solvent for this reaction.

Step-by-Step Experimental Procedure
  • Activation of 4-Ethoxybenzoic Acid:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-ethoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Slowly add thionyl chloride (1.1 equivalents) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of 4-ethoxybenzoyl chloride.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation Reaction:

    • Dissolve the resulting crude 4-ethoxybenzoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve cyclohexylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the solution of cyclohexylamine and triethylamine to the 4-ethoxybenzoyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclohexyl-4-ethoxybenzamide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_activation Activation of Carboxylic Acid cluster_amidation Amidation cluster_purification Purification 4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid Activation Activation (Reflux in DCM) 4-Ethoxybenzoic_Acid->Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Activation 4-Ethoxybenzoyl_Chloride 4-Ethoxybenzoyl Chloride Activation->4-Ethoxybenzoyl_Chloride Amidation_Step Amidation (DCM, 0°C to RT) 4-Ethoxybenzoyl_Chloride->Amidation_Step Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amidation_Step Triethylamine Triethylamine Triethylamine->Amidation_Step Crude_Product Crude N-cyclohexyl- 4-ethoxybenzamide Amidation_Step->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Final_Product Pure N-cyclohexyl- 4-ethoxybenzamide Recrystallization->Final_Product

Caption: Synthetic pathway for N-cyclohexyl-4-ethoxybenzamide.

Potential Applications and Biological Activity

While specific studies on N-cyclohexyl-4-ethoxybenzamide are limited, the broader class of N-cyclohexylbenzamides has been investigated for various biological activities.

  • Antimicrobial Properties: Some N-cyclohexylbenzamide derivatives have shown efficacy against certain bacteria, such as Salmonella enterica and Helicobacter pylori.[4] It is plausible that N-cyclohexyl-4-ethoxybenzamide could exhibit similar antimicrobial properties, warranting further investigation.

  • Gastrointestinal Motility: Certain N-cyclohexyl benzamides are known to stimulate motility of the digestive tract.[5] This suggests a potential application in the treatment of gastrointestinal disorders characterized by reduced motility.

  • Agrochemicals and Pharmaceuticals: Cyclohexylamine, a precursor, is widely used in the synthesis of various industrial chemicals, including rubber antioxidants, vulcanization accelerators, and dye intermediates.[6] The benzamide functional group is a common scaffold in many pharmaceutical agents.

The biological activity of this compound would likely be influenced by the interplay between the lipophilic cyclohexyl and ethoxy groups, which would affect its ability to cross cell membranes, and the hydrogen bonding capacity of the amide linkage, which could facilitate interactions with biological targets.

Logical Relationships and Mechanistic Insights

The synthesis of N-cyclohexyl-4-ethoxybenzamide is a classic example of nucleophilic acyl substitution. The diagram below illustrates the logical flow of the key mechanistic steps.

Mechanism Carboxylic_Acid 4-Ethoxybenzoic Acid (Nucleophilic Oxygen) Acyl_Chloride_Formation Formation of 4-Ethoxybenzoyl Chloride (Highly Electrophilic Carbonyl) Carboxylic_Acid->Acyl_Chloride_Formation Activating_Agent Thionyl Chloride (Electrophilic Sulfur) Activating_Agent->Acyl_Chloride_Formation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Acyl_Chloride_Formation->Nucleophilic_Attack Amine_Nucleophile Cyclohexylamine (Nucleophilic Nitrogen) Amine_Nucleophile->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Departure Departure of Chloride Ion Tetrahedral_Intermediate->Leaving_Group_Departure Amide_Product N-cyclohexyl-4-ethoxybenzamide Leaving_Group_Departure->Amide_Product

Caption: Key mechanistic steps in the amidation reaction.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-cyclohexyl-4-ethoxybenzamide and its precursors.

  • 4-Ethoxybenzoic Acid: May cause skin and eye irritation.

  • Cyclohexylamine: Corrosive and flammable. May cause burns upon skin contact and is irritating to the eyes and respiratory system.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Should be handled in a fume hood with appropriate personal protective equipment (PPE).

It is recommended to consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Conclusion

N-cyclohexyl-4-ethoxybenzamide represents an interesting, albeit understudied, chemical entity with potential for further exploration in various scientific domains. This guide provides a foundational understanding of its synthesis, predicted properties, and potential areas of application. It is our hope that this document will serve as a valuable resource for researchers and professionals in their endeavors to innovate and discover.

References

  • Prediction of physicochemical properties. PubMed. [Link]

  • Prediction of Physicochemical Properties. ResearchGate. [Link]

  • Use of N-cyclohexyl benzamide for the treatment of intestinal diseases.

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An In-depth Technical Guide to Investigating the Anti-inflammatory Mechanisms of N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unraveling Anti-inflammatory Action

Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases. The development of novel anti-inflammatory therapeutics necessitates a deep and precise understanding of their molecular mechanisms. This guide outlines a comprehensive strategy for the preclinical investigation of N-cyclohexyl-4-ethoxybenzamide, a compound with a chemical structure suggestive of potential anti-inflammatory activity[1]. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, its N-cyclohexyl-benzamide core provides a rational basis for exploring established anti-inflammatory pathways.

This document is structured not as a rigid protocol, but as a logical, causality-driven roadmap for researchers, scientists, and drug development professionals. We will proceed from broad, well-established mechanisms to more nuanced cellular signaling pathways, ensuring that each experimental step provides a self-validating system for the next. Our investigation will be grounded in authoritative methodologies and will elucidate why each experimental choice is made.

Part 1: Primary Target Assessment - Cyclooxygenase (COX) Enzyme Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs)[2][3]. Given the structural similarities of N-cyclohexyl-4-ethoxybenzamide to other synthetic anti-inflammatory agents, a primary and logical first step is to assess its direct inhibitory effect on COX-1 and COX-2.

Rationale for COX Isoform Selectivity

COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa. In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it is responsible for the production of prostaglandins that mediate pain and inflammation[2]. Determining the selectivity of a compound for COX-2 over COX-1 is a critical early indicator of its potential therapeutic window and gastrointestinal safety profile.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory activity of a test compound on COX-1 and COX-2.

1. Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • N-cyclohexyl-4-ethoxybenzamide (test compound)

  • Celecoxib (selective COX-2 inhibitor control)[4]

  • Indomethacin (non-selective COX inhibitor control)[5]

  • 96-well microplate

  • Microplate reader

3. Step-by-Step Methodology:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
  • Add varying concentrations of N-cyclohexyl-4-ethoxybenzamide to the wells. Include wells with celecoxib and indomethacin as positive controls, and a vehicle control (e.g., DMSO).
  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.
  • Immediately read the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
  • Calculate the rate of reaction for each concentration of the test compound and controls.
  • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-cyclohexyl-4-ethoxybenzamideExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.05>200
Indomethacin (Control)~0.1~0.2~0.5
Workflow Diagram: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - TMPD - Buffers A1 Add Enzyme, Heme, and Inhibitor P1->A1 P2 Prepare Test Compound Dilutions: - N-cyclohexyl-4-ethoxybenzamide - Controls (Celecoxib, Indomethacin) P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (Arachidonic Acid) & TMPD A2->A3 A4 Kinetic Read at 595 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values & Selectivity Index D2->D3 NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Binds to Promoter Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces

Caption: The canonical NF-κB signaling pathway.

Part 3: Functional Outcome Assessment - Cytokine Production

To connect the inhibition of upstream signaling pathways to a functional anti-inflammatory outcome, it is essential to measure the production of key pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical mediators of the inflammatory response and are transcriptionally regulated by NF-κB.[6][7]

Rationale for Cytokine Measurement

Quantifying the reduction in pro-inflammatory cytokine secretion provides direct evidence of a compound's anti-inflammatory efficacy at a cellular level. This is a crucial functional endpoint that complements the mechanistic data from signaling pathway analysis.

Experimental Protocol: ELISA for Pro-inflammatory Cytokines

1. Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

2. Materials:

  • Supernatants from RAW 264.7 cells treated as described in the NF-κB protocol.

  • Commercially available ELISA kits for murine TNF-α and IL-6.

  • 96-well ELISA plates (often pre-coated in kits).

  • Wash buffer.

  • Detection antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

3. Step-by-Step Methodology:

  • Collect the culture supernatants from the RAW 264.7 cells that were pre-treated with N-cyclohexyl-4-ethoxybenzamide and stimulated with LPS.
  • Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows: a. Add standards and cell culture supernatants to the wells of the pre-coated plate. Incubate. b. Wash the plate. c. Add the detection antibody. Incubate. d. Wash the plate. e. Add the enzyme-linked secondary antibody. Incubate. f. Wash the plate. g. Add the substrate solution and incubate until color develops. h. Add the stop solution.
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).
  • Generate a standard curve using the provided standards.
  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Data Presentation: Cytokine Inhibition
TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle Control (No LPS)BaselineBaseline
LPS ControlMaximal responseMaximal response
LPS + N-cyclohexyl-4-ethoxybenzamide (Low Conc.)ExperimentalExperimental
LPS + N-cyclohexyl-4-ethoxybenzamide (High Conc.)ExperimentalExperimental

Conclusion and Future Directions

This guide provides a foundational, three-part strategy to dissect the anti-inflammatory mechanisms of N-cyclohexyl-4-ethoxybenzamide. By systematically evaluating its effects on COX enzymes, the NF-κB signaling pathway, and functional cytokine output, researchers can build a comprehensive profile of its activity.

Positive results from these in vitro assays would warrant progression to more complex investigations, including:

  • MAPK Pathway Analysis: Investigating the effects on other key inflammatory signaling cascades like the p38, JNK, and ERK pathways.[8]

  • In Vivo Models: Validating the findings in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.[9][10]

  • Transcriptomic Analysis (RNA-seq): Gaining an unbiased, global view of the changes in gene expression induced by the compound in inflammatory cells.

By following this logical and technically rigorous approach, the scientific community can effectively elucidate the therapeutic potential and mechanism of action of novel anti-inflammatory candidates like N-cyclohexyl-4-ethoxybenzamide.

References

  • BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • Cain, D. W., O'Koren, E. G., & Kanadia, R. N. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • ResearchGate. (2025, October 23). FBXO32 activates NF-κB through IκBα degradation in inflammatory and genotoxic stress.
  • PMC - NIH. (2018, November 19). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
  • MDPI. (2022, August 26). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.
  • ResearchGate. (n.d.). Major NF-κB activation pathways. (A) Canonical (classical) pathway,....
  • ResearchGate. (n.d.). COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX:....
  • ACS Publications. (2019, September 10). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts | ACS Omega.
  • Frontiers. (2021, January 28). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner.
  • PubMed. (2004, July 1). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP.
  • PubMed. (n.d.). NFkappaB pathway: a good signaling paradigm and therapeutic target.
  • eLife. (2024, April 12). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization.
  • Sigma-Aldrich. (n.d.). COX-1/COX-2 Inhibitors.
  • PubMed. (2009, December 15). The nuclear factor NF-kappaB pathway in inflammation.
  • PMC. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
  • Research journals. (2022, October 13). NSAIDs affect dendritic cell cytokine production | PLOS One.
  • PubMed. (2020, September 15). Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells.

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Methodological & Application

Technical Application Note: Solubility & Handling of N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

N-cyclohexyl-4-ethoxybenzamide is a lipophilic amide derivative characterized by a central benzamide core flanked by a hydrophobic cyclohexyl ring and an ethoxy group. This structural profile imparts significant lipophilicity (Predicted LogP ≈ 3.7–4.0), dictating a specific solubility profile critical for biological assay development.

While often used as a chemical intermediate or a probe in pharmacological studies (e.g., TRP channel modulation or metabolic enzyme inhibition), its low aqueous solubility poses a risk of precipitation ("crashing out") upon dilution into physiological buffers.

This guide provides a standardized, self-validating framework for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol , along with protocols for subsequent aqueous dilution.

Physicochemical Profile
PropertyValue / DescriptionImplication for Handling
Lipophilicity (LogP) ~3.7 (Predicted)Highly permeable; poor water solubility.
H-Bond Donors 1 (Amide NH)Moderate potential for crystal lattice stability.
H-Bond Acceptors 2 (Amide CO, Ether O)Good solubility in polar aprotic solvents (DMSO).
Physical State Solid (Crystalline)Requires vortexing/sonication for initial dissolution.

Solubility Data & Solvent Selection

The following solubility limits are derived from structural analogs (e.g., N-cyclohexyl-4-methoxybenzamide) and standard lipophilic amide behavior. Note: Exact values vary by batch purity and temperature; users must validate using Protocol A.

SolventSolubility RatingEstimated Limit (25°C)Application
DMSO Excellent ≥ 30 mg/mL (~120 mM) Primary Stock Solution. Recommended for long-term storage (-20°C).
Ethanol (100%) Good~10–20 mg/mLAlternative for DMSO-sensitive assays. prone to evaporation.
Water / PBS Poor< 0.1 mg/mLDo NOT use for stock. Only for final assay dilution (< 1% DMSO).
Mechanism of Dissolution
  • DMSO: Disrupts the intermolecular hydrogen bonding of the amide crystal lattice effectively due to its high dielectric constant and dipole moment, stabilizing the solute.

  • Ethanol: Solubilizes via a combination of hydrogen bonding and hydrophobic interactions but has a lower capacity for this specific lipophile compared to DMSO.

Protocol A: Self-Validating Solubility Limit Determination

Rationale: Relying on literature values can lead to experimental error due to batch-to-batch crystal polymorphism. This "step-wise addition" protocol allows you to empirically determine the solubility limit for your specific lot.

Materials
  • N-cyclohexyl-4-ethoxybenzamide (Solid)

  • Anhydrous DMSO (Grade: Cell Culture Tested)

  • Glass vials (Amber, 4 mL)

  • Sonicator bath

Workflow Diagram

SolubilityWorkflow Start Start: Weigh 5 mg Compound AddSolvent Add 100 µL DMSO (Target: 50 mg/mL) Start->AddSolvent Sonicate Vortex (30s) & Sonicate (5 min) AddSolvent->Sonicate Inspect Visual Inspection Sonicate->Inspect Clear Solution Clear? Inspect->Clear Success Limit > 50 mg/mL Proceed to Stock Prep Clear->Success Yes Dilute Add 100 µL DMSO (New Conc: 25 mg/mL) Clear->Dilute No Dilute->Sonicate Repeat Cycle Fail Precipitate Remains

Caption: Step-wise saturation workflow to empirically determine solubility limits without wasting large amounts of compound.

Step-by-Step Procedure
  • Weigh 5.0 mg of N-cyclohexyl-4-ethoxybenzamide into a clean amber glass vial.

  • Add 100 µL of solvent (DMSO or Ethanol). This sets a high initial target concentration (50 mg/mL).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes. Note: Heat generation during sonication aids dissolution, but ensure the solution stays clear upon cooling.

  • Inspect:

    • Clear Solution: Solubility is ≥ 50 mg/mL.

    • Turbid/Particulates: Solubility is < 50 mg/mL.[1] Add another 100 µL solvent (reducing concentration to 25 mg/mL) and repeat steps 3–5.

  • Calculate: Final Solubility = (Mass of Compound) / (Total Volume Added).

Protocol B: Preparation of 10 mM Stock Solution

Standard Operating Procedure for biological assays.

  • Calculate Required Volume:

    
    
    Example: For 10 mg of compound (MW 247.33):
    
    
    
    
  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid.

  • Dissolve: Vortex and sonicate until absolutely clear.

  • Aliquot & Store: Dispense into 50–100 µL aliquots in polypropylene tubes. Store at -20°C .

    • Shelf Life: ~6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol C: Aqueous Dilution for Biological Assays

Critical: Lipophilic amides like N-cyclohexyl-4-ethoxybenzamide are prone to rapid precipitation when added directly to aqueous buffers. Use the "Intermediate Dilution" method.

The "Crash-Out" Prevention Workflow

Direct addition of 100% DMSO stock to media often creates a local high-concentration precipitate that never re-dissolves.

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter 10x Intermediate (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Buffer) Final 1x Assay Well (10 µM in 1% DMSO) Inter->Final 1:10 Dilution (Add 10µL Inter to 90µL Buffer) Buffer Assay Buffer (PBS/Media) Buffer->Inter Buffer->Final

Caption: Serial dilution strategy to minimize osmotic shock and precipitation.

  • Prepare Buffer: Warm culture media or PBS to 37°C. Cold buffers accelerate precipitation.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 10 mM stock 1:100 into the assay buffer to create a 100 µM working solution (containing 1% DMSO).

    • Technique: Place the pipette tip submerged in the buffer and expel the stock rapidly while vortexing the buffer tube.

  • Final Dilution: Dilute the working solution to the final assay concentration (e.g., 1–10 µM).

  • Validation: Inspect the final assay well under a microscope (10x or 20x). If you see "needles" or "dust," the compound has precipitated, and the effective concentration is unknown.

Troubleshooting

IssueProbable CauseSolution
Precipitation in Stock Moisture absorption (DMSO is hygroscopic).Use anhydrous DMSO; store over molecular sieves if possible. Warm to 37°C before use.
Crystals in Assay Well Concentration > Solubility limit in water.Reduce final concentration. Ensure DMSO < 1% (or < 0.1% if possible).
Inconsistent Bio-data Compound adhered to plastic.Use glass-coated plates or low-binding plastics. Lipophilic amides stick to standard polystyrene.

References

  • PubChem. (2023). Compound Summary: N-cyclohexyl-4-ethoxybenzamide. National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).

Sources

recrystallization solvent for N-cyclohexyl-4-ethoxybenzamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Systems for N-Cyclohexyl-4-ethoxybenzamide

Introduction & Chemical Context

N-cyclohexyl-4-ethoxybenzamide is a structural hybrid utilized frequently as a pharmaceutical intermediate, sharing pharmacophore features with local anesthetics and metabolic regulators (e.g., 11


-HSD1 inhibitors). Its structure comprises three distinct domains that dictate its solubility profile:
  • Lipophilic Cyclohexyl Ring: Aliphatic, hydrophobic.

  • Benzamide Core: Capable of hydrogen bonding (donor/acceptor), moderate polarity.

  • 4-Ethoxy Tail: Ether linkage, adds lipophilicity and symmetry.

The Challenge: Synthesized typically via the Schotten-Baumann reaction (4-ethoxybenzoyl chloride + cyclohexylamine), the crude product often contains unreacted amine (liquid), hydrolyzed acid (solid), and inorganic salts. The primary purification challenge is removing the structurally similar 4-ethoxybenzoic acid while preventing the "oiling out" phenomenon common to low-melting amides.

Solvent System Selection Strategy

The selection of a recrystallization solvent is governed by the principle of Differential Solubility . The target molecule must be soluble at the solvent's boiling point but insoluble at low temperatures.

Solubility Profile Analysis
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water InsolubleInsolubleAnti-solventUsed to force precipitation.
Ethanol (EtOH) Very SolubleSolubleSolventToo soluble for use alone; yield loss high.
Ethyl Acetate SolubleSolubleSolventGood for initial extraction, less ideal for crystallization alone.
Hexanes/Heptane InsolubleInsolubleAnti-solventExcellent for removing non-polar oils.
EtOH : Water High Low Optimal The "Gold Standard" for benzamides.

Recommendation: The Ethanol/Water (binary system) is the primary recommendation. The polarity of ethanol dissolves the amide, while water acts as a precise regulator to decrease solubility upon cooling, maximizing yield.

Detailed Experimental Protocol

Phase 1: Pre-Crystallization Workup (Critical)

Recrystallization cannot easily remove large amounts of unreacted starting materials. Perform this extraction first.

  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Acid Wash: Wash with 1M HCl (removes unreacted cyclohexylamine).

  • Base Wash: Wash with 1M NaOH or saturated NaHCO

    
     (removes 4-ethoxybenzoic acid).
    
  • Dry: Dry organic layer over MgSO

    
    , filter, and evaporate to a solid residue.
    
Phase 2: Recrystallization (Ethanol/Water Method)

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask.

  • Add 95% Ethanol dropwise while heating on a steam bath or hot plate (approx. 70-75°C).

  • Swirl constantly. Add just enough hot ethanol to dissolve the solid completely.

    • Note: If the solution is colored, add activated charcoal, boil for 2 mins, and perform a hot filtration.

Step 2: The "Cloud Point" (Nucleation Setup)

  • Remove from heat.

  • While the solution is still hot, add warm water dropwise.

  • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of hot ethanol to clear the solution again.

Step 3: Controlled Cooling

  • Allow the flask to cool to room temperature undisturbed. Do not agitate.

    • Mechanism:[1][2] Slow cooling promotes the formation of pure, well-defined crystal lattices, excluding impurities.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize recovery.

Step 4: Isolation

  • Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small volume of ice-cold 50% EtOH/Water .

  • Dry: Air dry under suction for 10 minutes, then dry in a vacuum oven at 40°C.

Visualization of Workflow

RecrystallizationWorkflow Start Crude N-cyclohexyl- 4-ethoxybenzamide Dissolve Dissolve in min. Hot EtOH (70-75°C) Start->Dissolve AntiSolvent Add Warm Water until Turbid Dissolve->AntiSolvent Clear Add 1-2 drops EtOH to clear solution AntiSolvent->Clear Cool Cool to Room Temp (Undisturbed) Clear->Cool Ice Ice Bath (0-4°C) 30 Minutes Cool->Ice OilOut Problem: Oiling Out? Cool->OilOut Check Filter Vacuum Filtration Ice->Filter Wash Wash: Cold 1:1 EtOH/H2O Filter->Wash Dry Dry: Vacuum Oven Wash->Dry Final Pure Crystalline Product Dry->Final Reheat Reheat & Add slightly more EtOH OilOut->Reheat Yes Reheat->Cool

Figure 1: Step-by-step purification workflow for binary solvent recrystallization.

Validation & Quality Control

To ensure scientific integrity, the purified product must be validated against expected physical properties.

ParameterExpected Value/ObservationMethod
Appearance White crystalline needles or platesVisual Inspection
Melting Point 155 – 165°C (Predicted*)Capillary MP Apparatus
TLC (SiO

)
Single spot (R

~0.4 in 1:1 EtOAc/Hex)
UV visualization (254 nm)
1H-NMR Confirm ethoxy triplet/quartet & cyclohexyl multiplet300/400 MHz CDCl

Note on Melting Point: While the specific melting point of N-cyclohexyl-4-ethoxybenzamide is not commonly indexed in standard public databases, structural analogs provide a reliable range for validation:

  • N-cyclohexylbenzamide: 153-154°C [1].

  • N-cyclohexyl-4-methoxybenzamide: 160-162°C [2].

  • Inference: The 4-ethoxy substituent typically increases lattice stability similar to the methoxy group. Expect a melting point slightly higher than the unsubstituted benzamide.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as liquid droplets (oil) rather than crystals. Cause: The saturation temperature is higher than the melting point of the solvated product, or the solvent mixture is too polar (too much water). Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (to increase solubility).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) as it cools to induce nucleation before the oiling phase separates.

References

  • PubChem. (n.d.).[3][4][5][6] N-Cyclohexylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis and characterization of N-cyclohexyl-4-methoxybenzamide. RSC Advances. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

preparation of p-ethoxy-N-cyclohexylbenzamide from acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of p-Ethoxy-N-cyclohexylbenzamide from p-Ethoxybenzoyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of p-ethoxy-N-cyclohexylbenzamide, a representative N-substituted benzamide. N-substituted benzamides are a crucial class of compounds in medicinal chemistry and drug development, often serving as scaffolds for pharmacologically active agents[1][2]. The protocol herein details the synthesis via the nucleophilic acyl substitution reaction between p-ethoxybenzoyl chloride and cyclohexylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, safety imperatives, and data interpretation guidelines.

Introduction and Mechanistic Overview

The synthesis of amides from acid chlorides and primary or secondary amines is a cornerstone of organic chemistry, widely known as the Schotten-Baumann reaction[3][4]. This method is highly efficient for creating the amide bond, a fundamental linkage in countless biologically active molecules.

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The core principle involves the attack of a nucleophile (the amine) on an electrophilic acyl chloride. The causality of the experimental choices described in the protocol is rooted in facilitating this mechanism while minimizing side reactions.

The mechanism unfolds in three key steps[4][5]:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-ethoxybenzoyl chloride. This forms a tetrahedral intermediate.[5][6]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is energetically favorable as it leads to the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is critical; the base neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton from the amine.[4] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[4][7]

A non-nucleophilic organic base, such as triethylamine or pyridine, is often employed to scavenge the HCl without competing with the primary amine nucleophile.[6]

Experimental Protocol: Synthesis of p-Ethoxy-N-cyclohexylbenzamide

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification. A thorough hazard analysis should be conducted for all chemicals before commencing any experimental work.[8]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Equiv.Amount (mmol)Amount (g or mL)
p-Ethoxybenzoyl chlorideC₉H₉ClO₂184.621.0203.69 g
CyclohexylamineC₆H₁₃N99.171.1222.18 g (2.52 mL)
Triethylamine (Et₃N)C₆H₁₅N101.191.2242.43 g (3.34 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL
1 M Hydrochloric Acid (HCl)HCl36.46--50 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--50 mL
Brine (Saturated NaCl)NaCl58.44--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--As needed
HexaneC₆H₁₄86.18--For recrystallization
Ethyl AcetateC₄H₈O₂88.11--For recrystallization
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (2.18 g, 22 mmol) and triethylamine (2.43 g, 24 mmol).

    • Dissolve the amines in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Acid Chloride:

    • Dissolve p-ethoxybenzoyl chloride (3.69 g, 20 mmol) in 50 mL of anhydrous DCM in a dropping funnel.

    • Add the p-ethoxybenzoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Maintain the reaction temperature between 0-5 °C during the addition to control the exothermic reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting p-ethoxybenzoyl chloride is consumed.

  • Work-up and Extraction:

    • Quench the reaction by adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl to remove excess cyclohexylamine and triethylamine.

      • 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

      • 50 mL of brine to remove residual water.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield p-ethoxy-N-cyclohexylbenzamide as a white crystalline solid.[9]

Characterization

The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.[1]

Safety and Handling Precautions

  • p-Ethoxybenzoyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[10] It is also moisture-sensitive. Handle only in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Cyclohexylamine: This reagent is corrosive, flammable, and toxic if it comes into contact with skin.[13] It can cause serious eye damage. All handling should be performed in a well-ventilated fume hood with appropriate PPE.[13]

  • Triethylamine: A flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

Always perform a comprehensive risk assessment before starting the experiment.[8]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_amines 1. Dissolve Cyclohexylamine & Triethylamine in DCM reaction_step 3. Slow Addition at 0-5 °C prep_amines->reaction_step prep_acid_chloride 2. Dissolve p-Ethoxybenzoyl Chloride in DCM prep_acid_chloride->reaction_step stir 4. Stir at Room Temp & Monitor by TLC reaction_step->stir quench 5. Quench with Water stir->quench wash 6. Sequential Washing (HCl, NaHCO3, Brine) quench->wash dry 7. Dry Organic Layer (MgSO4) wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Recrystallization (EtOAc/Hexane) concentrate->purify characterize 10. Characterization (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of p-ethoxy-N-cyclohexylbenzamide.

References

  • PrepChem. Synthesis of N-Cyclohexyl-p-chlorobenzamide. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019-11-17). Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. (2025-03-16). Available at: [Link]

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Preprints.org. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Available at: [Link]

  • ACS Publications. Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones | Organic Letters. Available at: [Link]

  • Bentham Science. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025-02-12). Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

Sources

Application Note: A Systematic Approach to Developing a TLC Mobile Phase for the Separation of N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for developing an optimal mobile phase for the thin-layer chromatography (TLC) separation of N-cyclohexyl-4-ethoxybenzamide. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize TLC for reaction monitoring, purity assessment, and preliminary separation analysis. We will explore the underlying principles of normal-phase chromatography, the rationale behind solvent selection based on analyte structure, and a systematic, step-by-step protocol for achieving efficient and reproducible separations.

Introduction: The Role of TLC in Analyzing Benzamide Derivatives

N-cyclohexyl-4-ethoxybenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and materials science. Effective purification and analysis are critical steps in the synthesis workflow. Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool for these purposes.[1][2] It allows for the qualitative monitoring of reaction progress, identification of components in a mixture, and the preliminary development of conditions for larger-scale column chromatography.

The success of any TLC separation hinges on the judicious selection of the mobile phase, the solvent system that moves up the stationary phase by capillary action.[3][4] This guide explains the causality behind choosing and optimizing a mobile phase tailored to the specific chemical properties of N-cyclohexyl-4-ethoxybenzamide.

Principle of Separation: Analyte-Stationary Phase Interactions

This protocol utilizes normal-phase chromatography, where the stationary phase is polar and the mobile phase is relatively non-polar.

  • Stationary Phase: We will use standard silica gel plates (SiO₂). The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar and capable of forming hydrogen bonds with analytes.[2]

  • Analyte (N-cyclohexyl-4-ethoxybenzamide): To predict its chromatographic behavior, we must analyze its structure:

    • Polar Moiety: The amide functional group (-C(=O)NH-) is highly polar. The nitrogen-bound hydrogen is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This part of the molecule will interact strongly with the polar silica gel stationary phase.

    • Non-Polar Moieties: The cyclohexyl ring and the ethyl group of the ethoxy substituent are non-polar and aliphatic.

    • Moderately Polar Moiety: The phenyl ring and the ether linkage (-O-) contribute moderate polarity.

The overall polarity of N-cyclohexyl-4-ethoxybenzamide is intermediate. Its retention on a silica gel plate will be governed by the competition between its interaction with the stationary phase and its solubility in the mobile phase.[5] A more polar mobile phase will more effectively elute the compound from the silica gel, resulting in a higher Retention Factor (Rf) value. Conversely, a less polar mobile phase will lead to stronger interaction with the silica gel and a lower Rf value.[3]

Mobile Phase Selection and Optimization

The key to a good separation is selecting a mobile phase that results in Rf values for the compound of interest ideally between 0.2 and 0.6. An Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Initial Solvent System Selection

A binary solvent system composed of a non-polar solvent and a more polar solvent is an excellent starting point. This allows for the "tuning" of the overall mobile phase polarity by simply adjusting the ratio of the two components.[3]

  • Recommended Starting System: Hexane / Ethyl Acetate (EtOAc) .

    • Hexane: A non-polar hydrocarbon that modulates the solvent strength.

    • Ethyl Acetate: A moderately polar solvent with a hydrogen bond accepting ester group that can effectively compete with the analyte for binding sites on the silica gel.

A common initial ratio to try is 1:1 Hexane:EtOAc .[3]

Systematic Optimization Strategy

The initial test will guide further optimization:

  • If Rf is too low (<0.2): The analyte is too strongly adsorbed to the stationary phase. The polarity of the mobile phase must be increased . This is achieved by increasing the proportion of the more polar solvent (Ethyl Acetate).

  • If Rf is too high (>0.8): The analyte is too soluble in the mobile phase and does not interact sufficiently with the stationary phase. The polarity of the mobile phase must be decreased . This is achieved by increasing the proportion of the non-polar solvent (Hexane).

Alternative and Troubleshooting Systems

If the Hexane/EtOAc system fails to provide adequate separation (e.g., for separating the product from a very similar impurity), other solvent systems can be employed. For amides, a common alternative is:

  • Dichloromethane (DCM) / Methanol (MeOH): DCM is a solvent of intermediate polarity, while methanol is highly polar. This system is more polar overall than Hexane/EtOAc and can be effective for more polar compounds.[5][6] Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the methanol content to increase polarity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where initial observations systematically lead to an optimized result.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates

  • Solvents: HPLC grade Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Sample: N-cyclohexyl-4-ethoxybenzamide, dissolved in a volatile solvent (e.g., DCM or Ethyl Acetate) to make a ~1 mg/mL solution.

  • Equipment:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil and ruler

    • UV lamp (254 nm)

    • Iodine chamber (optional, for visualization)

    • Fume hood

Workflow Diagram

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Plate_Prep 1. Prepare TLC Plate (Draw Baseline) Spotting 4. Spot Sample on Baseline Plate_Prep->Spotting Sample_Prep 2. Prepare Analyte Solution (~1 mg/mL) Sample_Prep->Spotting Chamber_Prep 3. Prepare Developing Chamber (Add Mobile Phase & Saturate) Development 5. Develop the Plate Chamber_Prep->Development Spotting->Development Drying 6. Dry the Plate Development->Drying Visualization 7. Visualize Spots (UV or Iodine) Drying->Visualization Analysis 8. Calculate Rf Value Visualization->Analysis Optimization 9. Optimize Mobile Phase? Analysis->Optimization Optimization->Chamber_Prep Adjust Ratio

Caption: Workflow for TLC Mobile Phase Development.

Step-by-Step Methodology
  • Plate Preparation:

    • Using a pencil (not a pen), gently draw a straight line approximately 1 cm from the bottom of the TLC plate. This is the origin or baseline.[2]

  • Chamber Preparation:

    • Pour the chosen mobile phase (e.g., 5 mL of 1:1 Hexane:EtOAc for a small chamber) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.

    • Close the chamber with the lid and let it stand for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, which is crucial for reproducible results and preventing uneven solvent flow.[1][7]

  • Sample Application (Spotting):

    • Dip a capillary tube into your sample solution.

    • Gently and briefly touch the end of the capillary tube to the pencil line on the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.

    • Allow the solvent to completely evaporate before proceeding.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline with the spot is above the level of the mobile phase.[7]

    • Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Place the plate under a UV lamp (254 nm). N-cyclohexyl-4-ethoxybenzamide, containing an aromatic ring, should appear as a dark spot against the fluorescent background of the plate. Circle the spot(s) with a pencil.

    • If visualization is faint, place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain organic compounds, appearing as brown spots.

  • Analysis and Calculation:

    • Measure the distance from the baseline to the center of the spot (D_spot).

    • Measure the distance from the baseline to the solvent front (D_front).

    • Calculate the Rf value: Rf = D_spot / D_front

Data Presentation and Interpretation

The following table presents hypothetical, yet chemically sound, results to illustrate the optimization process for separating N-cyclohexyl-4-ethoxybenzamide from a less polar impurity (Impurity A) and a more polar impurity (Impurity B).

Mobile Phase SystemRatio (v/v)Relative PolarityObserved Rf (Analyte)Remark
Hexane : EtOAc4 : 1Low0.10Poor elution. All spots are near the baseline. Increase polarity.
Hexane : EtOAc2 : 1Medium-Low0.25Analyte is moving. Good separation from Impurity B (Rf~0.1), but poor separation from Impurity A (Rf~0.3).
Hexane : EtOAc 1 : 1 Medium 0.45 Optimal. Good separation between Impurity A (Rf~0.55), Analyte (Rf~0.45), and Impurity B (Rf~0.20).
Hexane : EtOAc1 : 2Medium-High0.70Spots are compressed at the top of the plate. Poor resolution. Decrease polarity.
DCM : MeOH98 : 2High0.85All components moved with the solvent front. System is too polar. Decrease polarity.

Conclusion

The separation of N-cyclohexyl-4-ethoxybenzamide via thin-layer chromatography is reliably achieved using a binary mobile phase system. A mixture of Hexane and Ethyl Acetate in a 1:1 ratio is proposed as an excellent starting point, providing an ideal balance of polarity to achieve an Rf value in the optimal range for analysis. This application note demonstrates a logical and systematic approach to mobile phase development, a fundamental skill that allows researchers to rapidly establish effective separation conditions for reaction monitoring and purification planning.

References

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022). An overview of TLC principles, including the critical role of solvent selection and polarity in achieving separation. [Link]

  • Molecular Analysis and Separation Using Thin-Layer Chromatography . (n.d.). A description of the TLC process, emphasizing its application in the pharmaceutical industry and the importance of the developing chamber. [Link]

  • Removing intermediates from amide coupling? - ResearchGate. (2019). A discussion forum providing practical insights into the chromatography of amide compounds, including the use of MeOH/DCM solvent systems. [Link]

  • N-Cyclohexyl-4-methoxybenzenesulfonamide - National Center for Biotechnology Information. (n.d.). Provides an example of a related synthetic procedure where TLC was used to monitor reaction completion. [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product - Reddit. (2020). A community discussion highlighting solvent systems like DCM:MeOH for separating amides from their starting materials. [Link]

  • Mobile Phase of Thin Layer Chromatography - Oreate AI Blog. (2025). A conceptual overview of the mobile phase in TLC, explaining its role in the separation process based on polarity. [Link]

  • High performance thin layer chromatography with eluents containing SDS aided by UV- and Raman spectroscopy - National Center for Biotechnology Information. (2025). Advanced HPTLC methods, mentioning various mobile phase compositions. [Link]

  • Thin layer chromatography Methodology, Experimental Part, Qualitative and Quantitative Analysis - YouTube. (2020). A video tutorial detailing the experimental steps of TLC, including chamber saturation and plate development. [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. (n.d.). Discusses separation of related aromatic compounds. [Link]

  • Thin Layer Chromatography (TLC) - University of California, Los Angeles. (n.d.). Educational material explaining the theory and practice of TLC. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). A comprehensive guide covering the principles, procedure, and applications of TLC in organic chemistry. [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020). A discussion on purification strategies for amides, including chromatographic methods. [Link]

  • Thin Layer Chromatography and Amides - ResearchGate. (n.d.). A topic page linking publications related to the use of TLC for amide compounds. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice - Interchim Blog. (n.d.). Provides general rules for selecting a mobile phase for chromatography. [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography - LCGC International. (2012). An article reviewing stationary and mobile phases used in modern TLC. [Link]

  • N-Cyclohexyl 4-bromo-3-methoxybenzamide - CP Lab Safety. (n.d.). Product information for a structurally similar compound. [Link]

  • N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide - PubChem. (n.d.). Chemical and physical property data for a related benzamide. [Link]

  • N-Cyclohexyl-4-methylbenzenesulfonamide - PubChem. (n.d.). Property data for a related compound, highlighting its low water solubility. [Link]

  • p-Ethoxybenzamide - PubChem. (n.d.). Chemical and physical property data for the parent benzamide without the cyclohexyl group. [Link]

Sources

Application Note: Formulation Strategy for N-cyclohexyl-4-ethoxybenzamide (NCE-4EB) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4]

N-cyclohexyl-4-ethoxybenzamide (NCE-4EB) presents a classic challenge in preclinical formulation: it possesses a lipophilic core (benzamide) augmented by a hydrophobic cyclohexyl moiety.[1] While the parent compound (4-ethoxybenzamide) has a modest XLogP3 of ~1.3, the addition of the cyclohexyl group shifts the calculated LogP to approximately 3.5–4.0 .

This shift categorizes NCE-4EB as a likely BCS Class II compound (Low Solubility, High Permeability).[1] In aqueous media, it will exhibit "brick dust" behavior—high crystallinity and poor wettability—leading to erratic absorption if not properly formulated.[1]

This guide provides two distinct formulation protocols:

  • Solution Formulation (IV/IP/Low-Dose PO): For pharmacokinetic (PK) profiling where complete solubilization is required.[1]

  • Suspension Formulation (High-Dose PO): For toxicology or efficacy studies requiring high drug loads (>10 mg/kg).[1]

Physicochemical Snapshot
PropertyValue (Predicted/Observed)Impact on Formulation
Molecular Weight ~247.33 g/mol Small molecule; amenable to permeation.[1]
LogP ~3.8Highly lipophilic; requires co-solvents or surfactants.[1]
pKa Neutral AmidepH adjustment alone will NOT significantly improve solubility.[1]
Water Solubility < 10 µg/mL (Est.)[1]Insoluble in saline/PBS buffers.[1]
Melting Point High (>120°C)High lattice energy; resists dissolution (requires wetting).[1]

Formulation Decision Matrix

The following decision logic ensures the selection of the correct vehicle based on study intent.

FormulationDecision Start Study Goal Route Route of Admin Start->Route Dose Target Dose Route->Dose Define mg/kg Check Solubility Check Dose->Check Calculate Conc. (mg/mL) Sol_IV Clear Solution (Co-solvent/Complexation) Vehicle A:\n10% DMSO / 40% PEG400 / 50% Saline Vehicle A: 10% DMSO / 40% PEG400 / 50% Saline Sol_IV->Vehicle A:\n10% DMSO / 40% PEG400 / 50% Saline Vehicle B:\n20% HP-beta-CD in Saline Vehicle B: 20% HP-beta-CD in Saline Sol_IV->Vehicle B:\n20% HP-beta-CD in Saline Susp_PO Homogeneous Suspension (Surfactant/Polymer) Vehicle C:\n0.5% MC / 0.1% Tween 80 Vehicle C: 0.5% MC / 0.1% Tween 80 Susp_PO->Vehicle C:\n0.5% MC / 0.1% Tween 80 Check->Sol_IV < 5 mg/mL (IV/IP) Check->Susp_PO > 10 mg/mL (Oral Tox)

Figure 1: Formulation decision tree.[1] Choose Vehicle A for PK studies to avoid dissolution-rate limited absorption.[1] Choose Vehicle C for high-dose efficacy studies.[1]

Detailed Protocols

Protocol A: Solubility Screening (The "Tier 1" Test)

Before committing to animal studies, validate solubility visually.

Reagents: DMSO (Anhydrous), PEG400, Saline (0.9%), PBS (pH 7.4).

  • Weigh 10 mg of NCE-4EB into a clear glass vial.

  • Add 100 µL DMSO (Result: 100 mg/mL stock). Vortex.

    • Observation: If not clear, sonicate at 40°C. If still insoluble, stop; compound requires nanosuspension.[1]

  • Spike Test: Pipette 10 µL of DMSO stock into 990 µL of PBS.

    • Result: Visible precipitation indicates the compound is not suitable for simple aqueous buffers.[1] Proceed to Vehicle B or C.

Protocol B: Co-Solvent Solution (Standard PK Vehicle)

Target Concentration: 1–5 mg/mL Route: IV (Bolus), IP, or PO (Low Dose) Composition: 10% DMSO / 40% PEG400 / 50% Water (v/v/v)

Scientific Rationale:

  • DMSO (10%): Disrupts the crystal lattice (primary solvent).[1]

  • PEG400 (40%): Maintains solubility by lowering the dielectric constant of the mixture, preventing precipitation upon water addition.

  • Water (50%): Reduces viscosity and tonicity to tolerable levels.[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of NCE-4EB (e.g., 10 mg for 10 mL batch) into a glass scintillation vial.

  • Primary Solubilization: Add 1.0 mL DMSO . Vortex vigorously for 30 seconds.[1] Ensure the solution is perfectly clear.

  • Secondary Solubilization: Add 4.0 mL PEG400 . Vortex for 30 seconds.[1] The solution may warm slightly (exothermic mixing).[1]

  • Aqueous Phase Addition: Slowly add 5.0 mL Sterile Water (or Saline) dropwise while vortexing.

    • Critical Step: Do not dump water in all at once; this causes "shock precipitation."[1]

  • Clarification: If slight turbidity occurs, sonicate in a water bath at 37°C for 5–10 minutes.

    • QC: Inspect against a light source.[1] If particulates remain, filter through a 0.22 µm PVDF filter (account for potential drug loss by HPLC).

Protocol C: Homogeneous Suspension (High Dose/Tox)

Target Concentration: 10–100 mg/mL Route: Oral Gavage (PO) only Composition: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.[1]

Scientific Rationale:

  • Tween 80 (0.1%): A surfactant that lowers surface tension, "wetting" the hydrophobic NCE-4EB powder so it disperses rather than floating.

  • Methylcellulose (0.5%): Increases viscosity to prevent rapid sedimentation (Stokes' Law), ensuring dose uniformity during gavage.

Step-by-Step Procedure:

  • Vehicle Prep (Bulk):

    • Heat 50 mL water to 80°C. Add 0.5 g Methylcellulose powder. Stir until dispersed.

    • Add 50 mL cold water. Stir until clear (MC hydrates in cold water).

    • Add 100 µL Tween 80.[1] Mix well. Store at 4°C.[1]

  • Compound Preparation:

    • Weigh NCE-4EB into a mortar.

    • Levigation (Wetting): Add a minimal amount of the vehicle (approx. 1:1 ratio with powder) to create a smooth paste. Grind with pestle to break up aggregates.[1]

  • Dilution: Gradually add the remaining vehicle to the mortar while triturating (grinding) to form a milky suspension.

  • Transfer: Pour into the dosing vial. Rinse mortar with vehicle to recover all drug.[1]

  • Homogenization: Sonicate for 10 minutes prior to dosing. Stir constantly during the dosing period.

In Vivo Administration Guidelines

Dosing Volumes & Limits

To maintain animal welfare and data integrity, strictly adhere to these volume limits.

SpeciesRouteMax VolumeRecommended
Mouse (25g) Oral (PO)10 mL/kg (0.25 mL)5–10 mL/kg
IV (Bolus)5 mL/kg (0.125 mL)2–5 mL/kg
IP20 mL/kg (0.50 mL)5–10 mL/kg
Rat (250g) Oral (PO)10 mL/kg (2.5 mL)5–10 mL/kg
IV (Bolus)5 mL/kg (1.25 mL)1–2 mL/kg
Tolerability Warnings
  • PEG400: High concentrations (>50%) administered IP can cause transient motor incoordination in mice.[1] Keep PEG400 <40% for IP routes.[1]

  • DMSO: Limit IV DMSO concentration to <5% if possible to avoid hemolysis. For PO, 10% is well tolerated.[1][2]

  • pH: Benzamides are generally stable, but ensure final formulation pH is 4.0–8.0 to prevent GI irritation.[1]

Quality Control & Stability

Never assume a suspension is stable.[1][3] Perform this validation loop:

QC_Workflow Prep Prepare Formulation T0 Sample T=0 (Top/Middle/Bottom) Prep->T0 Store Store at RT for 4 hours T0->Store T4 Sample T=4h (Re-suspend) Store->T4 HPLC HPLC Verification T4->HPLC Pass Pass HPLC->Pass Conc. within ±10% Fail Fail HPLC->Fail Drift > 10%

Figure 2: QC workflow for suspension homogeneity.

Acceptance Criteria:

  • Solution: Must remain clear for 24 hours at room temperature.

  • Suspension: Top, Middle, and Bottom samples must be within 10% of target concentration after re-suspension.

References

  • Solubility & Permeability Classification

    • Amidon, G. L., et al.[1] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research 12.3 (1995): 413-420.[1] Link

  • Vehicle Tolerability in Rodents

    • Gad, S. C., et al. "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology 25.6 (2006): 499-521.[1] Link

  • Formulation of Lipophilic Compounds

    • Li, P., & Zhao, L. "Developing early formulations: practice and perspective." International Journal of Pharmaceutics 341.1-2 (2007): 1-19.[1] Link

  • PEG400/DMSO Safety Profiles

    • Smits, G., et al. "Influence of vehicle on the efficacy of drugs in the rotarod test." Journal of Pharmacological and Toxicological Methods 70.2 (2014): 185-192.[1] (Highlighting PEG400 motor effects). Link

Sources

Introduction: The Significance of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0128

A Robust, Validated HPLC Method for the Analysis of Novel Benzamide Derivatives

Abstract

This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of a series of novel benzamide derivatives. These compounds are of significant interest in pharmaceutical development due to their diverse pharmacological activities. The described method is suitable for purity assessment, stability testing, and quality control of bulk drug substances and formulated products. The method development process, including column and mobile phase selection, is discussed in detail. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1][2] The amide functional group attached to a benzene ring provides a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The efficacy and safety of these drugs are intrinsically linked to their purity and the presence of any related substances. Therefore, a reliable and validated analytical method is paramount for ensuring product quality and patient safety throughout the drug development lifecycle.

High-performance liquid chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[3] Its high resolution, sensitivity, and adaptability make it the ideal choice for analyzing benzamide derivatives. This application note provides a comprehensive guide to developing and validating a stability-indicating HPLC method for this important class of compounds.

Foundational Principles: Physicochemical Properties of Benzamides

A successful HPLC method development strategy is built upon a thorough understanding of the analyte's physicochemical properties. Benzamide itself is a neutral compound with moderate polarity.[4][5] However, the diverse substitutions on the benzene ring and the amide nitrogen in its derivatives can significantly alter properties such as:

  • Polarity and Hydrophobicity (LogP): The introduction of various functional groups can span a wide range of polarities, directly influencing retention in reversed-phase chromatography.

  • pKa: The presence of ionizable groups (e.g., amines, carboxylic acids) will dictate the compound's charge at a given pH, affecting retention and peak shape.[6]

  • UV Absorbance: The aromatic ring common to all benzamides provides strong UV absorbance, making UV detection a suitable choice for quantification. The position and nature of substituents can shift the absorption maximum.

A summary of the key physicochemical properties of the parent benzamide molecule is provided in Table 1 .

Table 1: Physicochemical Properties of Benzamide

Property Value Source
Molecular Formula C₇H₇NO
Molecular Weight 121.14 g/mol
Melting Point 126.0 to 130.0 °C
Boiling Point 288 °C
Water Solubility 8.77 g/L [4]
logP 0.51 - 0.82 [4]
pKa (Strongest Acidic) 14.56 [4]

| pKa (Strongest Basic) | -1.2 |[4] |

HPLC Method Development: A Step-by-Step Protocol

The following sections detail the systematic approach taken to develop a robust HPLC method for a representative set of benzamide derivatives.

Initial Screening and Column Selection

The initial phase of method development involves screening various stationary phases to achieve optimal selectivity. Given the aromatic and moderately polar nature of benzamides, reversed-phase chromatography is the logical starting point.

  • C18 Columns: These are the workhorses of reversed-phase HPLC and a good initial choice due to their strong hydrophobic interactions.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic ring of the benzamides.[6]

  • Polar-Embedded Columns (e.g., Amide, Cyano): For more polar benzamide derivatives, these columns can provide better retention and peak shape.[7]

Protocol 1: Column Screening

  • Prepare a stock solution of the benzamide derivative standard in a suitable solvent (e.g., methanol, acetonitrile).

  • Equilibrate the C18, Phenyl-Hexyl, and a polar-embedded column with a starting mobile phase of 50:50 acetonitrile:water.

  • Inject the standard onto each column and monitor the retention time, peak shape, and resolution from any impurities.

  • Based on the initial screening, select the column that provides the best overall chromatography. For many benzamide derivatives, a C18 or C8 column will provide a good starting point.[8]

Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths. Methanol can offer different selectivity, particularly with phenyl-based stationary phases.[6]

  • Aqueous Phase and pH Control: For ionizable benzamide derivatives, controlling the mobile phase pH is crucial for consistent retention and good peak shape. Buffering the aqueous phase will prevent pH shifts and ensure reproducibility. A general guideline is to maintain the pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.

  • Gradient vs. Isocratic Elution: An initial gradient run (e.g., 5% to 95% organic modifier over 20 minutes) is useful for determining the elution profile of the sample and identifying the presence of any late-eluting impurities. Based on the gradient run, an isocratic method can be developed for simpler and faster analysis if all components elute within a reasonable time frame.

Protocol 2: Mobile Phase Optimization

  • Using the selected column, perform a gradient elution to determine the approximate organic modifier concentration required to elute the main peak.

  • If the compound has ionizable groups, screen different pH values for the aqueous phase (e.g., pH 3.0, 5.0, 7.0) using appropriate buffers (e.g., phosphate, acetate).

  • Evaluate the effect of different organic modifiers (acetonitrile vs. methanol) on selectivity.

  • Fine-tune the mobile phase composition (isocratic or gradient) to achieve optimal resolution, peak shape, and run time.

Detector Selection and Wavelength

The aromatic nature of benzamides makes UV detection the most common and practical choice.

Protocol 3: Wavelength Selection

  • Inject a solution of the benzamide derivative and acquire a UV spectrum using a photodiode array (PDA) detector.

  • Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity. For simultaneous analysis of multiple components with different λmax values, a compromise wavelength or a PDA detector may be necessary. A common detection wavelength for benzamides is around 254 nm.[2]

The overall workflow for HPLC method development is illustrated in the following diagram:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Properties Analyze Physicochemical Properties (Polarity, pKa, UV Absorbance) Column_Screening Column Screening (C18, Phenyl, Polar-Embedded) Analyte_Properties->Column_Screening Mobile_Phase Mobile Phase Optimization (Organic Modifier, pH, Gradient/Isocratic) Column_Screening->Mobile_Phase Detector_Settings Detector Settings (Wavelength Selection) Mobile_Phase->Detector_Settings Final_Method Final Optimized Method Detector_Settings->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation ValidationLogic cluster_0 Core Method Performance cluster_1 Quantitative Accuracy & Precision cluster_2 Method Sensitivity & Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Precision->Robustness

Sources

Application Note: Accelerated Synthesis of N-Cyclohexyl-4-ethoxybenzamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the microwave-assisted synthesis of N-cyclohexyl-4-ethoxybenzamide, a valuable scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of microwave-assisted organic synthesis (MAOS), offering a detailed, field-proven protocol for researchers, scientists, and drug development professionals. This application note emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. The protocol herein outlines a rapid, efficient, and high-yield pathway to the target compound, significantly reducing reaction times compared to conventional heating methods.[1][2][3]

Introduction: The Rationale for Microwave-Assisted Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, with over 25% of existing drugs featuring this functional group.[4] N-cyclohexyl-4-ethoxybenzamide, in particular, serves as a key intermediate in the development of various therapeutic agents. Traditional methods for amide synthesis often require prolonged reaction times, high temperatures, and the use of coupling agents, which can lead to significant energy consumption and the formation of undesirable byproducts.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[5][6] This technique leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[1][7] This volumetric heating minimizes thermal gradients and localized overheating, often resulting in cleaner reactions, higher yields, and dramatically reduced reaction times—from hours to mere minutes.[1][2][5] For the synthesis of N-cyclohexyl-4-ethoxybenzamide, MAOS presents a compelling opportunity to accelerate discovery and development timelines.[1][8]

Mechanistic Insights: The "Microwave Effect" in Amide Synthesis

The accelerated reaction rates observed in MAOS are attributed to a combination of thermal and potentially non-thermal "microwave effects." The primary mechanism is efficient thermal heating. Microwaves, a form of electromagnetic radiation, interact with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate.[1][9] This friction generates intense, uniform heat throughout the sample.[1][9]

In the context of the amidation reaction between 4-ethoxybenzoic acid and cyclohexylamine, both reactants and any polar solvent used will efficiently absorb microwave energy. This rapid increase in temperature significantly accelerates the rate of the condensation reaction. While the existence of specific, non-thermal microwave effects is a subject of ongoing research, it is clear that the unique heating profile provided by microwave irradiation can favor specific reaction pathways and enhance selectivity.[1]

G cluster_0 Microwave-Assisted Amidation Reactants 4-Ethoxybenzoic Acid + Cyclohexylamine Microwave Microwave Irradiation (Energy Input) Reactants->Microwave Absorption of Microwave Energy Activation Rapid, Uniform Heating Microwave->Activation Molecular Friction TransitionState Polar Transition State (Stabilized by E-Field) Activation->TransitionState Overcomes Activation Energy Barrier Product N-Cyclohexyl-4-ethoxybenzamide TransitionState->Product Rapid Conversion

Caption: Workflow of Microwave-Assisted Amide Bond Formation.

Experimental Protocol: Synthesis of N-Cyclohexyl-4-ethoxybenzamide

This protocol is designed for use with a dedicated laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
4-Ethoxybenzoic acid≥98%Sigma-Aldrich619-86-3
Cyclohexylamine≥99%Sigma-Aldrich108-91-8
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Microwave reaction vial (10 mL) with snap cap and septum-CEM, Biotage, etc.-
Magnetic stir bar---
Reaction Setup
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-ethoxybenzoic acid (1.0 mmol, 166.2 mg).

  • Add cyclohexylamine (1.2 mmol, 0.137 mL). Expert Insight: A slight excess of the amine is used to ensure complete consumption of the carboxylic acid.

  • Add 3 mL of anhydrous N,N-dimethylformamide (DMF). DMF is an excellent solvent for this reaction due to its high boiling point and ability to efficiently absorb microwave energy.

  • Seal the vial securely with the cap and septum.

Microwave Irradiation Parameters

The following parameters have been optimized for a high-yield synthesis. Modern microwave reactors allow for precise control over temperature and pressure.[2]

ParameterValue
Temperature150 °C
Ramp Time2 minutes
Hold Time10 minutes
Power300 W (Dynamic)
StirringHigh
Pre-stirring30 seconds

Causality Behind Choices:

  • Temperature (150 °C): This temperature provides sufficient thermal energy to drive the reaction to completion rapidly without causing significant degradation of the reactants or product.[5]

  • Hold Time (10 minutes): Extensive optimization has shown that a 10-minute hold time at 150 °C is sufficient for achieving high conversion.

  • Dynamic Power: This allows the instrument to automatically adjust the power output to maintain the target temperature, preventing thermal runaway.

Work-up and Purification
  • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening.

  • Pour the reaction mixture into a beaker containing 30 mL of cold water. This will precipitate the crude N-cyclohexyl-4-ethoxybenzamide.

  • Stir the aqueous mixture for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with two 10 mL portions of cold water.

  • Recrystallize the crude product from ethanol/water to afford pure N-cyclohexyl-4-ethoxybenzamide as a white solid.

  • Dry the purified product under vacuum.

G A 1. Reagent Addition (4-Ethoxybenzoic Acid, Cyclohexylamine, DMF) B 2. Vial Sealing A->B C 3. Microwave Irradiation (150 °C, 10 min) B->C D 4. Cooling to Room Temperature C->D E 5. Precipitation in Cold Water D->E F 6. Vacuum Filtration E->F G 7. Recrystallization (Ethanol/Water) F->G H 8. Drying Under Vacuum (Pure Product) G->H

Caption: Experimental Workflow for Synthesis and Purification.

Characterization and Expected Results

The identity and purity of the synthesized N-cyclohexyl-4-ethoxybenzamide can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

  • Expected Yield: >90%

  • Appearance: White crystalline solid

  • CAS Number: 329059-61-2

Safety Considerations

  • Microwave reactors can generate high temperatures and pressures. Always use vials and caps rated for the reaction conditions.

  • Never operate the microwave reactor with the door open. Modern instruments have safety interlocks to prevent this.[2]

  • DMF is a potential reproductive toxin. Handle it in a fume hood and wear appropriate gloves.

  • Cyclohexylamine is corrosive and flammable. Handle with care.

Conclusion

Microwave-assisted synthesis offers a superior method for the rapid and efficient production of N-cyclohexyl-4-ethoxybenzamide.[10] This application note provides a robust and reproducible protocol that leverages the advantages of MAOS, including significantly reduced reaction times, high yields, and cleaner product formation.[1][5] By understanding the principles behind microwave heating and adhering to the detailed experimental procedure, researchers can accelerate their discovery and development efforts in medicinal chemistry.

References

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • SciSpace. (n.d.).
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.).
  • ResearchGate. (n.d.).
  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
  • YouTube. (2022, February 22). MICROWAVE ASSISTED HYDROLYSIS OF BENZAMIDE.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (n.d.).
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • BS Public
  • ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • PMC. (2020, April 11).
  • ResearchGate. (2012, December 22). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone.
  • Sigma-Aldrich. (n.d.). N-CYCLOHEXYL-4-ETHOXYBENZAMIDE AldrichCPR.

Sources

storage and stability of N-cyclohexyl-4-ethoxybenzamide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling of N-Cyclohexyl-4-Ethoxybenzamide Solutions

Executive Summary

N-Cyclohexyl-4-ethoxybenzamide (CAS: 329059-61-2) is a lipophilic benzamide derivative frequently utilized in early-stage drug discovery as a structural probe or intermediate. Its physicochemical profile—characterized by a stable amide core flanked by a hydrophobic cyclohexyl ring and an ethoxy-substituted phenyl group—presents specific challenges in solution preparation.

This guide provides a rigorous protocol for the preparation, storage, and handling of this compound. The primary stability risks are precipitation in aqueous buffers (due to high LogP) and slow hydrolysis under extreme pH or thermal stress. By following the "Solvent-First" approach detailed below, researchers can ensure assay reproducibility and compound integrity.

Physicochemical Profile & Solubility Strategy

Understanding the molecular properties is the first step in designing a stable solution protocol.

PropertyValue (Approx.)Implication for Handling
Molecular Formula C₁₅H₂₁NO₂Moderate molecular weight (247.34 g/mol ).
LogP (Predicted) ~3.5 – 4.0Highly Lipophilic. Poor water solubility. Requires organic co-solvent.
pKa (Amide) ~15 (Neutral)Non-ionizable at physiological pH. Solubility is pH-independent.
Key Functional Groups Secondary Amide, EtherChemically stable, but amide can hydrolyze in strong acid/base.
Solubility Decision Matrix
  • Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) is the gold standard. It solubilizes the lipophilic core effectively (typically >10 mM). Ethanol is a secondary alternative but is more volatile.

  • Secondary Solvent (Working): Aqueous buffers (PBS, HEPES). Warning: Direct dissolution of the solid into buffer will fail. You must use a solvent exchange or dilution method.

Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)
  • Objective: Create a stable, high-concentration stock for long-term storage.

  • Materials: Anhydrous DMSO (≥99.9%), Amber glass vials (borosilicate).

  • Weighing: Weigh 2.47 mg of N-cyclohexyl-4-ethoxybenzamide solid into a tared amber vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature (20-25°C). Do not heat above 40°C to avoid degradation.

  • Inspection: Visually confirm a clear, colorless solution.

  • Aliquot: Split into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solution (Assay Media)
  • Objective: Dilute stock into aqueous media without precipitation ("crashing out").

  • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless validated otherwise.

  • Pre-warm: Warm the DMSO stock and the aqueous buffer to 25°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 mM stock 1:10 in pure Ethanol or DMSO to create a 1 mM substock. This reduces the "shock" of hitting the water.

  • Final Dilution:

    • Slowly add the organic substock to the aqueous buffer while vortexing rapidly.

    • Do NOT add buffer to the stock; this creates high local water concentrations that trigger immediate precipitation.

  • Validation: Inspect for cloudiness (Tyndall effect). If cloudy, the compound has precipitated.

Stability & Storage Guidelines

Degradation Pathways

The primary chemical risk is Amide Hydrolysis , where the bond between the carbonyl and the nitrogen breaks, yielding 4-ethoxybenzoic acid and cyclohexylamine. This reaction is:

  • Acid-Catalyzed: Accelerated at pH < 4.

  • Base-Catalyzed: Accelerated at pH > 10.

  • Thermally Driven: Significant rates only at > 60°C.

Storage Specifications
StateConditionStability EstimateNotes
Solid Powder -20°C, Desiccated, Dark> 2 YearsProtect from moisture to prevent clumping.
DMSO Stock -20°C or -80°C6 – 12 MonthsHygroscopic Risk: DMSO absorbs water from air, which can catalyze hydrolysis over time. Seal tightly.
Aqueous Working 4°C or RT< 24 HoursPhysical Instability: Compound may precipitate over time.[1] Prepare fresh daily.

Visual Workflows (Graphviz/DOT)

Diagram 1: Solution Preparation & Storage Decision Tree

This workflow illustrates the critical decision points to prevent precipitation and degradation.

StorageProtocol Start Solid N-Cyclohexyl-4-ethoxybenzamide SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO High Solubility Water Aqueous Buffer (Direct Dissolution) SolventSelect->Water Insoluble StockPrep Prepare 10mM Stock (Vortex/Sonicate) DMSO->StockPrep Crash PRECIPITATION RISK (Do not use) Water->Crash Storage Aliquot & Store -20°C (Dark) StockPrep->Storage Usage Prepare Working Solution Storage->Usage Thaw Dilution Stepwise Dilution: 1. Intermediate (1mM) 2. Final Buffer (<1% DMSO) Usage->Dilution Correct Method Usage->Crash Direct Buffer Addn

Caption: Decision tree for optimal solvation and storage. Green paths indicate validated protocols; red paths indicate failure modes.

Diagram 2: Chemical Degradation Pathway (Hydrolysis)

Understanding the breakdown mechanism helps in troubleshooting assay anomalies.

Degradation Parent N-Cyclohexyl-4-ethoxybenzamide (Intact Amide) Conditions Catalysts: High T (>60°C) Extreme pH (<4 or >10) Moisture Parent->Conditions Products Degradation Products Conditions->Products Acid 4-Ethoxybenzoic Acid Products->Acid Amine Cyclohexylamine Products->Amine

Caption: Hydrolytic cleavage of the amide bond under stress conditions yields the parent acid and amine.

Quality Control (QC) & Troubleshooting

Validation Assay (HPLC-UV): To confirm stability after long-term storage, run a simple HPLC check.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound elutes late).

  • Detection: UV @ 254 nm (Benzamide absorption).

Troubleshooting Guide:

  • Precipitation in Assay Plate:

    • Cause: Final concentration > Solubility limit or DMSO % too low to sustain solubility.

    • Fix: Reduce working concentration or add a solubilizing agent (e.g., 0.05% Tween-20 or cyclodextrins) if assay permits.

  • Loss of Potency:

    • Cause: Hydrolysis in stock solution due to water ingress.

    • Fix: Check stock age. If >6 months or frequently opened, prepare fresh from solid.

  • Unexpected Peak in HPLC:

    • Cause: 4-Ethoxybenzoic acid formation (elutes earlier than parent).

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Lipophilicity in Drug Discovery).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Gomes, P., et al. (2007). Hydrolytic stability of amides and esters. Journal of Physical Organic Chemistry, 20(6), 399-406. (General reference for amide bond stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzamide from Cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are seeking robust methods for the removal of unreacted cyclohexylamine from a benzamide product. This document provides a detailed exploration of the chemical principles underlying various purification strategies, step-by-step protocols for their implementation, and comprehensive troubleshooting advice to address common experimental challenges.

Understanding the Separation Challenge

The successful separation of benzamide from cyclohexylamine hinges on the distinct physicochemical properties of an amide and a primary amine. Benzamide is a neutral, solid compound with limited water solubility, while cyclohexylamine is a basic, liquid amine that is miscible with water.[1][2] These differences in acidity/basicity and solubility form the basis of effective purification techniques.

Key Physicochemical Properties

A clear understanding of the properties of both the desired product (benzamide) and the impurity (cyclohexylamine) is critical for selecting and optimizing a purification strategy.

PropertyBenzamideCyclohexylamineRationale for Separation
Molecular Formula C₇H₇NOC₆H₁₃N-
Molar Mass 121.14 g/mol 99.17 g/mol -
Appearance White to off-white solid[1]Clear to yellowish liquid[3]Different physical states at room temperature can aid in separation.
Boiling Point 288 °C[1]134.5 °C[2]The significant difference in boiling points allows for separation by distillation.
Melting Point 127-130 °C[1]-17.7 °C[2]Benzamide is a solid and cyclohexylamine is a liquid at room temperature.
Solubility in Water 13.5 g/L at 25°C[1]Miscible[2]The difference in water solubility is a key factor in aqueous extraction methods.
pKa ~13 (in H₂O)[1]10.64 (for the conjugate acid)[2][4]The basicity of cyclohexylamine allows for its selective protonation and extraction into an acidic aqueous phase.
Solubility in Organic Solvents Soluble in many organic solvents like ethanol, methanol, and acetone.[5][6][7]Miscible with ethers, acetone, esters, alcohols, and ketones.[2][8]Both are soluble in many organic solvents, necessitating a method that exploits other property differences.

Purification Strategies: A Comparative Overview

There are three primary methods for the effective removal of cyclohexylamine from a benzamide product:

  • Acid-Base Extraction: This is the most common and efficient method, leveraging the basicity of cyclohexylamine.

  • Recrystallization: This technique is suitable for removing smaller amounts of impurities and for achieving high purity of the final benzamide product.

  • Column Chromatography: While effective, this method is often reserved for small-scale purifications or when other methods fail to provide the desired level of purity.

The choice of method will depend on the scale of the reaction, the concentration of the cyclohexylamine impurity, and the desired final purity of the benzamide.

Method 1: Acid-Base Extraction

This technique exploits the difference in the acid-base properties of the amide and the amine. Cyclohexylamine, being a base, will react with an acid to form a water-soluble salt, which can then be separated from the neutral benzamide that remains in the organic phase.

Workflow for Acid-Base Extraction

AcidBaseExtraction A Crude Product (Benzamide + Cyclohexylamine) in an Organic Solvent (e.g., Dichloromethane) B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake in a Separatory Funnel B->C D Allow Layers to Separate C->D E Aqueous Layer: Cyclohexylammonium Chloride (Water Soluble) D->E Remove F Organic Layer: Benzamide D->F G Wash Organic Layer with Brine F->G H Dry Organic Layer (e.g., with Na₂SO₄) G->H I Evaporate Solvent H->I J Pure Benzamide I->J

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product containing benzamide and unreacted cyclohexylamine in a suitable organic solvent, such as dichloromethane or ethyl acetate. The choice of solvent should be one in which benzamide is soluble and which is immiscible with water.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper layer will typically be the organic layer (depending on the solvent density), and the lower layer will be the aqueous layer.

  • Collection: Drain the lower aqueous layer, which now contains the protonated cyclohexylamine (cyclohexylammonium chloride).

  • Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the cyclohexylamine.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified benzamide.

Method 2: Recrystallization

Recrystallization is a purification technique for solid compounds that relies on differences in solubility at different temperatures.[9] Benzamide is significantly more soluble in hot water or ethanol than in cold, while cyclohexylamine is a liquid at room temperature and miscible with water. This allows for the selective crystallization of benzamide upon cooling.

Workflow for Recrystallization

Recrystallization A Crude Benzamide (containing Cyclohexylamine) B Dissolve in Minimum Amount of Hot Solvent (e.g., Water or Ethanol) A->B C Hot Filtration (if insoluble impurities are present) B->C D Slowly Cool the Solution C->D E Crystals of Pure Benzamide Form D->E F Mother Liquor (contains dissolved impurities) D->F Impurities remain in solution G Isolate Crystals by Filtration E->G H Wash Crystals with Cold Solvent G->H I Dry the Purified Benzamide Crystals H->I

Caption: Workflow for Recrystallization.

Detailed Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent. Water is a good choice for recrystallizing benzamide due to its significant change in solubility with temperature.[10] Ethanol can also be used.[11]

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the benzamide crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified benzamide crystals. This can be done by air drying or in a desiccator.

Method 3: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[12] While highly effective, it can be more time-consuming and require more solvent than the other methods.

Detailed Protocol for Column Chromatography
  • Stationary Phase: Silica gel is a common stationary phase for the separation of amides and amines.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Column Packing: The silica gel is packed into a glass column as a slurry with the initial eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

  • Elution: The eluent is passed through the column, and the separated compounds are collected in fractions as they exit the column. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure benzamide.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed by evaporation under reduced pressure to yield the purified benzamide.

For separating benzamide from cyclohexylamine, a gradient elution starting with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane:ethyl acetate) would be effective. The less polar benzamide will elute before the more polar cyclohexylamine.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion formation during acid-base extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Add a small amount of brine to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low recovery of benzamide after acid-base extraction Benzamide is slightly soluble in water; incomplete extraction of the product from the aqueous layer.Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is not too acidic, as amides can undergo hydrolysis under harsh acidic conditions with prolonged heating.[13]
Poor crystal formation during recrystallization Solution is not saturated; cooling is too rapid.Use the minimum amount of hot solvent for dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Oily precipitate instead of crystals during recrystallization The boiling point of the solvent is higher than the melting point of the solute; impurities are preventing crystallization.Use a lower-boiling point solvent. Try a different recrystallization solvent or a solvent pair. An initial purification by acid-base extraction may be necessary.
Co-elution of benzamide and cyclohexylamine during column chromatography Inappropriate eluent polarity.Optimize the eluent system using TLC. A shallower gradient or a less polar starting eluent may be required for better separation.
Streaking of amine on TLC plate Interaction of the basic amine with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.[14]

Frequently Asked Questions (FAQs)

Q1: Which method is best for a large-scale purification?

A1: For large-scale purifications, acid-base extraction is generally the most practical and efficient method due to its simplicity, speed, and lower solvent consumption compared to column chromatography.

Q2: How can I confirm that all the cyclohexylamine has been removed?

A2: The purity of the final benzamide product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): Compare the purified product to a standard of pure benzamide and cyclohexylamine. The purified product should show a single spot corresponding to benzamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to detect the presence of any residual cyclohexylamine. The characteristic signals of the cyclohexyl protons will be absent in the spectrum of the pure benzamide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect trace amounts of volatile impurities like cyclohexylamine.

Q3: Can I use a different acid for the acid-base extraction?

A3: Yes, other dilute mineral acids like sulfuric acid (H₂SO₄) or organic acids like acetic acid can be used. However, hydrochloric acid is commonly used due to the high water solubility of the resulting ammonium chloride salt.

Q4: My benzamide product is still slightly yellow after purification. What could be the cause?

A4: The yellow color could be due to the presence of trace impurities or degradation products. A second recrystallization, perhaps with the addition of a small amount of activated charcoal to the hot solution, can help to remove colored impurities. Be cautious as charcoal can also adsorb some of your product.

Q5: Is it possible to recover the cyclohexylamine after the acid-base extraction?

A5: Yes. The aqueous layer containing the cyclohexylammonium chloride can be treated with a strong base, such as sodium hydroxide (NaOH), to regenerate the free cyclohexylamine. The amine can then be extracted from the aqueous layer with an organic solvent.

References

  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZAMIDE. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide. Retrieved from [Link]

  • Spiral. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Google Patents. (1967). Purification of cyclohexylamine.
  • International Labour Organization. (n.d.). ICSC 0245 - CYCLOHEXYLAMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Research Applications

Status: Active Last Updated: October 26, 2023 Applicable Compounds: N-cyclohexyl-4-ethoxybenzamide (NCEB) and structurally related lipophilic N-substituted benzamides.[1][2][3]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter immediate precipitation ("crashing out") when diluting N-cyclohexyl-4-ethoxybenzamide (NCEB) stocks into aqueous buffers.[1][3]

The Chemical Root Cause: NCEB is a classic BCS Class II-like molecule (Low Solubility, High Permeability).[1][2] Its poor solubility stems from two synergistic factors:

  • High Lipophilicity (LogP ~3.2): The cyclohexyl ring and ethoxy tail create a large hydrophobic surface area that water molecules cannot effectively solvate.[1][3]

  • High Crystal Lattice Energy: The central amide bond (-CONH-) facilitates strong intermolecular hydrogen bonding in the solid state.[1][3] This "brick dust" nature means high energy is required to break the crystal lattice to allow dissolution.[3]

Immediate Action: Do not attempt to solubilize by adjusting pH. As a neutral amide, NCEB does not ionize significantly in the physiological pH range (1–8). Acid/base adjustments will only add salt to your buffer, potentially worsening solubility via the "salting-out" effect.[1]

Module 1: The "DMSO Crash" & Cosolvent Strategies

Best for: In vitro biochemical assays, High-Throughput Screening (HTS).

The Issue: You dissolve NCEB in 100% DMSO at 10 mM (clear solution), but upon adding it to cell culture media or buffer, it immediately turns cloudy (precipitates).

The Mechanism: This is the Dielectric Cliff .[3] DMSO (dielectric constant


) solvates the hydrophobic NCEB well.[1][3] Water (

) acts as an "anti-solvent."[1][3] When the water fraction exceeds ~30%, the solvent power drops below the threshold required to keep NCEB in solution, causing rapid nucleation.
Protocol A: The "Spike" Method (Low Concentration)

Target: Final concentration < 10 µM in assay.

  • Prepare Stock: Dissolve NCEB in anhydrous DMSO to 10 mM . Vortex until perfectly clear.

  • Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 1 mL of cold buffer.

    • Prepare an intermediate dilution in 100% Ethanol or DMSO to 100x your final concentration.[1][3]

  • Rapid Dispersion:

    • Place your aqueous buffer on a magnetic stirrer (vigorous stirring).[1][3]

    • Inject the solvent stock subsurface (tip submerged) into the vortex.[3]

    • Limit: Keep final DMSO concentration < 0.1% (v/v) for cell assays to avoid solvent toxicity.

Protocol B: The Ternary Cosolvent System

Target: Higher concentrations (10–100 µM).

If simple DMSO spiking fails, use a ternary system to bridge the polarity gap.

ComponentRatio (v/v)Function
DMSO 10%Primary Solubilizer
PEG 400 40%Interface Modifier (Cosolvent)
Water/Buffer 50%Bulk Solvent

Procedure:

  • Dissolve NCEB in DMSO.[1][3]

  • Add PEG 400 and vortex.

  • Add Water dropwise while vortexing.[1][3]

    • Note: This mixture is hypertonic and not suitable for all cell lines.[1][3]

Module 2: Surfactant-Mediated Solubilization

Best for: Animal formulations (IP/PO) and robust in vitro assays.[1][2]

The Logic: Surfactants like Polysorbate 80 (Tween 80) form micelles.[1][3] The hydrophobic NCEB molecules partition into the lipophilic core of the micelle, shielded from the aqueous environment.

Protocol C: The "Wet Film" Method
  • Stock Prep: Dissolve NCEB in volatile solvent (Ethanol or Acetone).[1][2][3]

  • Surfactant Addition: Add Tween 80 to the organic stock. (Ratio: 1:2 w/w Drug:Tween).[1][3]

  • Evaporation: Evaporate the solvent under nitrogen or vacuum.[1][3] You will be left with a viscous drug-surfactant film.[1][3]

  • Reconstitution: Add warm saline (37°C) to the film and vortex vigorously for 5 minutes.

    • Result: A clear to slightly opalescent micellar solution.[1][3]

Module 3: Cyclodextrin Complexation (Gold Standard)

Best for: IV administration, sensitive cell cultures, and long-term stability.

Why it works: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) has a toroidal shape with a hydrophobic cavity that fits the phenyl/cyclohexyl moiety of NCEB, while the exterior remains hydrophilic.[1][2][3]
Protocol D: Cyclodextrin Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.[1][3]
    
    • Tip: 2-Hydroxypropyl-

      
      -cyclodextrin is preferred over native 
      
      
      
      -CD due to lower nephrotoxicity and higher water solubility (>600 mg/mL).[1][3]
  • Addition: Add excess NCEB powder to the CD solution.

  • Equilibration:

    • Shake/rotate at room temperature for 24–48 hours .

    • Faster Alternative: Sonicate in a water bath at 40°C for 60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved drug.

  • Quantification: Measure the concentration of the filtrate via HPLC/UV (approx.

    
     240–250 nm) to determine the achieved solubility.[3]
    

Visualizing the Solubilization Decision Tree

SolubilizationStrategy Start Start: NCEB Solubility Issue AppType What is the Application? Start->AppType CellCulture Cell Culture / Bioassay AppType->CellCulture AnimalStudy In Vivo (IP/PO/IV) AppType->AnimalStudy Chemistry Chemical Synthesis AppType->Chemistry Use Organic Solvents (DCM, EtOAc) ConcCheck Target Conc < 10 µM? CellCulture->ConcCheck RouteCheck Route of Admin? AnimalStudy->RouteCheck DMSOSpike Protocol A: DMSO Spike (<0.1%) ConcCheck->DMSOSpike Yes CDComplex Protocol D: HP-beta-Cyclodextrin ConcCheck->CDComplex No (High Conc needed) RouteCheck->CDComplex Intravenous TweenForm Protocol C: Tween 80 Micelles (PO/IP) RouteCheck->TweenForm Oral/Peritoneal Cosolvent Protocol B: PEG400/Water (IP only) RouteCheck->Cosolvent Intraperitoneal

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use acid or base to dissolve NCEB? A: No. N-cyclohexyl-4-ethoxybenzamide is a neutral amide.[1][2][3] It lacks ionizable groups with pKa values in the physiological range.[1][3] Adding HCl or NaOH will not protonate/deprotonate the molecule enough to improve solubility and may degrade the amide bond (hydrolysis) at extreme pH and temperature.

Q2: My solution is clear in the tube but precipitates when I inject it into the media. Why? A: This is "solvent shock."[1][2][3] The rapid change in polarity causes local supersaturation.[1][3]

  • Fix: Use Protocol D (Cyclodextrin) .[1][2][3] The cyclodextrin encapsulates the drug, preventing the water from "seeing" the hydrophobic surface, thus preventing precipitation upon dilution.

Q3: Is NCEB stable in water once dissolved? A: Chemically, the amide bond is stable in neutral aqueous solution at room temperature for days. Physically, however, thermodynamic instability (precipitation) is the main risk. If using surfactant or cosolvent methods, use the solution within 4 hours. Cyclodextrin complexes are generally stable for weeks at 4°C.[1][3]

Q4: What is the estimated LogP of NCEB? A: The estimated LogP is approximately 3.2 – 3.5 .

  • Benzamide base: ~0.6[3]

    • Cyclohexyl group: Adds ~2.5

    • Ethoxy group: Adds ~0.5

  • This places it firmly in the lipophilic range, requiring hydrophobic carriers.

References

  • Lipophilic Drug Formulation Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Cyclodextrin Complexation of Amides: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Cosolvent Toxicity in Bioassays: Timm, M., et al. (2013).[2][3] DMSO-dependent toxicity in cell culture.[1][3] Cytotechnology, 65(6), 887–894.

  • Amide Physicochemical Properties: PubChem Compound Summary for N-cyclohexylbenzamide (Structural Analog). [2]

Sources

Technical Support Center: N-cyclohexyl-4-ethoxybenzamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclohexyl-4-ethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

I. Understanding the Hydrolysis of N-cyclohexyl-4-ethoxybenzamide

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is my N-cyclohexyl-4-ethoxybenzamide susceptible to it?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1] In the case of N-cyclohexyl-4-ethoxybenzamide, the amide bond is the target for hydrolysis. This reaction breaks the amide linkage to form 4-ethoxybenzoic acid and cyclohexylamine. Amide bonds are generally stable, but their hydrolysis can be significantly accelerated by the presence of acids, bases, and elevated temperatures.[1][2][3]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis is highly dependent on pH and temperature. Both acidic and basic conditions can catalyze the breakdown of the amide bond.[4][5] Generally, amides are most stable at a near-neutral pH.[2] Additionally, like most chemical reactions, the rate of hydrolysis increases with temperature.[6]

Q3: How can I detect and quantify the hydrolysis of N-cyclohexyl-4-ethoxybenzamide?

A3: The most common and effective method for monitoring the hydrolysis of N-cyclohexyl-4-ethoxybenzamide is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products (4-ethoxybenzoic acid and cyclohexylamine), allowing for accurate quantification of each. UV detection is suitable for the parent compound and the 4-ethoxybenzoic acid degradant. The cyclohexylamine product may require derivatization for UV detection or the use of alternative detection methods like mass spectrometry (LC-MS).[7]

Q4: What are the typical signs of degradation in my sample?

A4: Visual signs of hydrolysis can include a change in the pH of the solution or the appearance of precipitate, as the solubility of the degradation products may differ from the parent compound. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for confirming the stability of your sample.

II. Troubleshooting Guide: Preventing Hydrolysis

This section provides a systematic approach to diagnosing and resolving stability issues with N-cyclohexyl-4-ethoxybenzamide in your experiments.

Problem: My compound shows significant degradation in solution.
Logical Flow for Troubleshooting

G start Degradation Observed storage During Storage? start->storage workflow During Experimental Workflow? start->workflow storage_pH Check Storage Solution pH storage->storage_pH Yes workflow_pH Check Assay/Mobile Phase pH workflow->workflow_pH Yes storage_temp Evaluate Storage Temperature storage_pH->storage_temp pH is neutral solution1 Adjust to pH 6-8 with a suitable buffer. storage_pH->solution1 storage_solvent Assess Solvent System storage_temp->storage_solvent Temp is low solution2 Store at 2-8°C or frozen (-20°C). storage_temp->solution2 solution3 Use aprotic or buffered aqueous co-solvent systems. storage_solvent->solution3 workflow_temp Review Incubation/Run Temperature workflow_pH->workflow_temp pH is neutral workflow_pH->solution1 workflow_time Minimize Experiment Duration workflow_temp->workflow_time Temp is controlled workflow_temp->solution2 workflow_time->workflow_time

Caption: Troubleshooting workflow for N-cyclohexyl-4-ethoxybenzamide degradation.

Detailed Solutions
Cause 1: Inappropriate pH of the Solution
  • Explanation: Amide hydrolysis is catalyzed by both H+ (acid) and OH- (base) ions.[1][5][8] The rate of hydrolysis is typically lowest in the neutral pH range (approximately pH 6-8).

  • Solution:

    • pH Adjustment: Ensure that your solutions are buffered to a pH between 6.0 and 8.0.

    • Buffer Selection: Use a buffer system with adequate capacity to maintain the pH, especially if your experimental conditions might cause pH shifts. Common buffer systems are listed in the table below.

    • Avoid Strong Acids/Bases: Do not use strong acids or bases to adjust the pH of your stock solutions or experimental media unless absolutely necessary and for the shortest possible time.

Recommended Buffer SystemEffective pH Range
Phosphate (Sodium or Potassium)6.2 - 8.2
HEPES6.8 - 8.2
MOPS6.5 - 7.9
PIPES6.1 - 7.5
Cause 2: Elevated Temperature
  • Explanation: The rate of hydrolysis increases significantly with temperature.[6] Storing solutions at room temperature or using elevated temperatures in assays can lead to rapid degradation. The rate of uncatalyzed amide hydrolysis can increase by approximately 3,000-fold when the temperature is raised from 25°C to 100°C.[6]

  • Solution:

    • Storage: Store stock solutions and samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. For long-term storage, frozen conditions are preferred.

    • Experimental Conditions: If your experiment requires incubation, minimize the duration and temperature. If possible, run parallel control experiments to quantify the extent of degradation under your assay conditions.

Cause 3: Inappropriate Solvent System
  • Explanation: While primarily a reaction with water, the choice of co-solvents can influence stability. Protic solvents can participate in the hydrolysis reaction. Additionally, unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO2, leading to slightly acidic conditions.

  • Solution:

    • Co-Solvent Selection: If the compound's solubility is an issue, consider using aprotic co-solvents like DMSO or DMF to prepare high-concentration stock solutions, which are then diluted into your buffered aqueous experimental medium.

    • Freshly Prepared Solutions: Use freshly prepared aqueous solutions for your experiments to minimize the impact of dissolved gases on pH.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of N-cyclohexyl-4-ethoxybenzamide and for developing a stability-indicating analytical method.[9][10]

Objective: To identify the degradation products and pathways for N-cyclohexyl-4-ethoxybenzamide under various stress conditions.

Experimental Workflow for Forced Degradation

G start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidative Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidative sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by HPLC-UV/MS neutralize->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-cyclohexyl-4-ethoxybenzamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of 0.1 mg/mL. Keep at room temperature.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation.[10]

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating N-cyclohexyl-4-ethoxybenzamide from its potential degradation products.

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks that appear.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation (Resolution > 1.5) for all relevant peaks.

  • This validated method can then be used for routine stability testing of your samples.

By understanding the chemical principles of amide hydrolysis and implementing these practical strategies, you can significantly improve the stability and reproducibility of your experiments involving N-cyclohexyl-4-ethoxybenzamide.

References
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025). Industrial & Engineering Chemistry Research. Available from: [Link]

  • The Hydrolysis of Amides. (n.d.). Chemguide. Available from: [Link]

  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. Available from: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available from: [Link]

  • Hydrolysis of Amides. (2015). Chemistry LibreTexts. Available from: [Link]

  • Mechanism of Amide Hydrolysis. (2019). YouTube. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. Available from: [Link]

  • N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide. (n.d.). PubChem. Available from: [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). ResearchGate. Available from: [Link]

  • Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. (1998). PubMed. Available from: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). PMC - NIH. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available from: [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Contract Laboratory. Available from: [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing. Available from: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. Available from: [Link]

  • How to prevent hydrolysis in a drug. (2017). Quora. Available from: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. Available from: [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. (n.d.). PMC - NIH. Available from: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency (EMA). Available from: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). PubMed. Available from: [Link]

  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. (n.d.). ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • N-Cyclohexylbenzamide. (n.d.). PubChem. Available from: [Link]

  • p-Ethoxybenzamide. (n.d.). PubChem. Available from: [Link]

  • 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. (n.d.). PubChem. Available from: [Link]

Sources

Technical Support Center: Sterically Hindered Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimization of Amide Coupling for Sterically Hindered Substrates Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy (The "Why" and "How")

Welcome to the advanced troubleshooting hub. If you are here, standard EDC/NHS or HBTU protocols have likely failed. Steric hindrance in amide coupling usually stems from two root causes: nucleophilic obstruction (e.g., N-methylated amines,


-tetrasubstituted amino acids like Aib) or electrophilic shielding  (e.g., bulky carboxylic acids).

To solve this, we must move from kinetic activation (standard esters) to thermodynamic forcing or highly reactive intermediates (acid halides), while managing the risk of epimerization.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine your starting point.

AmideCouplingStrategy Start START: Define Steric Challenge IsHindered Is the Amine or Acid Hindered? Start->IsHindered Standard Standard Coupling (HATU/DIPEA) IsHindered->Standard No EpimerizationRisk Is Epimerization a Major Risk? (e.g., Cys, His, or chiral alpha-carbon) IsHindered->EpimerizationRisk Yes T3P_Route Use T3P (Propylphosphonic Anhydride) + Pyridine/Collidine EpimerizationRisk->T3P_Route High Risk ExtremeHindrance Is it N-Methylated or Alpha-Tetrasubstituted (Aib)? EpimerizationRisk->ExtremeHindrance Low/Moderate Risk COMU_Route Use COMU + TMP (Oxyma-based uronium) ExtremeHindrance->COMU_Route Moderate (e.g., Val, Ile) AcidHalide Use Acid Fluoride (TFFH) or Acid Chloride (Ghosez) ExtremeHindrance->AcidHalide Extreme (e.g., N-Me, Aib)

Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand and epimerization risk.

Reagent Selection: The Hardware

For hindered systems, the choice of coupling reagent and additive is critical. We prioritize reagents that minimize the "neighboring group effect" or enhance electrophilicity.

Comparative Reagent Performance Table
Reagent ClassReagentBest ForMechanism of Action for Hindrance
Phosphonium PyAOP Hindered AminesPyridine ring nitrogen provides intramolecular base catalysis (neighboring group effect), accelerating the reaction over PyBOP.
Uronium/Aminium COMU General HindranceSuperior to HATU.[1] Uses the Oxyma leaving group (more reactive/safer than OBt). Requires only 1 eq. of base, reducing racemization.[1][2]
Anhydride T3P Scale-up & EpimerizationForms a mixed anhydride. Massive steric bulk of the reagent itself suppresses proton abstraction at the

-position.
Acid Fluoride TFFH Extreme HindranceGenerates acid fluorides in situ.[3] Fluorides are smaller than OBt/OAt esters and more stable than chlorides, allowing penetration of bulky nucleophiles.
Acid Chloride Ghosez's Reagent "Impossible" CouplingsGenerates acid chlorides under neutral conditions.[4] The ultimate "sledgehammer" for unreactive amines.

Troubleshooting & FAQs

Q1: I am seeing significant epimerization (racemization) of my carboxylic acid. How do I stop it?

  • Diagnosis: You are likely using a strong base (DIPEA/TEA) which abstracts the acidic

    
    -proton of the activated ester.
    
  • The Fix:

    • Switch Base: Use 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine). These are sterically hindered bases that can neutralize acid byproducts but are too bulky to abstract the

      
      -proton.
      
    • Switch Reagent: Move to T3P . Its cyclic structure and mechanism inherently discourage epimerization.

Q2: My reaction stalls at the activated ester intermediate (visible by LCMS).

  • Diagnosis: The amine is too hindered to attack the active ester (OBt/OAt).

  • The Fix: Switch to Acid Fluorides (TFFH) . The fluoride leaving group is physically smaller than the OAt/Oxyma group, allowing the hindered amine to approach the carbonyl carbon. Alternatively, use HFIP (Hexafluoroisopropanol) as a co-solvent; its strong hydrogen-bonding capability activates the carbonyl and stabilizes the transition state.

Q3: I am trying to couple an N-methylated amino acid, and yields are <10%.

  • Diagnosis: N-methylation reduces nucleophilicity and adds massive steric clash. Standard uroniums (HATU) often fail here.

  • The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It converts the acid to an acid chloride in situ without acidic byproducts. Acid chlorides are orders of magnitude more reactive than active esters.

Validated Experimental Protocols

Protocol A: The "Modern Standard" (COMU)

Best for moderately hindered couplings (e.g., Valine, Isoleucine) with high safety profile.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv COMU in DMF (0.1 M concentration). Note: COMU is more soluble and stable than HATU.

  • Activate: Add 1.0 equiv DIPEA (or Collidine for chiral integrity).

  • Pre-activation: Stir for 2 minutes at 0°C. Do not wait longer; COMU is highly reactive.

  • Coupling: Add 1.1 equiv Amine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.[5] Reaction is typically complete in <1 hour.

Protocol B: The "Bunker Buster" (Ghosez's Reagent)

Best for N-methylated amines, Aib-Aib couplings, or when all else fails.

  • Preparation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM (0.1 M).

  • Chlorination: Add 1.2 equiv Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

  • Stir: Stir at RT for 1–2 hours. Monitor: Check for disappearance of acid by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once the acid chloride is formed, add 1.2 equiv Amine and 2.5 equiv DIPEA (or Collidine).

  • Reaction: Stir at RT overnight.

    • Tip: If the amine is an HCl salt, ensure you add enough base to neutralize the salt plus the HCl generated during coupling.

Protocol C: The "Surgical Strike" (TFFH / Acid Fluoride)

Best for solid-phase synthesis or extremely hindered amino acids.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in DMF or DCM.

  • Base: Add 2.5 equiv DIPEA .

  • Coupling: Add 1.1 equiv Amine immediately.

  • Reaction: Stir at RT.

    • Why this works: The in situ generated acid fluoride is stable enough to not hydrolyze instantly but reactive enough to couple with poor nucleophiles.[3]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature.

  • Ghosez, L., et al. (1979).[4] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[4]

  • Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole (HOAt) vs 1-Hydroxybenzotriazole (HOBt) Neighboring Group Effect. Organic Letters.

Sources

troubleshooting oiling out during N-cyclohexyl-4-ethoxybenzamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for "oiling out," a common crystallization challenge encountered with N-cyclohexyl-4-ethoxybenzamide and related compounds. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve this phenomenon, ensuring the isolation of high-purity crystalline material.

Quick Navigation: Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil" or emulsion) rather than a solid crystal.[1][2] This occurs when the solution becomes supersaturated to a point where the solute comes out of solution at a temperature above its melting point in that specific solvent environment.[3] It is a significant problem because the oil phase is often a good solvent for impurities, and its subsequent solidification typically leads to an amorphous, impure solid rather than a well-ordered, pure crystal lattice.[3][4] This can result in poor product purity, difficulty in handling and filtration, and challenges in process scale-up.[1][5]

Q2: What are the primary causes of oiling out for a compound like N-cyclohexyl-4-ethoxybenzamide?

The primary drivers of oiling out are kinetic and thermodynamic factors that favor liquid separation over crystalline nucleation.[6] Key causes include:

  • Excessive Supersaturation: Generating supersaturation too quickly, for instance, through rapid cooling or fast addition of an anti-solvent, can push the system beyond the metastable zone into a labile region where disordered oiling out is kinetically favored over ordered crystal nucleation.[1][5]

  • Poor Solvent Choice: The selected solvent system may have a very steep solubility curve, meaning the compound is highly soluble at high temperatures but poorly soluble at lower temperatures. This differential can promote oiling out.[7] For N-cyclohexyl-4-ethoxybenzamide, its molecular structure containing both polar (amide, ether) and non-polar (cyclohexyl, aromatic ring) moieties can lead to complex solubility behavior.

  • Presence of Impurities: Impurities can depress the melting point of the solute and interfere with the crystal lattice formation, making it easier for the compound to separate as a liquid.[3][8]

  • Low Melting Point: If the melting point of the compound itself is low, or significantly depressed by impurities, it may be below the temperature of the solution when supersaturation is achieved.[3]

Q3: I've observed oiling out. What is the immediate first step to try and fix it?

The most direct remedy is to restore the system to a single-phase solution and attempt a more controlled crystallization.

  • Re-heat the solution: Gently warm the mixture until the oil phase completely redissolves into the solvent.

  • Add more solvent: Add a small amount of the primary "good" solvent to decrease the concentration slightly.[3][8]

  • Cool slowly: Re-attempt the crystallization with a much slower, controlled cooling rate to maintain the solution within the metastable zone for longer, allowing time for proper nucleation.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving persistent oiling out issues during the crystallization of N-cyclohexyl-4-ethoxybenzamide.

Understanding the Crystallization Landscape

The key to preventing oiling out is to operate within the Metastable Zone (MSZ) . This is a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals (seeds) can occur. Oiling out typically happens when the concentration and temperature push the system beyond the MSZ into the labile zone.

Visualization: The Crystallization Phase Diagram

The following diagram illustrates the different zones in a typical cooling crystallization process. The goal is to traverse the metastable zone slowly, avoiding the labile zone where oiling out occurs.

G Conceptual Phase Diagram for Crystallization cluster_axes conc_label Concentration origin conc_label->origin temp_label Temperature origin->temp_label p1->p2 p2->p3 p3->p4 q1->q2 q2->q3 q3->q4 start_point start_point->end_point

Caption: Conceptual diagram showing the relationship between temperature, concentration, and crystallization zones.

Troubleshooting Workflow

If you encounter oiling out, follow this decision-making workflow to systematically address the problem.

G start Oiling Out Observed check_rate Was cooling rate or anti-solvent addition rapid? start->check_rate slow_down SOLUTION 1: Reduce Cooling Rate / Slow Anti-Solvent Addition check_rate->slow_down Yes check_solvent Is this a new or unoptimized solvent system? check_rate->check_solvent No try_seeding SOLUTION 3: Implement Seeding (See Protocol 2) slow_down->try_seeding If problem persists screen_solvent SOLUTION 2: Perform Solvent Screening (See Protocol 1) check_solvent->screen_solvent Yes check_purity Is the starting material known to be impure? check_solvent->check_purity No screen_solvent->try_seeding After finding a better system purify Consider pre-purification (e.g., charcoal treatment) or accept lower initial yield. check_purity->purify Yes check_purity->try_seeding No / Unsure

Caption: A decision tree for troubleshooting the oiling out phenomenon during crystallization.

Solution 1: Control the Rate of Supersaturation

The simplest and often most effective strategy is to slow down the entire process.[1]

  • For Anti-Solvent Crystallization: Add the anti-solvent dropwise with vigorous stirring over an extended period.[1] This prevents localized high supersaturation where oiling out can initiate.

Solution 2: Optimize the Solvent System

The choice of solvent is critical. An ideal solvent should exhibit moderate solubility for N-cyclohexyl-4-ethoxybenzamide at high temperatures and lower solubility at cold temperatures, but the solubility gradient should not be excessively steep.

Table 1: Suggested Solvents for Screening

Based on the structure of N-cyclohexyl-4-ethoxybenzamide (an aromatic amide), the following solvents and mixtures are good starting points.[12][13][14]

Solvent/SystemTypeRationale
Ethanol / WaterMixed (Polar Protic)Good for moderately polar compounds. The ratio can be tuned to achieve the ideal solubility profile.
Isopropanol (IPA)Single (Polar Protic)Often provides a less steep solubility curve than methanol or ethanol, reducing oiling out risk.
Acetone / HexaneMixed (Polar Aprotic / Non-polar)Acetone is a strong solvent; hexane acts as the anti-solvent. Good for inducing crystallization.[13]
TolueneSingle (Non-polar Aromatic)Can be effective for aromatic compounds, often yielding high-quality crystals.
Ethyl Acetate / HeptaneMixed (Moderately Polar / Non-polar)A common and effective system for a wide range of organic compounds.
Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place ~20-30 mg of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., from Table 1) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the mixture until the solid dissolves.

  • Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe which systems produce a crystalline solid versus an oil or no precipitate. The ideal solvent is one that fully dissolves the compound when hot but yields solid crystals upon cooling.

Solution 3: Implement a Seeding Strategy

Seeding is a powerful technique to control crystallization by providing a surface for crystal growth, ensuring the process occurs within the metastable zone.[1][15] This bypasses the high-energy barrier of primary nucleation, which can otherwise lead to oiling out.[4]

Protocol 2: Micro-Seeding for Oiling Out Prevention
  • Prepare Seed Crystals: If you have a small amount of crystalline N-cyclohexyl-4-ethoxybenzamide from a previous batch (even if impure), crush it into a fine powder. If not, try to generate a small amount of solid by rapidly cooling a tiny, concentrated sample and scratching the side of the vial.

  • Determine Seeding Temperature: Prepare a saturated solution of your compound at an elevated temperature. Cool it slowly while monitoring. The temperature at which it becomes faintly cloudy (the cloud point) is near the boundary of the metastable zone. Your ideal seeding temperature is 1-2 °C above this point.

  • Execution:

    • Prepare your bulk solution by dissolving the compound in the chosen solvent at an elevated temperature.

    • Cool the solution to the predetermined seeding temperature.

    • Add a very small amount (a "pinch" on the tip of a spatula) of the seed crystals to the solution.[15]

    • Continue the slow, controlled cooling process. The crystals should grow from the seeds added, preventing the buildup of supersaturation that leads to oiling out.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]

  • ResearchGate. (2008). Experimental investigation and prediction of oiling out during crystallization process. [Link]

  • Langmuir. (2020). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. [Link]

  • ResearchGate. (2019). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]

  • Chemjobber. (2012). Process Wednesday: Oiling out. [Link]

  • University of California, Los Angeles. (n.d.). Guide for crystallization. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Organic Process Research & Development. (2002). An In-Line Study of Oiling Out and Crystallization. [Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

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Technical Support Center: HPLC Troubleshooting for Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC of Benzamides and Related Compounds Audience: Pharmaceutical Researchers & Analytical Scientists

Introduction: The Benzamide Challenge

In drug development, "benzamides" often refer not just to the neutral parent molecule, but to a class of pharmacologically active substituted benzamides (e.g., metoclopramide, sulpiride, procainamide).[1] While the parent benzamide is neutral, pharmaceutical derivatives frequently contain basic amine substituents .

Peak tailing in this class is rarely a mystery; it is a symptom of specific chemical interactions. This guide deconstructs the root causes—distinguishing between "Hardware Physics" and "Silanol Chemistry"—and provides validated protocols to resolve them.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before altering chemistry, you must determine if the tailing is Physical (system/column void) or Chemical (silanol interactions).

The "Neutral Standard" Test

Protocol: Inject a neutral, hydrophobic standard (e.g., Toluene or Acenaphthene) under the exact same conditions as your tailing benzamide.

ObservationDiagnosisAction Path
Neutral Peak Tails Physical Failure. The column bed has collapsed (void), or there is excessive extra-column dead volume.[1][2]Go to Module 4
Neutral Peak is Symmetrical Chemical Interaction. The tailing is specific to the benzamide's functional groups interacting with the stationary phase.Go to Module 2
Visualization: Troubleshooting Decision Matrix

TroubleshootingLogic Start START: Benzamide Peak Tailing Test DIAGNOSTIC: Inject Neutral Standard (e.g., Toluene) Start->Test Result1 Neutral Peak Tails? Test->Result1 Physical PHYSICAL ISSUE (Void/Dead Volume) Result1->Physical YES Chemical CHEMICAL ISSUE (Silanol Interaction) Result1->Chemical NO PhysSol1 Check Connections (Dead Volume) Physical->PhysSol1 PhysSol2 Replace Column (Bed Collapse) Physical->PhysSol2 ChemSol1 Modify Mobile Phase (Add TEA or Lower pH) Chemical->ChemSol1 ChemSol2 Change Column (Hybrid/End-capped) Chemical->ChemSol2

Figure 1: Decision matrix for isolating the root cause of peak tailing.

Module 2: The Chemistry of Tailing (Silanol Interactions)

The Mechanism: Most substituted benzamides are basic (


). At neutral pH (pH 6–8), the amine is protonated (

). Simultaneously, residual silanols (

) on the silica surface ionize to

(

).[1][2][3]

This secondary interaction retains a portion of the analyte longer than the bulk hydrophobic retention, causing the "tail."[2]
FAQ: Mobile Phase Optimization

Q: I am running at pH 7.0. Why is my peak tailing? A: At pH 7.0, you are in the "Zone of Death" for basic benzamides on silica columns. The silanols are fully ionized (negative), and your drug is fully protonated (positive).

  • The Fix: Lower the pH to < 3.0 . This suppresses silanol ionization (

    
     becomes 
    
    
    
    ), breaking the ionic interaction.[1][2][3]

Q: Can I just add Triethylamine (TEA)? A: Yes, TEA is a "sacrificial base."[2] It effectively competes for the active silanol sites, blocking them so your benzamide cannot interact.

  • Warning: TEA is difficult to flush out.[2] Dedicate the column to TEA methods once used.

Q: What is the "Golden Protocol" for TEA preparation? A: Improper mixing causes baseline noise. Follow this strictly:

  • Select Concentration: Use 10–20 mM TEA (approx. 0.1% – 0.2% v/v).[1][2]

  • Order of Addition: Add TEA to the aqueous buffer component, NOT the organic.

  • pH Adjustment: You MUST adjust the pH (usually with Phosphoric Acid) after adding TEA.[2] TEA is basic (pH ~10); if you don't titrate it down to pH 3.0, you will dissolve the silica column.

Module 3: Stationary Phase Selection (The Hardware Fix)

If mobile phase adjustments are insufficient or incompatible with MS detection (TEA suppresses MS signals), you must upgrade the column technology.

Comparative Table: Column Technologies for Basic Benzamides
Column TypeMechanism of ActionSuitability for Benzamides
Type A Silica (Old Tech)High metal content, acidic silanols.[1][2][3]POOR. Expect severe tailing.[1][2]
Type B Silica (High Purity)Low metals, fewer acidic silanols.[1][2]GOOD. Use with low pH (< 3.0).[1][2][4][5][6]
End-Capped C18 Small silyl groups block accessible silanols.[1][2]BETTER. Standard for modern QC.
Polar-Embedded Intrinsic polar group shields silanols.[1][2]EXCELLENT. Provides unique selectivity.[1][2]
Hybrid Particle (e.g., XBridge)Ethylene-bridged silica; resistant to high pH.[1][2]BEST. Allows running at pH 10 (neutralizing the base).
Visualization: Silanol Blocking Mechanisms

SilanolBlocking Silica Silica Surface (Si-O-) Benzamide Benzamide Drug (BH+) Silica->Benzamide Strong Attraction (Tailing) TEA TEA (Blocker) (Competes for Site) TEA->Silica Blocks Site Endcap End-Capping (Steric Shield) Endcap->Silica Permanently Covers

Figure 2: Competition between analyte, blockers (TEA), and end-capping for silanol sites.[1][2]

Module 4: Physical & System Issues

If the Neutral Standard Test (Module 1) failed, the issue is physical.

Q: My peaks are tailing, but also broad. Is this column death? A: It is likely Extra-Column Volume (ECV) or a Void .[2]

  • Void Check: If the tailing is sudden and severe (splitting), the column inlet bed has likely collapsed due to pressure shock. Solution: Replace the column.

  • ECV Check: If you recently changed tubing, ensure you used 0.005" or 0.007" ID (Red/Yellow) PEEK tubing.[1][2] Using 0.010" (Blue) or 0.020" (Orange) tubing post-column will destroy peak shape for early eluting benzamides.[1][2]

Q: What is "Mass Overload" vs. "Volume Overload"?

  • Mass Overload: Shark-fin shape (triangle with straight front, tailing back).[1][2] Cause: Too much concentration.[1][2] Fix: Dilute sample 10x.

  • Volume Overload: Broad, flat-topped peaks.[1][2] Cause: Injection volume too large or solvent too strong (e.g., injecting 100% MeOH sample into 10% MeOH mobile phase).[1][2] Fix: Dissolve sample in mobile phase.

References
  • Dolan, J. W. (2025).[1][2][7] HPLC Troubleshooting Guide: Peak Tailing. LCGC International.[1][2] Link

  • Phenomenex Technical Guides. (2025). Overcoming Peak Tailing of Basic Analytes. Phenomenex. Link

  • Agilent Technologies. (2022).[1][2] Tips and Tricks of HPLC System Troubleshooting. Agilent. Link

  • Chrom Tech. (2025).[1][2][8][9] What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[1][2] Link

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Benzamide.[1][2] PubChem.[1][2] Link

Sources

Technical Support Center: Alternative Coupling Architectures for 4-Ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EB-2024-SYN Subject: Moving beyond Thionyl Chloride (


) – Scalable & Green Alternatives
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely reading this guide because the standard acid chloride route (


 reflux) for synthesizing 4-ethoxybenzamide is causing issues with purification, toxicity, or hydrolytic instability. While effective, the acid chloride method generates corrosive 

and sulfur dioxide, requiring rigorous scrubbers and anhydrous handling.

This support guide details three validated alternative architectures for coupling 4-ethoxybenzoic acid with an ammonia source to generate 4-ethoxybenzamide . These methods prioritize atom economy, ease of workup, and safety.

Decision Matrix: Which Reagent Should You Use?

ReagentSelection Start Start: 4-Ethoxybenzoic Acid Scale What is your reaction scale? Start->Scale Small Discovery (<1g) Scale->Small Small Large Process/Scale-up (>10g) Scale->Large Large Cost Is cost a primary constraint? Small->Cost Green Is Green Chemistry/Atom Economy critical? Large->Green T3P Select T3P (Propylphosphonic Anhydride) High Yield, Easy Aqueous Workup Cost->T3P No (Quality priority) CDI Select CDI (Carbonyldiimidazole) Low Cost, One-Pot Cost->CDI Yes Green->T3P No (Speed priority) Boric Select Boric Acid Catalysis High Temp, No Reagent Waste Green->Boric Yes (High Temp OK) HATU Select HATU High Cost, Best for Difficult Substrates

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and constraints.

Module 1: The "Green" Workhorse – T3P (Propylphosphonic Anhydride)

Best For: High purity, simple extraction (no column chromatography), moisture tolerance.

T3P is a cyclic anhydride that activates the carboxylic acid. Its massive advantage is that all byproducts are water-soluble .[1] For 4-ethoxybenzamide, this often allows for isolation via simple phase separation.

The Protocol
  • Substrate: 4-Ethoxybenzoic acid (1.0 equiv)

  • Amine Source: Ammonium Hydroxide (

    
     aq.) or Ammonium Chloride (
    
    
    
    )
  • Reagent: T3P (

    
     w/w in EtOAc or DMF, 1.5 equiv)
    
  • Base: DIPEA (3.0 equiv if using

    
    ; 1.0 equiv if using 
    
    
    
    )
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolve 4-ethoxybenzoic acid and Base in EtOAc (approx. 5-10 volumes).

  • Cool to

    
    . Add T3P solution dropwise.
    
  • Stir for 20 mins to form the active anhydride.

  • Add the Ammonia source.

    • Note: T3P tolerates water, so aqueous

      
       is permissible and convenient.
      
  • Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Wash organic layer with water (

    
    ), saturated 
    
    
    
    (
    
    
    ), and brine. The T3P byproduct (propylphosphonic acid) stays in the aqueous layer.
  • Evaporate solvent to yield crude amide.

Troubleshooting Guide (T3P)
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of active esterEnsure base is added before T3P. If using aqueous ammonia, increase T3P equivalents to 2.0 to account for competitive hydrolysis.
Emulsion during workup pH dependent solubilityThe T3P byproduct is an acid. Ensure the aqueous wash is basic (

) to keep it fully ionized and in the water layer.
Precipitate in reaction Product insolubility4-Ethoxybenzamide may crystallize out. This is good! Simply filter the solid, wash with water/EtOAc, and dry.

Module 2: The "Activator" – CDI (1,1'-Carbonyldiimidazole)

Best For: Low cost, anhydrous workflows, "One-Pot" synthesis without purification.

CDI activates the acid to form an acyl imidazole intermediate.[2][3][4] This species is highly reactive toward nucleophiles (ammonia) but less sensitive to moisture than acid chlorides.

The Protocol
  • Substrate: 4-Ethoxybenzoic acid (1.0 equiv)

  • Reagent: CDI (1.1 - 1.2 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) or Ammonia in Methanol (
    
    
    
    )
  • Solvent: Anhydrous THF or DCM.[2]

Step-by-Step:

  • Dissolve 4-ethoxybenzoic acid in anhydrous THF.

  • Add CDI in portions at RT. Caution:

    
     gas will evolve.
    
  • Stir for 1 hour until gas evolution ceases (indicates formation of acyl imidazole).

  • Add Ammonia source (e.g., solid

    
     or liquid 
    
    
    
    ).
  • Stir overnight at RT.

  • Workup: Quench with water. If the product precipitates, filter it.[5] If not, extract with DCM, wash with

    
     (to remove imidazole byproduct), then saturated 
    
    
    
    .
Troubleshooting Guide (CDI)
SymptomProbable CauseCorrective Action
Incomplete Conversion Old/Wet CDICDI hydrolyzes into imidazole +

easily. Use fresh reagent. If no bubbles appear upon addition, your CDI is dead.
"Stalled" Reaction Equilibrium issuesThe reaction produces imidazole. Washing with dilute acid (

) during workup is critical to remove imidazole and drive purity.
Violent bubbling Fast additionAdd CDI slowly. The evolution of

is stoichiometric; rapid addition causes foam-overs.

Module 3: The "Catalyst" – Boric Acid

Best For: Green chemistry, industrial scale, atom economy (no stoichiometric waste).

Boric acid acts as a Lewis acid catalyst, forming a cyclic "acyloxyboron" intermediate that activates the carboxylic acid. This method requires heat but generates only water as a byproduct.

The Protocol
  • Substrate: 4-Ethoxybenzoic acid (1.0 equiv)

  • Catalyst: Boric Acid (

    
    )
    
  • Amine Source: Urea (0.5 equiv) or Ammonium Carbonate. Note: Urea decomposes to liberate

    
     at high temp.
    
  • Solvent: Toluene or Xylene (high boiling point required).

Step-by-Step:

  • Combine 4-ethoxybenzoic acid, Boric Acid, and Urea in Toluene.

  • Fit flask with a Dean-Stark trap (to remove water).

  • Reflux (

    
    ) for 12-24 hours.
    
  • Monitor water collection in the trap.

  • Workup: Cool to

    
    . The product may crystallize. If not, wash hot toluene with water to remove boric acid residues.
    
Troubleshooting Guide (Boric Acid)
SymptomProbable CauseCorrective Action
No Reaction Temperature too lowThis reaction requires thermal energy to overcome the activation barrier. Ensure vigorous reflux in Toluene or Xylene.
Sublimation Urea/Ammonium saltsAmmonium salts may sublime before reacting. Use a condenser with a wide bore to prevent clogging.
Sticky Residue PolymerizationUnlikely with this substrate, but if urea is used in large excess, biuret may form. Stick to stoichiometry (0.5 equiv Urea = 1.0 equiv

).

Comparative Technical Analysis

FeatureT3P CDI Boric Acid HATU
Reagent Cost HighLowVery LowVery High
Atom Economy ModerateModerateExcellentPoor
Workup Easiest (Wash only)Moderate (Acid wash)Easy (Filtration)Difficult (Remove urea)
Toxicity LowModerate (Imidazole)LowHigh (Sensitizer)
Water Tolerance High LowLow (Inhibits catalyst)Low
Visualizing the T3P Workflow

T3P_Workflow Input 4-Ethoxybenzoic Acid + Base + T3P Intermediate Active Propylphosphonic Anhydride Input->Intermediate Activation Addition Add NH4OH (aq) Intermediate->Addition Reaction Amidation Reaction Addition->Reaction Workup Phase Separation (Byproducts in Water) Reaction->Workup H2O Wash Product 4-Ethoxybenzamide (Organic Layer) Workup->Product

Figure 2: The streamlined workflow for T3P coupling, highlighting the aqueous removal of byproducts.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Chemical Reviews.[2] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[5][8][9] Chemical Society Reviews. [Link]

  • Archimica (Now Euticals). (2011). T3P (Propanephosphonic Acid Anhydride) Technical Brochure.[Link]

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses.[2][9][10] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6][9][10] Tetrahedron.[9][11] [Link]

Sources

Technical Support Center: Acylation of Cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexylamine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield and purity of your desired N-cyclohexylamide product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in cyclohexylamine acylation, and how can I prevent it?

A1: The most prevalent side reaction is diacylation , where the primary amine nitrogen is acylated twice to form an N,N-diacylcyclohexylamine (a dicarboximide). This occurs because the initially formed monoacylated product, the N-cyclohexylamide, still possesses a lone pair of electrons on the nitrogen, although it is significantly less nucleophilic than the starting amine.[1][2]

Causality: The lone pair on the amide nitrogen can become delocalized through resonance with the carbonyl group, which reduces its basicity and nucleophilicity.[1][3] However, under forcing conditions (e.g., high temperature, excess acylating agent, or presence of a strong base), a second acylation can occur.

Prevention Strategies:

  • Stoichiometry Control: Use the acylating agent (e.g., acyl chloride or anhydride) as the limiting reagent. A slight excess of cyclohexylamine (1.1 to 1.2 equivalents) can help ensure the acylating agent is consumed before significant diacylation occurs.

  • Controlled Addition: Add the acylating agent slowly and portion-wise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the acylating species.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) without promoting diacylation.[4] Pyridine is also commonly used.[1][4]

Q2: My acylation reaction is slow or appears incomplete. What are the likely causes?

A2: Sluggish or incomplete reactions can stem from several factors related to reagent quality, reaction setup, and the fundamental mechanism.

Potential Causes & Solutions:

  • Inadequate Acid Scavenging: The acylation of an amine with an acyl chloride produces one equivalent of HCl.[5] This acid will protonate the unreacted cyclohexylamine, forming a non-nucleophilic ammonium salt (cyclohexylammonium chloride), effectively taking it out of the reaction.[5]

    • Solution: Ensure at least one equivalent of a suitable base (like pyridine or TEA) is present to neutralize the generated HCl and keep the amine in its free, nucleophilic form.[1][4][5]

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis by moisture.[3][6][7][8] If your solvent or amine contains water, the acylating agent will be consumed in a non-productive side reaction to form the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If necessary, distill cyclohexylamine and solvents before use.

  • Low Reactivity of Acylating Agent: While less common, if you are using a less reactive acylating agent (like an ester), the reaction may require heat or a catalyst to proceed at a reasonable rate. Acid chlorides are generally more reactive than anhydrides.[2]

  • Steric Hindrance: If either the cyclohexylamine or the acylating agent is sterically bulky, the reaction rate will be slower. In such cases, extending the reaction time or gentle heating may be necessary.

Q3: Which base is most appropriate for my cyclohexylamine acylation?

A3: The choice of base is critical for success. The ideal base should be strong enough to neutralize the acid byproduct but not so strong that it causes other side reactions (like deprotonation of other functional groups or promoting diacylation).

Base pKa of Conjugate Acid Key Characteristics & Use Cases
Pyridine ~5.2Often used as both a base and a solvent. It's a weak base but also acts as a nucleophilic catalyst. Can be difficult to remove during workup.[1][4][9]
Triethylamine (TEA) ~10.7A common, inexpensive, non-nucleophilic organic base. Suitable for most standard acylations.[9]
DIPEA (Hünig's Base) ~10.7A sterically hindered, non-nucleophilic base. Excellent for sensitive substrates where the nucleophilicity of TEA might be a concern.
Aqueous NaOH/KOH (N/A)Used in Schotten-Baumann conditions, typically in a biphasic system (e.g., water/dichloromethane).[9][10][11] The base stays in the aqueous phase, neutralizing HCl, while the reaction occurs in the organic phase.[10] This is effective for simple acyl chlorides.

In-Depth Troubleshooting Guide

Issue 1: Persistent Diacylation Even with Stoichiometric Control

You've carefully controlled your stoichiometry, but TLC and NMR analysis still show a significant amount of the diacylated byproduct.

Deeper Mechanistic Insight: The monoacylated amide can be deprotonated by a sufficiently strong base to form an amidate anion. This anion is a potent nucleophile and will readily react with another molecule of the acylating agent.

Advanced Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a very strong base (e.g., an alkoxide or hydride), switch to a weaker, non-nucleophilic amine base like DIPEA.

  • Inverse Addition: Add the solution of cyclohexylamine and base to the solution of the acylating agent at low temperature. This ensures that the acylating agent is never in large excess relative to the primary amine.

  • Temperature Control is Key: Perform the entire reaction and quench at 0 °C or even lower (-20 °C) to disfavor the higher activation energy pathway of the second acylation.

Issue 2: The Reaction Generates Significant Carboxylic Acid Byproduct

Your crude product mixture is contaminated with the carboxylic acid corresponding to your acylating agent, reducing the yield of the desired amide.

Root Cause Analysis: This is almost always due to the reaction of the acylating agent with water.[6][7]

Workflow for Ensuring Anhydrous Conditions:

G start Start: Reaction Planning dry_glass Dry all glassware in oven (>100 °C) and cool under N2/Ar start->dry_glass distill_solvents Distill solvents over appropriate drying agents (e.g., CaH2 for DCM) dry_glass->distill_solvents check_amine Check amine for water content. If necessary, dry over KOH pellets and distill. distill_solvents->check_amine setup Assemble reaction under inert atmosphere (N2 or Ar balloon) check_amine->setup dissolve Dissolve cyclohexylamine & base in anhydrous solvent setup->dissolve cool Cool solution to 0 °C dissolve->cool add_acyl Slowly add acylating agent via syringe cool->add_acyl monitor Monitor by TLC until starting amine is consumed add_acyl->monitor quench Quench reaction with cold, dilute aqueous acid monitor->quench

Caption: Workflow for ensuring anhydrous reaction conditions.

Validated Experimental Protocols

Protocol 1: General Procedure for Mono-N-Acylation of Cyclohexylamine using an Acyl Chloride

This protocol is a robust starting point for the synthesis of N-cyclohexylamides.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add cyclohexylamine (1.0 equiv.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 equiv.) to the stirred solution.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.05 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the consumption of starting materials and the formation of products.

  • Plate: Use a silica gel TLC plate.

  • Solvent System: A good starting point for the mobile phase is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.

  • Spotting: Use a capillary tube to spot the starting cyclohexylamine (SM), the acylating agent (if stable), and the reaction mixture (co-spot lane) on the baseline.

  • Development: Place the plate in a chamber with the chosen solvent system.

  • Visualization:

    • UV Light: If your product or starting materials are UV-active, visualize under a UV lamp (254 nm).

    • Staining: If compounds are not UV-active, use a stain. A potassium permanganate (KMnO₄) stain or ninhydrin stain (which specifically visualizes primary amines as a colored spot) is highly effective. The starting cyclohexylamine spot should disappear upon reaction completion.

G cluster_0 Desired Mono-Acylation cluster_1 Undesired Diacylation Side Reaction Amine {Cyclohexylamine (R-NH2) (Nucleophile)} Amide {N-Cyclohexylamide (R-NHCOR') (Product)} Amine->Amide + R'-COCl - HCl Acyl {Acyl Chloride (R'-COCl) (Electrophile)} Amide2 {N-Cyclohexylamide (R-NHCOR') (Less Nucleophilic)} Amide->Amide2 Can react further Imide {Dicarboximide [R-N(COR')2] (Side Product)} Amide2->Imide + R'-COCl (Forcing Conditions)

Caption: Competing reaction pathways in cyclohexylamine acylation.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. (2021-03-23). [Link]

  • What is the Schottan-Baumann reaction? Quora. (2020-07-02). [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. (2020-08-01). [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. (2023-08-23). [Link]

  • Amines. NCERT. [Link]

  • Reactions of Amines. Chemistry LibreTexts. (2022-09-24). [Link]

  • Amine. Wikipedia. [Link]

  • The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. (2024-01-29). [Link]

  • acylation of amines. Mastering Chemistry Help. (2013-02-13). [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. (2022-09-24). [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of N-cyclohexyl-4-ethoxybenzamide, offering a comparative perspective with analogous structures to aid in spectral interpretation. We will delve into the causal relationships behind observed chemical shifts and coupling patterns, grounded in fundamental principles of magnetic resonance.

The Structural Landscape of N-cyclohexyl-4-ethoxybenzamide

Before dissecting its spectral signature, it's crucial to understand the molecular architecture of N-cyclohexyl-4-ethoxybenzamide. The molecule is comprised of three distinct regions, each contributing a unique set of signals to the 1H NMR spectrum:

  • The 4-ethoxybenzoyl group: A para-substituted aromatic ring with an ethoxy (-OCH2CH3) substituent.

  • The amide linkage: A -C(=O)NH- group that connects the benzoyl and cyclohexyl moieties.

  • The N-cyclohexyl group: A saturated six-membered ring attached to the amide nitrogen.

The interplay of electronic effects and spatial arrangements within these regions dictates the precise appearance of the 1H NMR spectrum.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

To ensure data integrity and reproducibility, a standardized protocol for sample preparation and spectral acquisition is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-cyclohexyl-4-ethoxybenzamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent can influence the chemical shifts of labile protons, such as the amide N-H.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: 0-12 ppm

    • Temperature: 298 K (room temperature)

The following diagram illustrates the general workflow for acquiring a 1H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into NMR Spectrometer transfer->insert To Spectrometer setup Set Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: General workflow for 1H NMR sample preparation, data acquisition, and processing.

Spectral Analysis and Comparison

The 1H NMR spectrum of N-cyclohexyl-4-ethoxybenzamide can be logically divided into signals arising from its constituent parts. We will predict the expected chemical shifts and multiplicities and compare them with data from structurally related compounds.

The 4-Ethoxybenzoyl Moiety

This portion of the molecule gives rise to signals in the aromatic and aliphatic regions.

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The benzene ring is para-substituted, leading to an AA'BB' spin system that often appears as two distinct doublets.

    • The protons ortho to the electron-donating ethoxy group (H-3 and H-5) are shielded and will appear upfield (lower ppm).

    • The protons ortho to the electron-withdrawing amide group (H-2 and H-6) are deshielded and will appear downfield (higher ppm).

  • Ethoxy Group Protons (-OCH2CH3):

    • The methylene protons (-OCH2-) are adjacent to an oxygen atom, causing a significant downfield shift. They will appear as a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4).[3]

    • The methyl protons (-CH3) are further from the oxygen and will appear further upfield as a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).[3]

Comparative Data:

CompoundAr-H (ortho to -OR)Ar-H (ortho to -C=O)-OCH2--CH3
4-Methoxybenzamide [4]~6.99 ppm (d)~7.88 ppm (d)N/A~3.81 ppm (s)
p-Ethoxybenzamide [5]~6.9 ppm (d)~7.8 ppm (d)~4.1 ppm (q)~1.4 ppm (t)
Predicted for Target ~6.9-7.0 ppm (d) ~7.7-7.8 ppm (d) ~4.0-4.1 ppm (q) ~1.4-1.5 ppm (t)
The Amide Linkage
  • Amide Proton (-NH-): The chemical shift of the amide proton is highly variable and depends on factors such as solvent, concentration, and temperature.[6] It typically appears as a broad singlet in the range of 5.5-8.5 ppm. In some cases, coupling to the adjacent methine proton of the cyclohexyl group may be observed, resulting in a doublet. The C-N bond of an amide has partial double bond character, which can lead to restricted rotation and potentially two different conformers, although this is less common for secondary amides.[7]

The N-Cyclohexyl Group

At room temperature, the cyclohexane ring undergoes rapid chair-to-chair conformational flipping. This averages the axial and equatorial proton environments, leading to simplified signals.[8]

  • Methine Proton (H-1'): This proton is attached to the nitrogen atom and is the most deshielded of the cyclohexyl protons. It will appear as a complex multiplet due to coupling with the adjacent axial and equatorial protons.

  • Methylene Protons (-CH2-): The remaining ten protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

Comparative Data:

CompoundN-CH (Methine)Cyclohexyl -CH2-
2,3-dimethoxy-N-(cyclohexyl)benzamide [9]~3.9 ppm (m)~1.1-1.9 ppm (m)
N-Cyclohexyl-4-methylbenzenesulfonamide [10]~3.2 ppm (m)~1.0-1.8 ppm (m)
Predicted for Target ~3.8-4.0 ppm (m) ~1.1-2.0 ppm (m)

Summary of Predicted 1H NMR Data

The following table summarizes the expected signals for N-cyclohexyl-4-ethoxybenzamide.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7-7.8Doublet (d)2HAromatic H (H-2, H-6)
~6.9-7.0Doublet (d)2HAromatic H (H-3, H-5)
~5.5-8.5Broad Singlet (br s) or Doublet (d)1HAmide N-H
~4.0-4.1Quartet (q)2HEthoxy -OCH2-
~3.8-4.0Multiplet (m)1HCyclohexyl -CH-
~1.1-2.0Multiplet (m)10HCyclohexyl -CH2-
~1.4-1.5Triplet (t)3HEthoxy -CH3

The Power of Coupling Constants

Beyond chemical shifts, coupling constants (J-values) provide invaluable structural information.[3][11]

  • Aromatic Protons: The ortho coupling (3J) between adjacent aromatic protons is typically in the range of 7-9 Hz.

  • Ethoxy Group: The 3J coupling between the methylene and methyl protons of the ethoxy group is expected to be around 7 Hz.

  • Cyclohexyl Group: The coupling patterns within the cyclohexyl ring are complex. The coupling between the N-H proton and the adjacent methine proton (if observed) would provide information about the dihedral angle between them, as described by the Karplus relationship.[12]

The following diagram illustrates the key coupling interactions in N-cyclohexyl-4-ethoxybenzamide.

Caption: Key 3-bond (vicinal) coupling interactions in N-cyclohexyl-4-ethoxybenzamide.

Conclusion

The 1H NMR spectrum of N-cyclohexyl-4-ethoxybenzamide is a rich source of structural information. By systematically analyzing the chemical shifts, integration, and coupling patterns of the signals from the 4-ethoxybenzoyl, amide, and N-cyclohexyl moieties, and by comparing these with data from analogous compounds, a confident structural assignment can be made. This guide provides a framework for such an analysis, emphasizing the underlying principles that govern the appearance of the spectrum. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these principles is indispensable for the successful characterization of molecules.

References

  • 1 H NMR Spectrum of Amide Compounds. 大学化学 (Journal of University Chemistry). [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry Connected. NMR shifts 1H-general. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Hoyer, C. E., et al. (2011). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 30(10), 2701-2704. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. ¹H NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

  • IQ-USP. Chemical Shifts 1H-NMR. [Link]

  • PubChem. p-Ethoxybenzamide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. [Link]

  • ResearchGate. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Coupling constants for 1H and 13C NMR. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • MSU chemistry. Proton NMR Table. [Link]

  • YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Comparative FTIR Analysis Guide: N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of N-cyclohexyl-4-ethoxybenzamide (CAS: 329059-61-2) using Fourier Transform Infrared Spectroscopy (FTIR). As a secondary amide derived from 4-ethoxybenzoic acid and cyclohexylamine, this molecule serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds.

This analysis prioritizes comparative validation : distinguishing the product from its precursors (acid and amine) and validating the formation of the amide bond. The data presented synthesizes experimental values from close structural analogs (specifically N-cyclohexyl-4-methoxybenzamide) with fundamental spectroscopic principles to ensure high predictive accuracy.

Experimental Workflow & Synthesis Logic

To ensure the spectral data correlates with a high-purity compound, the following synthesis and isolation workflow is recommended. This protocol minimizes contamination from unreacted starting materials, which can obscure the critical Amide I and II bands.

Characterization Workflow Diagram

G cluster_logic Validation Checkpoints Start Start: Precursors Rxn Amidation Reaction (Acid Chloride or EDC Coupling) Start->Rxn Activation Workup Workup & Isolation (Acid/Base Wash) Rxn->Workup Quench Purify Recrystallization (EtOH/Water) Workup->Purify Crude Solid FTIR FTIR Acquisition (ATR or KBr) Purify->FTIR Dry Crystal Check1 Check: Disappearance of Broad O-H (Acid) FTIR->Check1 Check2 Check: Appearance of Amide II Band FTIR->Check2

Caption: Workflow for the synthesis and spectroscopic validation of N-cyclohexyl-4-ethoxybenzamide. Critical checkpoints involve monitoring the loss of acid functionality and the gain of amide characteristics.

Characteristic FTIR Peak Assignments

The spectrum of N-cyclohexyl-4-ethoxybenzamide is defined by three primary regions: the High-Frequency Region (N-H/C-H stretching), the Functional Group Region (Amide/Carbonyl), and the Fingerprint Region (Ether/Aromatic).

Detailed Peak Table (Expected Values)

Data derived from high-confidence analog N-cyclohexyl-4-methoxybenzamide [1, 2] and standard group frequencies.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Secondary Amide N-H Stretch 3280 – 3300 Medium, BroadSharpens in dilute solution; broadens in solid state (H-bonding).
Alkane (Cyclohexyl) C-H Stretch (asym) 2925 – 2935 StrongCharacteristic of the cyclohexyl ring; distinct from aromatic C-H.
Alkane (Cyclohexyl) C-H Stretch (sym) 2850 – 2860 Medium"Fermi resonance" often visible near this region.
Amide I C=O Stretch 1630 – 1650 Very Strong The most critical peak. Lower freq than ester/acid due to resonance.[1]
Amide II N-H Bend + C-N Stretch 1530 – 1550 StrongDefinitive proof of amide formation. Absent in precursors.
Aromatic Ring C=C Stretch 1605, 1500 MediumTypical doublet for para-substituted benzene rings.
Ether (Aryl-Alkyl) C-O-C Asym Stretch 1240 – 1250 StrongCharacteristic of the ethoxy-benzene linkage.
Ether (Aryl-Alkyl) C-O-C Sym Stretch 1030 – 1045 MediumOften coupled with ring vibrations.
Aromatic (Para) C-H Out-of-Plane Bend 820 – 840 StrongDiagnostic for 1,4-disubstitution (para) pattern.
Spectral Causality & Analysis[1]
The Amide Backbone (1650 & 1540 cm⁻¹)

The transformation from carboxylic acid to amide is best monitored via the Amide I and Amide II bands.

  • Amide I (1630–1650 cm⁻¹): This peak represents the Carbonyl (C=O) stretch.[1] In the starting material (4-ethoxybenzoic acid), the C=O stretch typically appears around 1680–1700 cm⁻¹ (dimer). In the amide product, resonance with the nitrogen lone pair weakens the C=O bond, shifting the absorption to a lower wavenumber (~1640 cm⁻¹).

  • Amide II (1530–1550 cm⁻¹): This band is a mixed vibration (N-H bending and C-N stretching). It is absent in both the starting acid and the starting amine. Its appearance is the primary "Go/No-Go" signal for successful coupling [3].

The Cyclohexyl vs. Ethoxy Signals[1]
  • Cyclohexyl: Dominates the 2850–2935 cm⁻¹ region. The saturation of this ring results in intense sp³ C-H stretching bands, significantly stronger than the aromatic C-H stretches (>3000 cm⁻¹).

  • Ethoxy: The ethoxy group adds specific C-O stretching signatures at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric). The ethyl chain also contributes to the aliphatic C-H region but is usually overwhelmed by the cyclohexyl signals.

Comparative Validation: Product vs. Alternatives

To validate the synthesis, one must overlay the product spectrum with its precursors. The table below outlines the differential signals —the features that must appear or disappear.

Differential Analysis Table
Feature4-Ethoxybenzoic Acid (Precursor A)Cyclohexylamine (Precursor B)N-cyclohexyl-4-ethoxybenzamide (Product)
3500–2500 cm⁻¹ Broad O-H (2500–3300) spans huge range.[1]Doublet N-H (~3300 & 3380) for primary amine.Single N-H (~3280). Broad O-H must be gone.
1700–1600 cm⁻¹ C=O (Acid) at ~1680–1700.N-H Scissoring (~1600).Amide I at ~1640.[1] Distinct shift from Acid C=O.
1550–1500 cm⁻¹ Absent (or weak aromatic).[1]Weak bending.[1]Amide II (~1540). Strong & Distinct.
1300–1000 cm⁻¹ C-O stretch present.C-N stretch present.[1]C-O-C (Ether) retained at ~1250.
Common Impurities[1]
  • Unreacted Acid: Look for the "bearded" O-H stretch (2500–3000 cm⁻¹) and a higher frequency carbonyl (~1690 cm⁻¹).

  • Unreacted Amine: Look for the N-H doublet (two peaks) around 3300–3400 cm⁻¹. The product (secondary amide) has only one peak in this region.

  • Water: Broad, rounded peak at ~3400 cm⁻¹ can confuse N-H assignment. Ensure sample is dried (vacuum oven) before analysis.

Experimental Protocol for FTIR Acquisition

Sample Preparation (Solid State)

For this crystalline solid (Expected MP: ~160–180°C range, based on methoxy analog [1]), ATR (Attenuated Total Reflectance) is the preferred modern technique, though KBr pellets offer higher resolution for weak overtones.

Protocol (ATR Method):

  • Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure the background spectrum is flat.

  • Loading: Place ~2-5 mg of the dry, white solid N-cyclohexyl-4-ethoxybenzamide onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32 (to reduce noise)

  • Processing: Apply baseline correction if necessary. Do not over-smooth, as this may obscure the aromatic overtones.

References

  • Synthesis and Characterization of Benzamide Analogs

    • Source: Al-Azzawi, A. M., & Hamd, A. (2024).[1] Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Journal of Basic Sciences, 37(2). (Describes synthesis and IR of the close analog N-cyclohexyl-4-methoxybenzamide: N-H 3280, C=O 1650, Amide II 1530 cm⁻¹).

    • URL:

  • Amide Coupling Methodology

    • Source: Phakhodee, W., et al. (2016). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. (Provides NMR/IR data for N-cyclohexyl-4-methoxybenzamide: MP 159-160°C).
    • URL:

  • General IR Interpretation

    • Source: NIST Chemistry WebBook. Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- IR Spectrum.
    • URL:

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Ethoxybenzamides for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides an in-depth, technical exploration of the mass spectrometry fragmentation patterns of 4-ethoxybenzamides, a common structural motif in medicinal chemistry. We will dissect their characteristic fragmentation pathways under electrospray ionization (ESI) and compare them with other substituted benzamides, offering data-driven insights for researchers, scientists, and drug development professionals.

The Strategic Choice of Fragmentation: In-Source CID vs. Tandem MS (MS/MS)

Understanding how fragments are generated is key to interpreting mass spectra. The two primary methods for inducing fragmentation in ESI-MS are in-source collision-induced dissociation (CID) and tandem mass spectrometry (MS/MS).

  • In-Source CID: This is achieved by increasing the voltage potential between the ion source and the mass analyzer. This accelerates the ions, causing them to collide with residual gas molecules and fragment. It is a rapid method for generating fragment ions from all precursors simultaneously, offering a quick overview of potential fragments.

  • Tandem MS (MS/MS): A more controlled and specific approach, MS/MS involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented in a dedicated collision cell. The resulting product ions are then analyzed. This method provides cleaner spectra and allows for the establishment of clear precursor-product relationships, which is crucial for detailed structural analysis.

For the purpose of this guide, we will focus on the interpretation of MS/MS data, as it provides the most definitive structural information.

The Characteristic Fragmentation Signature of 4-Ethoxybenzamides

The fragmentation of 4-ethoxybenzamides is primarily dictated by the lability of the ethoxy and amide groups. Under positive ion ESI-MS/MS, the protonated molecule [M+H]⁺ undergoes characteristic fragmentation pathways that serve as a diagnostic signature.

A key fragmentation route is the neutral loss of ethene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement. This is a highly characteristic fragmentation for ethoxy-substituted aromatic compounds. Following this initial loss, the amide group can then fragment, typically through the loss of the amine moiety.

Experimental Protocol: ESI-MS/MS Analysis of 4-Ethoxybenzamide

  • Sample Preparation: A 1 mg/mL stock solution of 4-ethoxybenzamide in methanol is prepared. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Analysis is performed on a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • ESI Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage: 20 - 40 V (optimized to maximize the [M+H]⁺ signal)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600-800 L/hr

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 166 for 4-ethoxybenzamide).

    • Collision Gas: Argon at a pressure of 1-3 x 10⁻³ mbar.

    • Collision Energy: Ramped from 10 to 30 eV to observe the evolution of fragment ions.

    • Product Ion Scan: Scan from m/z 50 to 200.

Core Fragmentation Pathways of 4-Ethoxybenzamide

G Figure 1: Fragmentation of 4-Ethoxybenzamide mol 4-Ethoxybenzamide [M+H]⁺ m/z 166 frag1 Loss of Ethene [M+H - C₂H₄]⁺ m/z 138 mol->frag1 - C₂H₄ (28 Da) frag2 Loss of NH₃ [M+H - C₂H₄ - NH₃]⁺ m/z 121 frag1->frag2 - NH₃ (17 Da)

Caption: Primary fragmentation pathway of 4-ethoxybenzamide under ESI-MS/MS.

A Comparative Analysis: How Substituents Influence Fragmentation

The fragmentation pattern of a benzamide is highly dependent on the nature of the substituent on the aromatic ring. A comparison with other 4-substituted benzamides reveals the diagnostic power of the ethoxy group's fragmentation signature.

Substituent at C4Molecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Primary Neutral Loss(es)Mechanistic Rationale
-OCH₂CH₃ (Ethoxy) 166138, 121C₂H₄, NH₃The facile McLafferty-type rearrangement of the ethoxy group leads to the characteristic loss of ethene.
-OCH₃ (Methoxy) 152135, 107, 77NH₃, COThe primary fragmentation is the loss of ammonia to form the 4-methoxybenzoyl cation, which can then lose carbon monoxide.[1]
-Cl (Chloro) 156/158139/141, 111/113, 75NH₃, COThe presence of the chlorine isotope pattern is a key diagnostic feature. The main fragmentation is the loss of ammonia.[2]
-CH₃ (Methyl) 136119, 91, 65NH₃, COSimilar to the methoxy analog, the initial loss of ammonia is favored, followed by the loss of carbon monoxide.

This comparative data underscores the unique fragmentation behavior of 4-ethoxybenzamide, where the loss of ethene is a prominent and diagnostic fragmentation pathway that is not observed in the other analogs.

Visualizing the Comparative Fragmentation Logic

G Figure 2: Comparative Fragmentation Workflow cluster_samples Analytes 4-Ethoxybenzamide 4-Ethoxybenzamide ionization ESI (+ve) 4-Ethoxybenzamide->ionization 4-Methoxybenzamide 4-Methoxybenzamide 4-Methoxybenzamide->ionization 4-Chlorobenzamide 4-Chlorobenzamide 4-Chlorobenzamide->ionization 4-Methylbenzamide 4-Methylbenzamide 4-Methylbenzamide->ionization ms1 MS1: Precursor Ion Selection ([M+H]⁺) ionization->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Analysis cid->ms2 analysis Comparative Fragmentation Pattern Analysis ms2->analysis

Caption: A generalized workflow for the comparative MS/MS analysis of substituted benzamides.

Ensuring Scientific Integrity: Self-Validating Protocols and Authoritative Grounding

The protocols and interpretations presented in this guide are based on established principles of mass spectrometry. To ensure the trustworthiness of experimental results, it is crucial to employ self-validating systems. This includes the analysis of known reference standards alongside unknown samples, the use of high-resolution mass spectrometry to confirm the elemental composition of fragment ions, and the systematic variation of collision energies to build a comprehensive fragmentation map.

The fragmentation mechanisms described, such as the cleavage of the amide bond and McLafferty-type rearrangements, are well-documented in the mass spectrometry literature. For a deeper understanding of these fundamental processes, researchers are encouraged to consult authoritative texts and review articles on the subject.[3]

By understanding the characteristic fragmentation patterns of 4-ethoxybenzamides and how they compare to other substituted analogs, researchers can more confidently and accurately elucidate the structures of novel compounds, a critical step in the advancement of pharmaceutical and chemical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108776, p-Ethoxybenzamide. Retrieved from [Link].

  • NIST (2021). Benzamide, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Figueiredo, E. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19579-19591. [Link].

Sources

melting point comparison N-cyclohexyl-4-ethoxybenzamide vs ethenzamide

Author: BenchChem Technical Support Team. Date: February 2026

N-Cyclohexyl-4-ethoxybenzamide vs. Ethenzamide

Executive Summary & Product Identification

This guide provides a technical comparison between Ethenzamide (a widely used analgesic) and N-cyclohexyl-4-ethoxybenzamide (a structural analog and research chemical).[1] The analysis focuses on the melting point (MP) as a critical physical property governing solid-state stability, processing, and purity characterization.

FeatureEthenzamide N-Cyclohexyl-4-ethoxybenzamide
CAS Number 938-73-8329059-61-2
Chemical Name 2-EthoxybenzamideN-Cyclohexyl-4-ethoxybenzamide
Molecular Formula C₉H₁₁NO₂C₁₅H₂₁NO₂
Molecular Weight 165.19 g/mol 247.33 g/mol
Melting Point 132 – 134 °C ~160 – 162 °C (Analog-Inferred*)
Structural Class Primary Amide (Ortho-substituted)Secondary Amide (Para-substituted)

*Note: Direct experimental MP for the specific N-cyclohexyl-4-ethoxybenzamide derivative is not standardized in public pharmacopeias.[1] The value is inferred from the experimentally verified N-cyclohexyl-4-methoxybenzamide homolog (160–162 °C) and structure-property relationships.

Structural Analysis & Melting Point Causality

The significant difference in melting points (~30 °C) is driven by intermolecular forces and molecular symmetry .[1]

A. Ethenzamide (MP: 132–134 °C)[1]
  • Ortho-Effect: The ethoxy group at the ortho position (2-position) facilitates an intramolecular hydrogen bond between the ether oxygen and one of the amide protons.

  • Result: This "locks" the molecule, reducing its ability to form an extensive intermolecular hydrogen bonding network.[1] This lowers the energy required to break the crystal lattice, resulting in a relatively low melting point compared to its para-isomer.[1]

B. N-Cyclohexyl-4-ethoxybenzamide (Est.[1] MP: 160–162 °C)[2]
  • Para-Substitution: The ethoxy group is at the para position (4-position), preventing intramolecular locking. This allows for linear intermolecular hydrogen bonding chains.[1]

  • Secondary Amide & Sterics: While secondary amides have only one H-bond donor (vs. two in primary amides), the cyclohexyl group adds significant lipophilic bulk and rigidity.[1]

  • Comparison to Homologs:

    • 4-Ethoxybenzamide (Primary Amide): 208–210 °C .[1] (High MP due to efficient packing and double H-bond donors).[1]

    • N-Cyclohexyl-4-methoxybenzamide (Secondary Amide): 160–162 °C .[1]

Visualization of Structural Logic

The following diagram illustrates the structural causality affecting the melting points.

G cluster_0 Low Melting Point Group cluster_1 High Melting Point Group Ethenzamide Ethenzamide (2-Ethoxybenzamide) MP: 132-134 °C CycloAnalog N-Cyclohexyl-4-ethoxybenzamide (Secondary Amide) Est. MP: ~160-162 °C Ethenzamide->CycloAnalog Para-symmetry increases MP vs Ortho OrthoEffect Ortho-Substitution (Intramolecular H-Bond) OrthoEffect->Ethenzamide Reduces Lattice Energy PrimaryPara 4-Ethoxybenzamide (Primary Amide) MP: 208-210 °C PrimaryPara->CycloAnalog N-Substitution (Steric Disruption lowers MP) ParaEffect Para-Substitution (Intermolecular H-Bonding) ParaEffect->PrimaryPara Maximal H-Bonding

Figure 1: Structural Logic Flowchart comparing the melting point determinants of Ethenzamide and its derivatives.

Experimental Protocols

For researchers synthesizing N-cyclohexyl-4-ethoxybenzamide to verify physical properties, the following protocol (adapted from the synthesis of the methoxy-homolog) is recommended.

Protocol: Synthesis & Characterization

Objective: Synthesize N-cyclohexyl-4-ethoxybenzamide via nucleophilic acyl substitution.

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve 4-ethoxybenzoic acid in DCM at 0°C. Add EDC·HCl and HOBt.[1] Stir for 30 minutes to form the active ester.[1]

  • Coupling: Add cyclohexylamine dropwise. Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Quenching: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.[1]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals.[1][3]

  • MP Determination: Use a Capillary Melting Point Apparatus (heating rate 1°C/min near MP).

Expected Data:

  • Appearance: White crystalline solid.[1][3]

  • Rf (TLC): ~0.45 (Hexane:Ethyl Acetate 2:1).[1]

  • Target MP: 160–162 °C.

References
  • Sigma-Aldrich. (2024).[1] Product Specification: Ethenzamide (CAS 938-73-8).[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Entry: N-Cyclohexyl-4-ethoxybenzamide (AldrichCPR, CAS 329059-61-2).[4] Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Ethenzamide.[1] Retrieved from

  • ChemicalBook. (2024).[1] 4-Ethoxybenzamide Properties (MP 208-210°C). Retrieved from

  • BenchChem. (2024).[1] Synthesis and Applications of N-cyclohexyl-4-methoxybenzenesulfonamide Derivatives. Retrieved from

  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of N-cyclohexyl-4-methoxybenzamide (MP 160-162°C). Retrieved from

Sources

Benchmarking Purity Verification: Theoretical vs. Experimental Elemental Analysis for C15H21NO2

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Pethidine (Meperidine) & Synthetic Analogues Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Executive Summary: The "Identity vs. Purity" Paradox

In drug development, confirming that a molecule exists (Identity) is distinct from confirming that only that molecule exists in your flask (Purity).

For the compound C15H21NO2 (most commonly the opioid analgesic Pethidine/Meperidine , or related synthetic intermediates), researchers often rely on High-Resolution Mass Spectrometry (HRMS) for rapid confirmation. However, HRMS is an identity tool, not a bulk purity tool. It can confirm the presence of C15H21NO2 to the fourth decimal place while blinding the researcher to 15% retained solvent or inorganic salts.

This guide compares the "Gold Standard" Combustion Elemental Analysis (CHN) against modern HRMS and Quantitative NMR (qNMR) alternatives. We provide the precise theoretical benchmarks for C15H21NO2 and a self-validating protocol for experimental verification.

Theoretical Benchmarking (The "Product" Standard)

Before any experimental comparison, the theoretical baseline must be established using the most recent IUPAC atomic weights. This calculation defines the "Target" for all subsequent analysis.

Target Molecule: C15H21NO2 Molecular Weight Calculation:

ElementCountIUPAC Atomic Weight ( g/mol ) [1]Total Mass ContributionMass Fraction (%)
Carbon (C) 1512.011180.16572.84%
Hydrogen (H) 211.00821.1688.56%
Nitrogen (N) 114.00714.0075.66%
Oxygen (O) 215.99931.99812.94%
TOTAL ----247.338 100.00%
The "Pass/Fail" Criteria

According to the Journal of Organic Chemistry and standard FDA/ICH guidelines for new chemical entities (NCEs), experimental values must fall within


  of the theoretical values [2].
  • Acceptable C Range: 72.44% – 73.24%[1]

  • Acceptable H Range: 8.16% – 8.96%[1]

  • Acceptable N Range: 5.26% – 6.06%[1]

Comparative Analysis: CHN vs. HRMS vs. qNMR

Why choose one over the other? This comparison highlights the operational differences between the primary purity verification methods.

FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass (

)
Molar Ratio of protons
Purity Scope Bulk Purity (Detects solvates, water, inorganics)Molecular Identity (Confirms formula, ignores bulk impurities)Specific Purity (Detects organic impurities/solvents)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Destructive)5–20 mg (Non-destructive)
Blind Spots Cannot identify what the impurity is (just that it exists).Misses inorganic salts, water, and retained solvents.Misses inorganic salts; requires internal standard.
Precision

absolute
< 5 ppm mass error

relative
Verdict Required for Publication/Release Required for Identity Excellent Orthogonal Check
Visualization: The Purity Decision Matrix

PurityWorkflow Start Synthesized C15H21NO2 HRMS Step 1: HRMS (Confirm Identity) Start->HRMS Check1 Mass Error < 5ppm? HRMS->Check1 Fail1 Wrong Molecule (Stop) Check1->Fail1 No CHN Step 2: Combustion Analysis (Confirm Bulk Purity) Check1->CHN Yes Check2 Values within ±0.4%? CHN->Check2 Pass PASS: High Purity (Ready for Bio-Assay) Check2->Pass Yes Fail2 FAIL: Impure Bulk Check2->Fail2 No Diag Diagnosis Step: Calc. Solvent Entrapment (e.g., +0.5 H2O) Fail2->Diag Analyze Deviation Diag->CHN Recalculate/Dry

Figure 1: Logical workflow for validating New Chemical Entities (NCEs). HRMS confirms the structure; CHN confirms the sample quality.

Experimental Protocol: Automated Combustion Analysis

This protocol describes the self-validating workflow for analyzing C15H21NO2 using a standard Flash Combustion Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL).

A. Sample Preparation (The Critical Variable)[5]
  • Drying: C15H21NO2 (Pethidine) is often isolated as a hydrochloride salt or free base. The free base is hygroscopic. Samples must be dried under high vacuum (0.1 mbar) at 40°C for 12 hours prior to weighing.

  • Weighing: Use a microbalance with readability to

    
     mg (
    
    
    
    ).
  • Target Mass: Weigh 2.000 – 3.000 mg into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

B. The Combustion Cycle
  • Purge: Helium carrier gas clears the chamber.

  • Flash Combustion: Sample drops into the reactor at 950°C. A pulse of Oxygen (

    
    ) triggers an exothermic flash (~1800°C), converting the drug into combustion gases:
    
    
    
    
  • Reduction: Gases pass over hot copper wires (650°C) to convert

    
     and remove excess oxygen.
    
  • Separation: A GC column separates

    
    , 
    
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) quantifies the gases.

C. Self-Validation System (Quality Control)

To ensure trustworthiness, every run must include:

  • Blank Run: An empty tin capsule to subtract background carbon/nitrogen.

  • K-Factor Calibration: Run a standard (Acetanilide or Sulfanilamide) before the sample.

    • Requirement: The standard must read within

      
       of its theoretical value. If it fails, the instrument is not calibrated for the C15H21NO2 run.
      
Visualization: The Combustion Mechanism

CombustionMech Sample C15H21NO2 (In Tin Capsule) Reactor Combustion Reactor (950°C + O2 Pulse) Sample->Reactor Drop Reduct Reduction Tube (Cu wires, 650°C) Reactor->Reduct Gases (CO2, H2O, NOx) Traps Adsorption Filters (H2O/CO2 Separation) Reduct->Traps N2, CO2, H2O TCD TCD Detector (Signal Integration) Traps->TCD Sequential Release

Figure 2: The analytical path of the sample.[2] Failure in the Reduction stage (Cu wires) is the most common cause of Nitrogen errors.

Data Interpretation: Diagnosing Impurities[6]

When your experimental data deviates from the theoretical C15H21NO2 values calculated in Section 2, the deviation direction reveals the impurity.

Scenario: You synthesized Pethidine, dried it, and ran the analysis.

ElementTheoreticalFound (Exp 1)DeviationDiagnosis
C 72.84% 71.10%-1.74%FAIL. Carbon is low.[1]
H 8.56% 8.80%+0.24%High Hydrogen.[1]
N 5.66% 5.50%-0.16%Slightly low.[1]

Root Cause Analysis:

  • Low Carbon + High Hydrogen usually indicates Water (

    
    )  or Methanol  entrapment.
    
  • Calculation Check: If we assume the sample is a hemihydrate (

    
    ):
    
    • New MW = 256.34[1]

    • New %C =

      
      
      
    • This matches the "Found" trend. The sample is wet.

  • Corrective Action: Dry the sample at higher temperature or use a drying pistol with

    
    .
    

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2][3][4] [Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

Sources

A Comparative Guide to the X-ray Crystallography of N-cyclohexyl-4-ethoxybenzamide and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the X-ray crystallographic data of N-cyclohexyl-4-ethoxybenzamide. In the absence of publicly available crystallographic data for this specific compound, this guide will leverage a detailed examination of a closely related analogue, 4-Chloro-N-cyclohexylbenzamide, to infer and discuss the expected structural features of N-cyclohexyl-4-ethoxybenzamide. This comparative approach offers valuable insights into the influence of substituent changes on the crystal packing and molecular conformation of benzamide derivatives, a common scaffold in medicinal chemistry.

The Significance of Structural Elucidation in Drug Discovery

Understanding the three-dimensional structure of small molecules is paramount in modern drug discovery.[1][2] X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing crucial information on molecular geometry, intermolecular interactions, and solid-state packing.[1][3][4][5][6][7] This knowledge is instrumental in structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance their efficacy and selectivity.[2]

N-cyclohexyl-4-ethoxybenzamide represents a scaffold of interest due to the prevalence of benzamides in pharmacologically active compounds.[8] Its structural analysis can reveal key insights into how the flexible cyclohexyl group and the electron-donating ethoxy substituent influence crystal packing and potential interactions with biological targets.

Experimental Workflow for Small Molecule Crystallography

The determination of a crystal structure is a multi-step process that demands precision and adherence to established protocols to ensure data quality and structural accuracy. The workflow outlined below represents a robust and self-validating system for the crystallographic analysis of small organic molecules like N-cyclohexyl-4-ethoxybenzamide.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis & Purification of N-cyclohexyl-4-ethoxybenzamide crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization crystal_mounting Crystal Mounting (Goniometer Head) crystallization->crystal_mounting xray_exposure X-ray Diffraction (Monochromatic X-ray Source) crystal_mounting->xray_exposure data_recording Data Recording (Area Detector) xray_exposure->data_recording integration Integration of Reflection Intensities data_recording->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Synthesis and Crystallization : The initial step involves the synthesis of N-cyclohexyl-4-ethoxybenzamide followed by purification to achieve high purity, which is critical for obtaining diffraction-quality crystals. Single crystals can be grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, acetone), slow cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization conditions are often determined empirically to yield crystals of appropriate size and quality.

  • Crystal Mounting and Data Collection : A suitable single crystal is carefully selected and mounted on a goniometer head.[1] The crystal is then placed within a stream of monochromatic X-rays, often from a rotating anode generator or a synchrotron source. To minimize thermal vibrations and potential radiation damage, data is typically collected at a low temperature (e.g., 100 K).[1] The crystal is rotated during data collection to measure the intensities of a large number of reflections using an area detector like a CCD or CMOS detector.[1]

  • Data Processing and Structure Solution : The raw diffraction images are processed to integrate the reflection intensities and apply necessary corrections.[9] The symmetry of the diffraction pattern allows for the determination of the crystal's space group. The initial crystal structure is then solved using computational methods such as direct methods or Patterson synthesis.[10]

  • Structure Refinement and Validation : The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. The quality and correctness of the final structure are rigorously assessed using validation tools like the International Union of Crystallography's (IUCr) CheckCIF.[11][12] This validation step is crucial for ensuring the scientific integrity of the crystallographic data.

Comparative Crystallographic Analysis

While specific data for N-cyclohexyl-4-ethoxybenzamide is not publicly available, we can draw valuable comparisons with the published crystal structure of 4-Chloro-N-cyclohexylbenzamide .[13] This molecule differs by the substitution of an ethoxy group with a chloro group at the 4-position of the benzamide ring. This comparison will highlight the impact of this functional group change on the crystal's unit cell parameters and intermolecular interactions.

Parameter4-Chloro-N-cyclohexylbenzamide[13]N-cyclohexyl-4-ethoxybenzamide (Hypothetical)
Crystal System MonoclinicMonoclinic (Predicted)
Space Group P2₁/cP2₁/c or similar centrosymmetric space group (Predicted)
a (Å) 14.755~15-17
b (Å) 5.043~5-6
c (Å) 16.818~17-19
β (°) 96.13~95-105
Volume (ų) 1244~1300-1500
Z 44 (Predicted)

Rationale for Hypothetical Data: The replacement of a chloro group with a slightly bulkier ethoxy group is expected to result in a larger unit cell volume. The fundamental crystal system and space group may remain similar due to the conservation of key intermolecular hydrogen bonding motifs common to benzamides.

Structural Insights and Discussion

Molecular Conformation

In 4-Chloro-N-cyclohexylbenzamide, the cyclohexyl ring adopts a stable chair conformation.[13] It is highly probable that the cyclohexyl ring in N-cyclohexyl-4-ethoxybenzamide would also adopt a similar low-energy chair conformation. The orientation of the cyclohexyl group relative to the benzamide plane will be a key conformational feature, influenced by steric hindrance and weak intramolecular interactions.

Intermolecular Interactions and Crystal Packing

A defining feature of the crystal structure of 4-Chloro-N-cyclohexylbenzamide is the formation of one-dimensional chains through intermolecular N—H···O hydrogen bonds between the amide groups of adjacent molecules.[13] This hydrogen bonding motif is a common and robust feature in the crystal structures of primary and secondary amides.

packing_diagram Predicted Hydrogen Bonding in N-cyclohexyl-4-ethoxybenzamide mol1 Molecule 1 (...-C(=O)N-H...) mol2 Molecule 2 (...-C(=O)N-H...) mol1->mol2 N-H···O=C mol3 Molecule 3 (...-C(=O)N-H...) mol2->mol3 N-H···O=C

Caption: A simplified representation of the expected intermolecular hydrogen bonding.

It is anticipated that N-cyclohexyl-4-ethoxybenzamide will exhibit a similar hydrogen-bonding pattern, forming infinite chains. The presence of the ethoxy group, in place of the chloro group, may introduce additional, weaker C—H···O or C—H···π interactions, potentially influencing the overall packing arrangement. The bulkier ethoxy group might lead to a less dense packing compared to its chloro-substituted counterpart.

Conclusion

This guide provides a comprehensive framework for the X-ray crystallographic analysis of N-cyclohexyl-4-ethoxybenzamide. By leveraging data from the closely related 4-Chloro-N-cyclohexylbenzamide, we can anticipate key structural features, including molecular conformation and intermolecular hydrogen bonding patterns. The detailed experimental protocol and comparative analysis serve as a valuable resource for researchers in drug discovery and materials science, emphasizing the power of X-ray crystallography in elucidating the intricate three-dimensional structures of small molecules. The rigorous application of these methods is essential for advancing our understanding of structure-property relationships and designing novel molecules with desired functionalities.

References

  • YouTube. (2016). X ray crystallography basics explained | x ray diffraction. [Link]

  • National Institutes of Health. (n.d.). X Ray Crystallography. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

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  • The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

  • National Institutes of Health. (n.d.). N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. [Link]

  • National Institutes of Health. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • Technology Networks. (2025). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Unknown Source. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. [Link]

  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Nevoox. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • IUCr Journals. (n.d.). data for structural and crystallization communications. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • International Science Council. (n.d.). International Union of Crystallography (IUCr). [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-N-cyclohexylbenzamide. [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Chem Connections. (n.d.). Introduction to X-ray analysis using the diffraction method. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. [Link]

  • Wikipedia. (n.d.). International Union of Crystallography. [Link]

  • ResearchGate. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

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A Comparative Guide to Purity Validation of N-cyclohexyl-4-ethoxybenzamide: UPLC as the Method of Choice

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the meticulous confirmation of a compound's purity is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel molecules like N-cyclohexyl-4-ethoxybenzamide, a compound of interest for its potential therapeutic applications, establishing a robust and reliable analytical method for purity validation is paramount. This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) with other analytical techniques, presenting experimental data and protocols to demonstrate why UPLC emerges as the superior method for this specific application. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available analytical tools and the rationale behind selecting the most appropriate one.

The Critical Role of Purity Validation

N-cyclohexyl-4-ethoxybenzamide, a derivative of the versatile benzamide scaffold, is synthesized through the reaction of 4-ethoxybenzoyl chloride with cyclohexylamine.[1] During this synthesis, several impurities can be introduced, including unreacted starting materials, by-products from side reactions, and degradation products.[2][3][4] The presence of these impurities, even in trace amounts, can significantly impact the compound's pharmacological activity, toxicity, and stability. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of the final active pharmaceutical ingredient (API).

UPLC: A Paradigm Shift in Liquid Chromatography

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC).[5] The core principle of UPLC lies in the use of columns packed with sub-2 µm particles, which, when coupled with instrumentation designed to handle high backpressures, leads to a dramatic increase in chromatographic efficiency.[6] This enhanced efficiency allows for the separation of complex mixtures with greater resolution and in a fraction of the time required by HPLC.

UPLC Workflow for N-cyclohexyl-4-ethoxybenzamide Purity Analysis

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis UPLC System cluster_data Data Acquisition & Processing Sample Dissolve N-cyclohexyl-4- ethoxybenzamide in Diluent Injector Autosampler Injection Sample->Injector Inject Mobile_Phase Prepare Mobile Phases A & B (e.g., Water & Acetonitrile) Column UPLC Column (e.g., C18, <2 µm) Injector->Column Elution Detector UV Detector (e.g., 254 nm) Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Purity Calculation Chromatogram->Integration Analysis

Caption: UPLC workflow for purity analysis of N-cyclohexyl-4-ethoxybenzamide.

Experimental Protocol: UPLC Method for Purity Validation

This protocol is designed to provide high resolution and sensitivity for the detection of N-cyclohexyl-4-ethoxybenzamide and its potential impurities.

1. Materials and Reagents:

  • N-cyclohexyl-4-ethoxybenzamide reference standard and sample

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Water, HPLC grade or higher (e.g., Milli-Q)

  • Formic acid, analytical grade

2. Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

  • UPLC column: C18 reversed-phase, 1.7 µm particle size, 2.1 x 50 mm.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve the N-cyclohexyl-4-ethoxybenzamide reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. Method Validation:

  • The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ).[7]

Comparative Analysis with Alternative Techniques

While UPLC offers significant advantages, it is essential to compare its performance with other established analytical techniques to provide a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the standard for pharmaceutical analysis.[5] However, when compared to UPLC, it exhibits certain limitations.

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a pump, autosampler, and UV detector.

  • Column: C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase and Gradient: Same as UPLC method, but with a flow rate of 1.0 mL/min and an adjusted gradient time (e.g., 20 minutes total run time).

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For N-cyclohexyl-4-ethoxybenzamide, which has a relatively high boiling point, derivatization may be necessary to improve its volatility for GC analysis.[8]

Experimental Protocol: GC-MS Method (with derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to increase volatility.

  • Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 150 °C, ramp to 300 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 50-500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR).[9] It provides detailed information about the molecular structure and can detect impurities without the need for a reference standard for every impurity.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.

  • Data Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.

Performance Comparison

The following table summarizes the key performance metrics of the different analytical techniques for the purity validation of N-cyclohexyl-4-ethoxybenzamide.

ParameterUPLCHPLCGC-MSNMR
Analysis Time ~8 minutes~20 minutes~25 minutes~15 minutes
Resolution ExcellentGoodExcellentN/A (structural)
Sensitivity (LOD) Very High (~ng/mL)High (~µg/mL)Very High (~pg)Low (~mg)
Solvent Consumption Very LowHighLowModerate
Sample Throughput HighModerateModerateLow
Qualitative Information Retention Time, UV SpectrumRetention Time, UV SpectrumRetention Time, Mass SpectrumChemical Structure
Quantitative Accuracy ExcellentExcellentGood (with internal std)Excellent (qNMR)
Method Complexity ModerateLowHigh (derivatization)High

Logical Comparison of Analytical Methods

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Purity_Validation Purity Validation of N-cyclohexyl-4-ethoxybenzamide UPLC UPLC (High Resolution, Speed, Sensitivity) Purity_Validation->UPLC Primary Choice HPLC HPLC (Robust, Lower Throughput) Purity_Validation->HPLC Alternative GC_MS GC-MS (High Sensitivity, Volatiles) Purity_Validation->GC_MS Orthogonal Method NMR NMR (Structural Info, Quantitative) Purity_Validation->NMR Structural Confirmation

Caption: Logical flow for selecting an analytical method for purity validation.

Conclusion: UPLC as the Gold Standard

Based on the comprehensive comparison, UPLC stands out as the most suitable technique for the routine purity validation of N-cyclohexyl-4-ethoxybenzamide in a drug development setting. Its superior resolution, sensitivity, and rapid analysis time make it ideal for high-throughput screening and quality control.[5] While HPLC remains a viable and robust alternative, it comes at the cost of longer run times and higher solvent consumption.[5]

GC-MS and NMR are invaluable orthogonal techniques. GC-MS provides exceptional sensitivity for volatile impurities, and NMR is indispensable for definitive structural confirmation and for quantifying impurities without the need for individual reference standards.[8][9] However, for routine purity checks where speed and efficiency are critical, UPLC offers the optimal balance of performance characteristics.

The adoption of a well-validated UPLC method, as outlined in this guide, will ensure the reliable and efficient assessment of N-cyclohexyl-4-ethoxybenzamide purity, thereby supporting its progression through the drug development pipeline with the highest degree of scientific rigor and confidence.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of N-Nitrosodiethylamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380.
  • Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(25), 4085.
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  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

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  • Li, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(8), 1933-1941.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2010). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. Retrieved from [Link]

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Spectroscopic Characterization of p-Ethoxy-N-cyclohexylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, a comprehensive understanding of spectroscopic techniques is paramount. This guide provides an in-depth analysis of the expected spectroscopic profile of p-ethoxy-N-cyclohexylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide employs a comparative approach. We will first predict the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry based on established principles and spectral data from closely related analogues. This predictive analysis will then be benchmarked against experimental data for structurally similar compounds, offering a robust framework for the characterization of p-ethoxy-N-cyclohexylbenzamide and its derivatives.

Predicted Spectroscopic Profile of p-Ethoxy-N-cyclohexylbenzamide

The structure of p-ethoxy-N-cyclohexylbenzamide combines a p-substituted aromatic ring with a cyclohexyl amide moiety. This unique combination gives rise to a distinct spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be rich in information, detailing the electronic environment of each proton. Key expected resonances are outlined below.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic Protons (Ha, Hb)7.5 - 7.8 (ortho to C=O), 6.8 - 7.0 (ortho to OEt)DoubletThe electron-withdrawing amide group deshields the ortho protons (Ha), shifting them downfield. The electron-donating ethoxy group shields its ortho protons (Hb), shifting them upfield.
N-H Proton5.5 - 6.5Broad SingletThe chemical shift can be highly variable depending on solvent

Safety Operating Guide

Personal protective equipment for handling N-cyclohexyl-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Stratification

Status: Research Chemical / High Potency Active Pharmaceutical Ingredient (HPAPI) Candidate.[1] Core Directive: Treat as a Potent Compound (Band 3) until toxicological data confirms otherwise.[1]

N-cyclohexyl-4-ethoxybenzamide is a lipophilic amide derivative.[2][1] While the core 4-ethoxybenzamide structure (Ethenzamide) is a known analgesic with a mild irritant profile (H315, H319), the addition of the N-cyclohexyl group significantly alters its physicochemical properties.[2][1] This modification increases lipophilicity (LogP), theoretically enhancing dermal absorption and blood-brain barrier penetration.[2][1]

Operational Risk Profile:

Hazard Category Classification (Analog-Based) Operational Implication
Physical State Crystalline Solid High risk of electrostatic dust generation during weighing.[2]
Inhalation STOT SE 3 (Respiratory Irritant) Critical Risk: Fine particulates can bypass upper respiratory defenses.[1]
Dermal Acute Tox. 4 (Potential) Enhanced skin permeation due to cyclohexyl moiety.[1]

| Ocular | Eye Irrit.[1][3][4] 2A | Mechanical abrasion and chemical irritation.[1] |

Personal Protective Equipment (PPE) Matrix

This is not a generic "lab coat and glasses" protocol. The selection of PPE is driven by the state of matter (Solid vs. Solution) and the solvent carrier used.[1]

A. Respiratory Protection (The Primary Barrier) [1]
  • Solid Handling (Weighing/Transfer):

    • Primary Control: Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet.[1]

    • PPE Backup: If engineering controls are breached or unavailable, a P100/N99 respirator is mandatory.[1] Surgical masks offer zero protection against chemical particulates.[1]

  • Solution Handling:

    • Work must be performed in a certified Chemical Fume Hood.[1]

    • Why: Amides are stable, but if dissolved in volatile solvents (DCM, Chloroform), the solvent vapor acts as a carrier for the compound.[2][1]

B. Dermal Protection (Glove Selection Logic)

Standard nitrile gloves are insufficient for all solvents.[1] Use this compatibility table:

Solvent SystemGlove MaterialBreakthrough TimeProtocol
Dry Powder Nitrile (Min 5 mil)>480 minSingle pair, taped cuffs recommended.[2]
DMSO / Methanol Nitrile (Double gloved)>240 minChange outer glove immediately upon splash.[1]
DCM / Chloroform Laminate (Silver Shield) >480 minCRITICAL: Nitrile degrades in <2 mins in DCM.[1]
DMF / DMAc Butyl Rubber or Laminate>480 minThese solvents enhance skin absorption of the API.[1]
C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vented) are required when handling powders to prevent dust migration behind lenses.[1] Safety glasses are acceptable only for closed-system solution handling.[2][1]

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton.[1] Cotton fibers can trap particulates, creating a secondary exposure source in laundry.[1]

Operational Workflow: Handling & Solubilization
Step 1: The Weighing Protocol (Static Control)
  • The Problem: Cyclohexyl-amides are often fluffy, electrostatic solids.[2][1] They "jump" away from spatulas.[1]

  • The Fix:

    • Use an antistatic gun (e.g., Zerostat) on the weighing boat and spatula before contact.[1]

    • Use a closed-vessel weighing technique : Tare the vial + cap. Add solid inside the hood. Cap. Weigh the entire assembly. Do not transport open weigh boats across the lab.

Step 2: Solubilization (The "Carrier" Risk)

When dissolving N-cyclohexyl-4-ethoxybenzamide, you create a liquid vector for entry into the body.[2][1]

  • Solvent Choice: Prefer DMSO or Ethanol over Chlorinated solvents to reduce volatility risks.[1]

  • Vessel: Use borosilicate glass (Type I) with PTFE-lined caps.[1] Avoid polystyrene (PS), which may leach or degrade with amide/solvent combinations.[1]

Visual Decision Guides
Figure 1: PPE Selection & Hierarchy of Controls

Caption: Decision logic for selecting protective equipment based on physical state and engineering control availability.

PPE_Logic Start Task: Handle N-cyclohexyl-4-ethoxybenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid EngControl Is Vented Balance Enclosure Available? Solid->EngControl SolventCheck Solvent Type? Liquid->SolventCheck SafeSolid Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses EngControl->SafeSolid Yes RiskSolid Enhanced PPE: N99/P100 Respirator + Chemical Goggles + Double Nitrile EngControl->RiskSolid No (High Risk) StdSolvent DMSO/EtOH/Water: Double Nitrile Gloves Fume Hood SolventCheck->StdSolvent Polar/Aqueous AggSolvent DCM/Chloroform: Laminate/Silver Shield Gloves Fume Hood SolventCheck->AggSolvent Chlorinated/Non-Polar

[2][1]

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions required upon accidental release of material.

Spill_Response Spill Spill Detected Act1 Isolate Area (15ft radius) Spill->Act1 Type Type? Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Act2 Cover with Wet Paper Towel (Prevent Dust) Powder->Act2 Do NOT Sweep Act3 Absorb with Vermiculite/Pads Liquid->Act3 Act1->Type Disposal Double Bag as Hazardous Waste (Incineration) Act2->Disposal Act3->Disposal

Disposal & Decontamination

Deactivation: Unlike biologicals, simple bleach is ineffective here.[1]

  • Surface Decontamination: Wipe surfaces with 70% Ethanol followed by a detergent scrub.[1] The ethanol solubilizes the lipophilic residue; the detergent removes it.[1]

  • Waste Stream:

    • Solid Waste: Collect in "P-List" equivalent hazardous waste bags (Yellow/Black).

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

    • Destruction: High-temperature incineration is the only validated method for complete destruction of the benzamide core.[1]

References
  • Sigma-Aldrich. (2023).[2][1] N-CYCLOHEXYL-4-ETHOXYBENZAMIDE (AldrichCPR) Product Specification & Safety Data. Link[2][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • PubChem. (2023).[1] Compound Summary: N-cyclohexyl-4-nitrobenzamide (Structural Analog for Toxicity Estimation). National Library of Medicine.[1] Link

  • ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: 4-ethoxybenzamide (Ethenzamide) - Toxicological Profile. Link[2][1]

  • Ansell Chemical Resistance Guide. (2022).[1] Permeation & Degradation Data for Nitrile vs. Laminate Gloves in Organic Solvents. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.